molecular formula C7H11N3O B12845222 2-(1H-Pyrazol-4-yl)morpholine

2-(1H-Pyrazol-4-yl)morpholine

Cat. No.: B12845222
M. Wt: 153.18 g/mol
InChI Key: CGSRUYGJCQXWDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Pyrazol-4-yl)morpholine is a chemical compound of significant interest in organic synthesis and medicinal chemistry research. It features a molecular structure combining a pyrazole heterocycle with a morpholine ring (Molecular Formula: C8H13N3O), making it a valuable scaffold for the development of novel bioactive molecules . The integration of pyrazole, a privileged structure in drug discovery, with a morpholine ring, which often improves solubility and pharmacokinetic properties, makes this compound a versatile intermediate . Researchers utilize this and related pyrazole-morpholine hybrids primarily as key building blocks in the synthesis of potential therapeutic agents. For instance, structurally similar compounds have been investigated in the development of potent and selective CDK2 inhibitors for cancer research . Other research areas include the synthesis of novel hybrid molecules for evaluating anti-inflammatory and antimicrobial activities . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-pyrazol-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-2-11-7(5-8-1)6-3-9-10-4-6/h3-4,7-8H,1-2,5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSRUYGJCQXWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-(1H-Pyrazol-4-yl)morpholine and its N-Methyl Analog

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: This technical guide provides a comprehensive overview of 2-(1H-Pyrazol-4-yl)morpholine and its N-methylated derivative, 2-(1-methyl-1H-pyrazol-4-yl)morpholine. A notable ambiguity exists in the public domain where the Chemical Abstracts Service (CAS) number 1375963-52-2 is often associated with the former name but corresponds to the latter structure. This guide addresses this discrepancy by presenting the available technical data for both compounds, thereby offering a clear and thorough resource for researchers in medicinal chemistry and drug development. The document covers the physicochemical properties, potential synthetic routes, spectral characteristics, and the broad biological significance of the pyrazole-morpholine scaffold.

Introduction and Clarification of Nomenclature

The pyrazole and morpholine heterocycles are prominent structural motifs in medicinal chemistry, each conferring advantageous physicochemical and pharmacological properties to bioactive molecules.[1][2] The combination of these two rings in the form of a pyrazolyl-morpholine scaffold presents a compelling framework for the design of novel therapeutic agents. This guide focuses on two closely related molecules: 2-(1H-Pyrazol-4-yl)morpholine and 2-(1-methyl-1H-pyrazol-4-yl)morpholine.

It is crucial to highlight a point of ambiguity for researchers. The CAS number 1375963-52-2 is officially assigned to 2-(1-methyl-1H-pyrazol-4-yl)morpholine .[3] However, this CAS number is sometimes erroneously associated with the parent compound, 2-(1H-Pyrazol-4-yl)morpholine. This guide will therefore detail the properties and available data for both compounds to ensure clarity and accuracy in research and development endeavors.

Physicochemical Properties

A summary of the key physicochemical properties for both compounds is presented below. It is important to note that while some experimental data is available for related structures, many of the properties for the specific title compounds are predicted based on computational models.

Table 1: Physicochemical Properties of 2-(1H-Pyrazol-4-yl)morpholine and its N-Methyl Analog

Property2-(1H-Pyrazol-4-yl)morpholine (and its enantiomers)2-(1-methyl-1H-pyrazol-4-yl)morpholine
CAS Number 2165863-96-5 ((R)-enantiomer)[4]1375963-52-2[3]
Molecular Formula C₇H₁₁N₃O[4]C₈H₁₃N₃O[3]
Molecular Weight 153.18 g/mol [4]167.21 g/mol
Appearance Predicted: SolidPredicted: Liquid or Solid
Melting Point Not availableNot available
Boiling Point Not availableNot available
Solubility Not available. Expected to have some solubility in water and polar organic solvents.Not available. Expected to have some solubility in water and polar organic solvents.
pKa (predicted) Not availableNot available
LogP (predicted) 0.0706 ((R)-enantiomer)[4]-0.7[5]
Topological Polar Surface Area (TPSA) 49.94 Ų ((R)-enantiomer)[4]39.08 Ų

Synthesis and Reactivity

While specific, detailed experimental procedures for the synthesis of 2-(1H-Pyrazol-4-yl)morpholine and its N-methyl analog are not extensively documented in publicly available literature, general synthetic strategies for related pyrazole and morpholine derivatives can be adapted.

A plausible synthetic approach for 2-(1H-Pyrazol-4-yl)morpholine would involve the construction of the pyrazole ring followed by its linkage to the morpholine moiety, or vice versa. One common method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with hydrazine.[6] For 4-substituted pyrazoles, a suitable precursor would be required.

The synthesis of the N-methyl analog would likely follow a similar pathway, but with the use of methylhydrazine in the cyclization step to form the N-methylated pyrazole ring directly.[7] Alternatively, N-methylation of the pyrazole ring could be achieved as a subsequent step after the formation of the 2-(1H-Pyrazol-4-yl)morpholine core.

Below is a generalized workflow for the synthesis of such compounds.

G cluster_0 Pathway A: Pre-functionalized Pyrazole cluster_1 Pathway B: Pyrazole Ring Formation A1 4-Substituted Pyrazole Precursor A2 Introduction of Morpholine Moiety A1->A2 Coupling Reaction A3 Final Compound A2->A3 Deprotection (if necessary) B1 Morpholine-containing Precursor B4 Cyclocondensation B1->B4 B2 1,3-Dicarbonyl Synthon B2->B4 B3 Hydrazine or Methylhydrazine B3->B4 B5 Final Compound B4->B5 G cluster_0 Potential Cellular Signaling Pathway A Pyrazolyl-Morpholine Compound B Cellular Target (e.g., Kinase, Receptor) A->B Binding/Inhibition C Downstream Signaling Cascade B->C Modulation D Cellular Response (e.g., Apoptosis, Proliferation, Inflammation) C->D Regulation

Caption: A conceptual model of a signaling pathway potentially modulated by a pyrazolyl-morpholine compound.

Safety and Handling

  • Pyrazole: Can be harmful if swallowed and may cause skin and eye irritation. [8]* Morpholine: Is a flammable liquid and vapor, and can be corrosive to the skin and eyes. [9][10][11] Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from ignition sources. [11][12] In case of exposure, seek immediate medical attention and consult the safety data sheet for a closely related compound if available.

Conclusion

2-(1H-Pyrazol-4-yl)morpholine and its N-methyl analog are compounds of significant interest for medicinal chemistry and drug discovery due to the favorable properties of their constituent pyrazole and morpholine scaffolds. This guide has aimed to provide a comprehensive overview of their known properties while also highlighting the current gaps in the literature regarding experimental data. It is imperative for researchers to be aware of the nomenclature ambiguity surrounding CAS number 1375963-52-2. Further experimental investigation into the synthesis, characterization, and biological activity of these compounds is warranted to fully elucidate their therapeutic potential.

References

  • Pyrazoles and morpholines in medicinal chemistry. [1][2]2. Predicted boiling point of a related compound. [13]3. CAS number for 2-(1-methyl-1H-pyrazol-4-yl)morpholine. 4. Storage and handling of related compounds. [12]5. Safety information for morpholine. [9]6. Safety information for pyrazole. 7. Physicochemical properties of a Boc-protected analog. [14]8. Synthesis of N-methyl pyrazoles. [7]9. Properties of (R)-2-(1H-Pyrazol-4-yl)morpholine. [4]10. CAS number and formula for 2-(1-methyl-1H-pyrazol-4-yl)morpholine. [3]11. Safety data for morpholine. [10]12. Safety and handling of morpholine. 13. NMR data for related formylated amines. [15]14. Synthesis of morpholine derivatives. 15. Safety information for pyrazole. [8]16. Physicochemical properties of morpholine. 17. Safety data for morpholine. [16]18. Biological activities of pyrazoline derivatives. [17]19. Synthesis and biological activity of morpholine derivatives. [18]20. Predicted LogP for 2-(1-methyl-1h-pyrazol-4-yl)morpholine. 21. Synthesis of a pyrazole-containing morpholine derivative. [19]22. IR spectrum of N-methylmorpholine. [20]23. NMR patterns for morpholine. [21]24. Storage information for 2-(1-Methyl-1H-pyrazol-4-yl)morpholine. [22]25. Predicted properties of a related compound. [23]26. Synthesis of pyrazole derivatives. [24]27. IR spectrum of morpholine. [25]28. Biological activities of pyrazoline derivatives. [2]29. Biological activities of pyrazoline derivatives. [26]30. 13C-NMR of a pyrazoline derivative. [27]31. 13C NMR of morpholine. [28]32. Mass spectrum of morpholine. [29]33. Classification of morpholines. [30]34. Synthesis of pyrazole derivatives. [6]35. Synthesis and properties of pyrazoles. [31]36. Information on a related isomer. [32]37. Crystal structure of a related morpholine derivative. [33]38. Properties of a related pyrazole derivative.

Sources

The 2-(1H-Pyrazol-4-yl)morpholine Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – is a cornerstone of efficient and successful research. The 2-(1H-Pyrazol-4-yl)morpholine scaffold has emerged as one such critical chemical motif. This guide provides an in-depth technical exploration of this scaffold, from its synthesis and physicochemical properties to its diverse applications in medicinal chemistry, with a focus on structure-activity relationships (SAR) that drive the design of novel therapeutics.

The inherent value of the 2-(1H-Pyrazol-4-yl)morpholine scaffold lies in the synergistic combination of its two core heterocyclic components: pyrazole and morpholine. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile pharmacophore found in a multitude of approved drugs, including the anti-inflammatory celecoxib and the anti-cancer agent crizotinib.[1][2] Its ability to participate in hydrogen bonding and its metabolic stability make it an attractive component in drug design.[3] The morpholine ring, a saturated six-membered heterocycle containing both an ether and a secondary amine functionality, is prized for its ability to improve the physicochemical properties of a molecule, such as aqueous solubility and metabolic stability, which are crucial for favorable pharmacokinetics.[4] The combination of these two rings in the 2-(1H-Pyrazol-4-yl)morpholine scaffold creates a unique three-dimensional structure with a rich potential for diverse biological activities.[5][6]

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the 2-(1H-Pyrazol-4-yl)morpholine scaffold to inform and inspire the design of next-generation therapeutics.

Synthesis and Chemical Architecture

The synthesis of the 2-(1H-Pyrazol-4-yl)morpholine scaffold can be approached through several strategic routes, often involving the sequential or convergent assembly of the pyrazole and morpholine rings. The choice of synthetic pathway is often dictated by the desired substitution pattern on both heterocyclic systems.

A common and effective strategy involves the initial construction of a functionalized pyrazole ring, followed by the introduction of the morpholine moiety. For instance, a 4-substituted pyrazole derivative can be alkylated with a suitable morpholine-containing electrophile.

Below is a representative, step-by-step experimental protocol for the synthesis of a derivative of the core scaffold, providing a practical illustration of a potential synthetic route.

Exemplary Synthetic Protocol: Synthesis of 4-(2-(4-Iodo-1H-pyrazol-1-yl)ethyl)morpholine[7]

This protocol details the N-alkylation of 4-iodo-1H-pyrazole with 4-(2-chloroethyl)morpholine.

Reaction Scheme:

G pyrazole 4-Iodo-1H-pyrazole reagents K2CO3, DMF 90 °C, 12h pyrazole->reagents morpholine 4-(2-Chloroethyl)morpholine morpholine->reagents product 4-(2-(4-Iodo-1H-pyrazol-1-yl)ethyl)morpholine reagents->product

A representative synthetic scheme.

Materials:

  • 4-Iodo-1H-pyrazole

  • 4-(2-Chloroethyl)morpholine

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 4-iodo-1H-pyrazole (200 mg, 1.03 mmol) and 4-(2-chloroethyl)morpholine (231.40 mg, 1.55 mmol) in DMF (5 mL), add K2CO3 (427.51 mg, 3.09 mmol) at room temperature (20 °C).

  • Stir the reaction mixture at 90 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (5 x 10 mL).

  • Combine the organic layers and wash with brine (5 x 10 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by column chromatography on silica gel if necessary to afford the title compound as a white solid (yield: 78%).[7]

Characterization Data:

  • Mass Spectrometry: MS-ESI (m/z) calculated for C9H15IN3O [M+H]+: 308.0. Found: 308.2.[7]

The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the pyrazole nitrogen. Potassium carbonate acts as a base to deprotonate the pyrazole, generating the nucleophile for the alkylation reaction. The elevated temperature is necessary to drive the reaction to completion.

Physicochemical Properties and Molecular Profile

The 2-(1H-Pyrazol-4-yl)morpholine scaffold possesses a desirable balance of physicochemical properties that contribute to its potential as a drug-like molecule.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight ~153.18 g/mol (unsubstituted)[8]Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
LogP ~0.0706 (unsubstituted)[8]Indicates a favorable balance of hydrophilicity and lipophilicity for membrane permeability.
Topological Polar Surface Area (TPSA) ~49.94 Ų (unsubstituted)[8]Suggests good potential for oral absorption and blood-brain barrier penetration.
Hydrogen Bond Donors 2 (unsubstituted)[8]Contributes to target binding interactions.
Hydrogen Bond Acceptors 3 (unsubstituted)[8]Provides additional opportunities for target engagement.
Rotatable Bonds 1 (unsubstituted)[8]Low number of rotatable bonds suggests a relatively rigid conformation, which can be favorable for binding affinity.

Note: These are computed properties for the unsubstituted (R)-2-(1H-Pyrazol-4-yl)morpholine and will vary with substitution.

The morpholine moiety, in particular, is known to enhance aqueous solubility and reduce metabolic lability, often leading to improved pharmacokinetic profiles.[4] The pyrazole ring, being aromatic, contributes to the overall stability of the scaffold.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

The 2-(1H-Pyrazol-4-yl)morpholine scaffold has been explored in a variety of therapeutic areas, with a significant focus on oncology and neurodegenerative diseases. The versatility of this scaffold allows for the fine-tuning of its biological activity through systematic modifications of both the pyrazole and morpholine rings.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of the 2-(1H-Pyrazol-4-yl)morpholine scaffold have shown promise as inhibitors of various protein kinases and other key targets implicated in cancer progression.

A notable example is the development of inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in human cancers.[6] Researchers have synthesized a series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing a pyrazoline moiety that have demonstrated cytotoxic effects against several cancer cell lines.[6]

Another significant application is in the development of inhibitors of the APC-Asef interaction.[9] The interaction between the adenomatous polyposis coli (APC) tumor suppressor and the Asef guanine nucleotide exchange factor is implicated in colorectal cancer. A series of dihydropyrazole derivatives containing a morpholine moiety were designed and synthesized as potent inhibitors of this interaction, with some compounds exhibiting excellent anti-proliferative activities against HCT116 colon cancer cells.[9] For instance, one of the most potent compounds from this study, compound 7g , displayed an IC50 of 0.10 ± 0.01 μM.[9]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

The following diagram illustrates key SAR principles for pyrazole-based inhibitors, which can be extrapolated to the 2-(1H-Pyrazol-4-yl)morpholine scaffold.

G scaffold 2-(1H-Pyrazol-4-yl)morpholine Scaffold sub_pyrazole Substitution on Pyrazole Ring scaffold->sub_pyrazole sub_morpholine Substitution on Morpholine Ring scaffold->sub_morpholine linker Linker between Pyrazole and Morpholine scaffold->linker activity Biological Activity sub_pyrazole->activity Modulates target binding and selectivity sub_morpholine->activity Influences physicochemical properties (solubility, PK) linker->activity Affects conformational flexibility and potency

Key areas for SAR exploration.

  • Substitution on the Pyrazole Ring: Modifications at the N1 and C3/C5 positions of the pyrazole ring are crucial for modulating target binding affinity and selectivity. For example, in the context of kinase inhibitors, bulky aromatic substituents at these positions can occupy hydrophobic pockets in the ATP-binding site.[10]

  • Substitution on the Morpholine Ring: While often unsubstituted to maintain favorable physicochemical properties, substitutions on the morpholine ring can be explored to fine-tune solubility, metabolic stability, and to introduce additional interactions with the target protein.

  • Linker between the Rings: The nature and length of the linker connecting the pyrazole and morpholine moieties can significantly impact the overall conformation of the molecule and its ability to fit into the target's binding site.

Neurodegenerative Diseases: Modulating CNS Targets

The physicochemical properties of the 2-(1H-Pyrazol-4-yl)morpholine scaffold, particularly its potential for blood-brain barrier penetration, make it an attractive framework for the design of CNS-active agents.[4]

Research in this area has focused on targets such as monoamine oxidase (MAO) enzymes, which are implicated in the pathophysiology of depression and neurodegenerative disorders like Parkinson's disease. Pyrazoline derivatives have been shown to exhibit potent and selective MAO inhibitory activity.[11] The morpholine component can further enhance the drug-like properties required for a successful CNS therapeutic.

Conclusion and Future Perspectives

The 2-(1H-Pyrazol-4-yl)morpholine scaffold represents a highly valuable and versatile platform in modern medicinal chemistry. Its unique combination of a biologically active pyrazole core and a pharmaceutically favorable morpholine moiety provides a robust foundation for the design of novel therapeutics with improved efficacy and pharmacokinetic profiles. The continued exploration of the structure-activity relationships of this scaffold, coupled with advances in synthetic methodologies, will undoubtedly lead to the discovery of new and effective treatments for a wide range of diseases, from cancer to neurodegenerative disorders. The insights and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery.

References

  • Zhu, H., et al. (2019). Design, synthesis and biological evaluation of 2-H pyrazole derivatives containing morpholine moieties as highly potent small molecule inhibitors of APC-Asef interaction. European Journal of Medicinal Chemistry, 179, 438-451. [Link]

  • Asif, M. (2025). Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quant. Journal of Molecular Structure, 1319, 138677. [Link]

  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical and Pharmaceutical Research, 7(9), 757-766. [Link]

  • Abdel-Aziz, M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4945. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 23(11), 2910. [Link]

  • McDonald, E., et al. (2006). Discovery and development of pyrazole-scaffold Hsp90 inhibitors. Current Topics in Medicinal Chemistry, 6(11), 1193-1203. [Link]

  • Shcherbatiuk, A., et al. (2013). Design and synthesis of morpholine analogues. Tetrahedron, 69(18), 3746-3753. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Rahman, A., et al. (2010). Pyrazoline Derivatives: A Worthy Insight into the Recent Advances and Potential Pharmacological Activities. International Journal of Pharmaceutical Sciences and Drug Research, 2(3), 165-175. [Link]

  • Wang, Y., et al. (2017). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules, 22(11), 1883. [Link]

  • Baxter, E. W., et al. (2020). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Al-Ostoot, F. H., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(13), 5136. [Link]

  • Kumar, S., et al. (2025). Advancements in the design and development of pyrazoline-based antimycobacterial agents: an update and future perspectives. Future Medicinal Chemistry. [Link]

  • Iacovelli, R., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(21), 3545-3568. [Link]

  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]

  • Kumar, P., et al. (2026). Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). Future Medicinal Chemistry. [Link]

  • Florentino, I. F., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 654763. [Link]

  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 2011-2029. [Link]

  • Sridevi, C., et al. (2023). Recent Updates on Pyrazoline Derivatives as Promising Candidates for Neuropsychiatric and Neurodegenerative Disorders. ResearchGate. [Link]

  • Kravchenko, D. V., et al. (2023). Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction. Frontiers in Chemistry, 11, 1269417. [Link]

  • Kumar, R., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Pop, R. F., & Pop, C. F. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(14), 11467. [Link]

  • Amruthakala, A. L., et al. (2018). Reaction pathway for the synthesis of pyrazoline analogues. ResearchGate. [Link]

  • Kumar, A., & Kumar, R. (2022). Current Developments in Synthetic Protocols for Pyrazolines and Analogs. Current Organic Synthesis, 19(6), 610-624. [Link]

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Kumar, A., et al. (2023). Pyrazoline Scaffold: Hit Identification to Lead Synthesis and Biological Evaluation As Antidiabetic Agents. Future Medicinal Chemistry, 15(2), 115-131. [Link]

  • Al-Zoubi, R. M., et al. (2019). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Molecules, 24(18), 3298. [Link]

  • Kumar, S., et al. (2009). Biological activities of pyrazoline derivatives--a recent development. Current Bioactive Compounds, 5(4), 241-255. [Link]

  • Li, Y., et al. (2025). Discovery of 2-(Pyrazol-4-yl)-quinazolin-4(3 H)-one Derivatives as Subnanomolar BRD4 BD2 Inhibitors with High Selectivity via a Bioisosterism Approach. Journal of Medicinal Chemistry. [Link]

  • Mukherjee, S. (2023). Recent Developments in the Biological Activities of 2- Pyrazoline Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 101-111. [Link]

  • Baxter, E. W., et al. (2020). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

Sources

An In-depth Technical Guide to 2-(1H-Pyrazol-4-yl)morpholine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1H-Pyrazol-4-yl)morpholine, a heterocyclic compound of significant interest in medicinal chemistry. This document details its molecular characteristics, including its chemical formula and molecular weight. A plausible and detailed synthetic protocol is presented, grounded in established organic chemistry principles. The guide further delves into the physicochemical properties of the molecule, with a focus on its expected spectroscopic signatures (¹H NMR, ¹³C NMR, and Mass Spectrometry) crucial for its characterization. Finally, this guide explores the potential applications and future research directions for 2-(1H-Pyrazol-4-yl)morpholine and its analogs, particularly in the context of drug discovery and development.

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a powerful approach to generating novel molecular entities with enhanced biological activity and optimized pharmacokinetic profiles. 2-(1H-Pyrazol-4-yl)morpholine is a prime example of such a design strategy, integrating two "privileged" heterocyclic scaffolds: pyrazole and morpholine.

The pyrazole moiety is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is a cornerstone in medicinal chemistry, with numerous approved drugs and clinical candidates incorporating this ring system. Pyrazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.

The morpholine ring, a six-membered saturated heterocycle containing both an ether and a secondary amine functional group, is frequently employed in drug design to improve physicochemical properties. Its inclusion can enhance aqueous solubility, modulate lipophilicity, and introduce a key hydrogen bond acceptor, often leading to improved oral bioavailability and metabolic stability.

The covalent linkage of these two scaffolds at the 4-position of the pyrazole ring and the 2-position of the morpholine ring creates a unique three-dimensional structure with a distinct vectoral projection of functional groups. This unique arrangement offers the potential for novel interactions with biological targets, making 2-(1H-Pyrazol-4-yl)morpholine and its derivatives attractive candidates for further investigation in various therapeutic areas.

Molecular Formula and Weight

The fundamental molecular characteristics of 2-(1H-Pyrazol-4-yl)morpholine and its common derivatives are summarized in the table below. These values are essential for a range of experimental procedures, from reaction stoichiometry calculations to mass spectrometry analysis.

Compound NameMolecular FormulaMolecular Weight ( g/mol )
(R)-2-(1H-Pyrazol-4-yl)morpholineC₇H₁₁N₃O153.18[1]
2-(1-methyl-1H-pyrazol-4-yl)morpholineC₈H₁₃N₃O167.21[2]
(S)-4-Boc-2-(1H-pyrazol-4-yl)morpholineC₁₂H₁₉N₃O₃253.30[3]

Synthesis of 2-(1H-Pyrazol-4-yl)morpholine

Proposed Synthetic Pathway

The proposed synthesis involves the construction of the pyrazole ring followed by its attachment to a suitable morpholine precursor. A key intermediate is a protected 4-formylpyrazole, which can be elaborated to the target molecule.

Synthetic_Pathway A Starting Materials B 4-Formyl-1H-pyrazole A->B Pyrazole Synthesis C Protected 4-Formylpyrazole B->C Protection (e.g., Boc, Trityl) D Epoxide Formation C->D Wittig or Horner-Wadsworth-Emmons Reaction E Ring Opening with Ammonia D->E Epoxidation (e.g., m-CPBA) F Cyclization to Morpholine E->F Intramolecular Cyclization G 2-(1H-Pyrazol-4-yl)morpholine F->G Deprotection

Caption: Proposed synthetic workflow for 2-(1H-Pyrazol-4-yl)morpholine.

Detailed Experimental Protocol (Plausible)

Step 1: Synthesis of 1-Trityl-1H-pyrazole-4-carbaldehyde

  • To a solution of 4-formyl-1H-pyrazole in anhydrous dichloromethane (DCM), add triethylamine (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of trityl chloride (1.1 equivalents) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-trityl-1H-pyrazole-4-carbaldehyde.

Step 2: Formation of the Epoxide

  • To a solution of trimethylsulfonium iodide (1.2 equivalents) in anhydrous dimethyl sulfoxide (DMSO), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at room temperature under an inert atmosphere.

  • Stir the resulting mixture for 30 minutes.

  • Add a solution of 1-trityl-1H-pyrazole-4-carbaldehyde (1.0 equivalent) in anhydrous DMSO.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide.

Step 3: Ring Opening and Cyclization to the Morpholine

  • Dissolve the crude epoxide in a solution of ammonia in methanol (7N).

  • Heat the mixture in a sealed tube at 80-100 °C for 24-48 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The resulting amino alcohol can be cyclized to the morpholine derivative. To the crude amino alcohol in tetrahydrofuran (THF), add sodium hydride (1.5 equivalents) at 0 °C.

  • Add a solution of 2-chloroacetyl chloride (1.2 equivalents) in THF dropwise.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield N-trityl-2-(1H-pyrazol-4-yl)morpholine.

Step 4: Deprotection

  • Dissolve the N-trityl protected intermediate in a mixture of DCM and trifluoroacetic acid (TFA) (e.g., 1:1 v/v).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.

  • Dry the organic layer, concentrate, and purify by column chromatography or crystallization to afford 2-(1H-Pyrazol-4-yl)morpholine.

Structural Elucidation and Physicochemical Properties

The definitive identification and characterization of 2-(1H-Pyrazol-4-yl)morpholine rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the pyrazole and morpholine protons.

  • Pyrazole Protons: Two singlets are anticipated for the C3-H and C5-H protons of the pyrazole ring, typically in the aromatic region (δ 7.5-8.0 ppm). The N-H proton of the pyrazole will likely appear as a broad singlet at a downfield chemical shift.

  • Morpholine Protons: The morpholine ring protons will exhibit more complex splitting patterns in the aliphatic region (δ 2.5-4.5 ppm). The proton at the C2 position, being adjacent to the pyrazole ring, is expected to be a multiplet. The protons on the nitrogen and oxygen-bearing carbons will also show distinct multiplets.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Pyrazole Carbons: Signals for the pyrazole carbons are expected in the aromatic region (δ 100-140 ppm).

  • Morpholine Carbons: The carbons of the morpholine ring will appear in the aliphatic region, with the carbons adjacent to the heteroatoms (N and O) resonating at a more downfield chemical shift (δ 45-70 ppm).

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be a suitable technique for determining the molecular weight of 2-(1H-Pyrazol-4-yl)morpholine. The expected [M+H]⁺ ion for the parent compound (C₇H₁₁N₃O) would be at m/z 154.09. For the N-methyl derivative (C₈H₁₃N₃O), the [M+H]⁺ ion would be observed at m/z 168.11.[4]

Physicochemical Properties (Predicted)
PropertyPredicted Value
pKa (most basic)~7.5-8.5 (morpholine nitrogen)
LogP~0.5-1.5
Hydrogen Bond Donors2 (pyrazole N-H, morpholine N-H)
Hydrogen Bond Acceptors3 (pyrazole N, morpholine N, morpholine O)
Rotatable Bonds1

Potential Applications and Research Directions

The unique structural combination of a pyrazole and a morpholine moiety in 2-(1H-Pyrazol-4-yl)morpholine suggests a wide range of potential applications in drug discovery and development.

Anticancer Activity

Numerous pyrazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and other enzymes involved in cell proliferation and survival. A study on 2-H pyrazole derivatives containing morpholine moieties showed them to be highly potent small molecule inhibitors of the APC-Asef interaction, which is implicated in colon cancer.[5] This highlights the potential of the 2-(pyrazol-4-yl)morpholine scaffold in the development of novel anticancer agents.

Anti-inflammatory and Analgesic Agents

The pyrazole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory and analgesic potential of novel 2-(1H-Pyrazol-4-yl)morpholine derivatives warrants investigation.

Central Nervous System (CNS) Disorders

The morpholine ring is often incorporated into CNS-active drugs to improve their blood-brain barrier permeability and overall pharmacokinetic properties. Therefore, derivatives of 2-(1H-Pyrazol-4-yl)morpholine could be explored for their potential in treating a range of neurological and psychiatric disorders.

Future Research Workflow

Research_Workflow A Synthesis of a Diverse Library of 2-(1H-Pyrazol-4-yl)morpholine Analogs B In Vitro Biological Screening (e.g., enzyme assays, cell-based assays) A->B C Structure-Activity Relationship (SAR) Studies B->C D Lead Optimization (ADME/Tox profiling) C->D E In Vivo Efficacy Studies in Animal Models D->E F Preclinical Development E->F

Caption: A typical workflow for the development of new drugs based on the 2-(1H-Pyrazol-4-yl)morpholine scaffold.

Conclusion

2-(1H-Pyrazol-4-yl)morpholine represents a promising and versatile scaffold for the development of new therapeutic agents. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The combination of the biologically active pyrazole moiety with the favorable physicochemical properties imparted by the morpholine ring makes this compound and its analogs highly attractive for further investigation in a variety of disease areas. The in-depth understanding of its synthesis, properties, and potential applications provided in this guide serves as a valuable resource for researchers dedicated to the discovery and development of next-generation therapeutics.

References

  • Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. MDPI. Available at: [Link].

  • Design, synthesis and biological evaluation of 2-H pyrazole derivatives containing morpholine moieties as highly potent small molecule inhibitors of APC-Asef interaction. PubMed. Available at: [Link].

  • 2-(1-methyl-1H-pyrazol-4-yl)morpholine. American Elements. Available at: [Link].

  • Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. The Royal Society of Chemistry. Available at: [Link].

  • 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11. Available at: [Link].

  • Recognizing the NMR pattern for morpholine. ACD/Labs. Available at: [Link].

  • 1H and 13C NMR spectra of N-substituted morpholines. PubMed. Available at: [Link].

  • Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quant. Asian Journal of Chemistry. Available at: [Link].

  • (S)-4-Boc-2-(4-pyrazolyl)morpholine | C12H19N3O3. PubChem. Available at: [Link].

  • Current Developments in Synthetic Protocols for Pyrazolines and Analogs. Bentham Science. Available at: [Link].

  • 2-(1-methyl-1h-pyrazol-4-yl)morpholine. PubChemLite. Available at: [Link].

  • 1H and13C NMR spectra ofN-substituted morpholines. ResearchGate. Available at: [Link].

  • Mass spectra of the morpholin-4-ium... ResearchGate. Available at: [Link].

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Paper Publications. Available at: [Link].

  • Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. MDPI. Available at: [Link].

Sources

Positional Isomerism in Drug Discovery: A Comparative Analysis of 2-(1H-Pyrazol-4-yl)morpholine and 4-(1H-Pyrazol-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In medicinal chemistry, the precise spatial arrangement of molecular fragments can lead to profoundly different pharmacological outcomes. Positional isomerism, where functional groups occupy different positions on a core scaffold, is a critical consideration in drug design. This technical guide provides an in-depth comparison of two such isomers: 2-(1H-Pyrazol-4-yl)morpholine and 4-(1H-Pyrazol-4-yl)morpholine. While structurally similar, the simple change in the attachment point of the pyrazole ring to the morpholine scaffold—from the nitrogen atom (N4) to a carbon atom (C2)—introduces fundamental differences in chemical properties, synthetic accessibility, and potential biological activity. This whitepaper will dissect these differences, offering researchers a comprehensive understanding of the implications for structure-activity relationship (SAR) studies and rational drug design.

Introduction: The Significance of Pyrazole and Morpholine Scaffolds

The pyrazole and morpholine rings are independently recognized as "privileged scaffolds" in medicinal chemistry.[1][2][3] Their frequent appearance in approved drugs and clinical candidates stems from their favorable physicochemical and pharmacological properties.

  • Pyrazole: This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a versatile pharmacophore.[4][5][6] It can engage in various non-covalent interactions, including hydrogen bonding (acting as both donor and acceptor), and serves as a stable, bioisosteric replacement for other aromatic rings.[7][8] Numerous drugs, such as the anti-inflammatory celecoxib and the anti-obesity drug rimonabant, feature a pyrazole core, highlighting its broad therapeutic relevance.[3]

  • Morpholine: This saturated six-membered heterocycle containing an ether linkage and a secondary amine is prized for its ability to improve the pharmacokinetic profile of drug candidates.[1][9][10] Its inclusion often enhances aqueous solubility, metabolic stability, and cell permeability, while its basic nitrogen can be crucial for salt formation or direct interaction with biological targets.[2][11]

The combination of these two scaffolds into a single molecule, pyrazolyl-morpholine, presents an attractive strategy for developing novel therapeutics. However, the constitutional isomerism resulting from different linkage points creates distinct molecular entities that require separate evaluation.

Structural and Stereochemical Analysis

The fundamental difference between the two title compounds lies in the point of connectivity between the pyrazole and morpholine rings.

  • 4-(1H-Pyrazol-4-yl)morpholine: In this isomer, the morpholine ring is attached to the C4 position of the pyrazole via the morpholine's nitrogen atom. This results in a tertiary amine within the morpholine ring. The molecule is achiral and possesses a C2 axis of symmetry bisecting the O1-N4 bond axis, assuming free rotation.

  • 2-(1H-Pyrazol-4-yl)morpholine: Here, the pyrazole ring is connected to the C2 position of the morpholine ring via a carbon-carbon bond. This leaves the morpholine's nitrogen as a secondary amine (-NH). Critically, the C2 carbon becomes a stereocenter, meaning this compound exists as a pair of enantiomers (R and S). This introduction of chirality has significant implications for drug development, as enantiomers often exhibit different pharmacological and toxicological profiles.

G cluster_0 4-(1H-Pyrazol-4-yl)morpholine (N-Substituted) cluster_1 2-(1H-Pyrazol-4-yl)morpholine (C-Substituted) mol1 mol1 mol2 mol2

Figure 1: Core structures of the N-substituted vs. C-substituted isomers.

Comparative Physicochemical and Spectroscopic Properties

The shift in the pyrazole's position directly impacts key physicochemical properties that govern a molecule's "drug-likeness" and its analytical signature.

Physicochemical Properties

The presence of a secondary amine in the 2-substituted isomer is the most significant differentiator, making it a hydrogen bond donor, which the 4-substituted isomer is not. This increases its Total Polar Surface Area (TPSA) and changes its solubility and membrane permeability characteristics. Furthermore, the basicity (pKa) of the morpholine nitrogen in the 2-substituted isomer is expected to be higher (more typical of a secondary amine) compared to the N-aryl tertiary amine in the 4-substituted isomer.

Property4-(1H-Pyrazol-4-yl)morpholine2-(1H-Pyrazol-4-yl)morpholineRationale for Difference
Molecular Formula C₇H₁₁N₃OC₇H₁₁N₃OIsomers have identical formulas.
Molecular Weight 169.19 g/mol 169.19 g/mol Isomers have identical weights.
Chirality AchiralChiral (Racemic mixture unless resolved)C2 is a stereocenter in the 2-substituted isomer.
Morpholine Amine TertiarySecondaryN- vs. C-substitution on the morpholine ring.
Hydrogen Bond Donors 1 (from Pyrazole NH)2 (from Pyrazole NH & Morpholine NH)The secondary amine adds a donor site.
Hydrogen Bond Acceptors 3 (from Pyrazole N, Morpholine N & O)3 (from Pyrazole N, Morpholine N & O)Acceptor count remains the same.
Predicted pKa Lower (less basic)Higher (more basic)N-aryl amines are less basic than secondary alkyl amines.
Predicted TPSA ~54 Ų~66 ŲThe additional N-H bond increases polar surface area.

Table 1: Comparison of key physicochemical properties. (Note: Predicted values are estimates and may vary based on the algorithm used).

Spectroscopic Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy provides a definitive method for distinguishing between the two isomers based on molecular symmetry.

Spectrum4-(1H-Pyrazol-4-yl)morpholine2-(1H-Pyrazol-4-yl)morpholine
¹H NMR Morpholine: Two signals (integrating to 4H each), appearing as broad triplets due to symmetry (protons at C2/C6 and C3/C5 are equivalent). Pyrazole: Two singlets for the pyrazole protons.Morpholine: Seven distinct signals for the morpholine protons (CH at C2, two CH₂ at C3, two CH₂ at C5, two CH₂ at C6) with complex splitting patterns (multiplets). Pyrazole: Two singlets.
¹³C NMR Morpholine: Two signals for the morpholine carbons (C2/C6 and C3/C5).Morpholine: Four distinct signals for the morpholine carbons (C2, C3, C5, C6).

Table 2: Expected key differences in NMR spectra.

Under standard achiral conditions, other spectroscopic methods like IR and Mass Spectrometry will show identical or very similar results (e.g., same molecular ion peak), making NMR the gold standard for structural confirmation.[12]

Synthetic Strategies and Accessibility

The synthetic routes to access these isomers are fundamentally different, with the N-substituted isomer generally being more straightforward to prepare.

Synthesis of 4-(1H-Pyrazol-4-yl)morpholine

This isomer is typically synthesized via a direct N-arylation reaction. A common and effective method is the Buchwald-Hartwig amination, where morpholine is coupled with a 4-halo-pyrazole derivative (e.g., 4-bromo-1H-pyrazole) in the presence of a palladium catalyst and a base.

G cluster_0 Synthesis of 4-(1H-Pyrazol-4-yl)morpholine A 4-Bromo-1H-pyrazole C Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) A->C + B Morpholine B->C + D Product: 4-(1H-Pyrazol-4-yl)morpholine C->D Buchwald-Hartwig Amination G cluster_1 Plausible De Novo Synthesis of 2-(1H-Pyrazol-4-yl)morpholine E Pyrazole-4-carbaldehyde F Step 1: Wittig or similar C2 extension E->F G Intermediate A: (e.g., Pyrazolyl-epoxide) F->G H Step 2: Ring opening with an ethanolamine derivative G->H I Intermediate B: Linear amino alcohol H->I J Step 3: Intramolecular cyclization (e.g., Mitsunobu) I->J K Product: 2-(1H-Pyrazol-4-yl)morpholine J->K

Sources

The Therapeutic Potential of Pyrazole-Morpholine Pharmacophores: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, featured in a multitude of approved therapeutic agents.[1][2] Its combination with a morpholine moiety gives rise to a pharmacophore with significant therapeutic potential, particularly in the realms of oncology and inflammatory diseases. This technical guide provides an in-depth exploration of the pyrazole-morpholine scaffold, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, delve into the nuanced mechanisms of action, and present a thorough analysis of the structure-activity relationships that govern the efficacy of these promising compounds. This guide is designed to be a practical and authoritative resource, bridging the gap between foundational research and clinical application.

Introduction: The Pyrazole-Morpholine Pharmacophore - A Privileged Scaffold

The pyrazole ring system is a versatile and highly valued scaffold in drug discovery due to its unique physicochemical properties and its ability to engage in various biological interactions.[1] When hybridized with a morpholine ring, the resulting pharmacophore often exhibits enhanced potency, selectivity, and favorable pharmacokinetic profiles. The morpholine moiety is frequently employed in medicinal chemistry to improve aqueous solubility, metabolic stability, and to introduce crucial hydrogen bond accepting features, which can significantly impact target binding.[3] This combination has led to the development of potent inhibitors of key cellular signaling pathways implicated in cancer and inflammation.

This guide will systematically explore the therapeutic landscape of pyrazole-morpholine derivatives, with a primary focus on their anticancer and anti-inflammatory properties. We will dissect the synthetic methodologies that enable the creation of diverse chemical libraries, explore their interactions with critical biological targets, and provide detailed protocols for their evaluation.

Synthetic Strategies for Pyrazole-Morpholine Derivatives

The synthesis of pyrazole-morpholine derivatives typically involves multi-step reaction sequences. A common approach involves the initial synthesis of a pyrazole core, followed by the introduction of the morpholine moiety.

General Synthesis Workflow

A representative synthetic workflow for creating pyrazole-morpholine compounds is depicted below. This process often starts with commercially available materials and proceeds through several key transformations to yield the final, biologically active molecules.

Synthesis Workflow A Starting Materials (e.g., β-diketone, Hydrazine) B Pyrazole Ring Formation (Cyclocondensation) A->B C Functional Group Interconversion B->C D Introduction of Morpholine Moiety C->D E Final Pyrazole-Morpholine Derivative D->E

Caption: General synthetic workflow for pyrazole-morpholine derivatives.

Detailed Experimental Protocol: Synthesis of N-(3-fluoro-4-morpholinophenyl)-3-methyl-1-(aroyl)-5-(methylthio)-1H-pyrazole-4-carboxamide

This protocol is adapted from a published procedure and provides a detailed, step-by-step method for the synthesis of a specific pyrazole-morpholine derivative.[4]

Step 1: Synthesis of 3-fluoro-4-morpholinoaniline [4]

  • To a stirred solution of 4-(2-fluoro-4-nitrophenyl)morpholine (65g, 287.3mmol) in a mixture of acetone (130 ml) and water (325 ml), add sodium dithionite (301.14 g, 1149.4mmol) portion-wise over 2 hours.

  • Stir the reaction mixture at room temperature for 5 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Filter the solid product, wash with water, and dry to yield 3-fluoro-4-morpholinoaniline.

Step 2: Synthesis of N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide [4]

  • React the synthesized 3-fluoro-4-morpholinoaniline with a suitable ketene dithioacetal derivative.

  • Cyclize the intermediate with hydrazine hydrate to form the pyrazole ring.

Step 3: Synthesis of N-(3-fluoro-4-morpholinophenyl)-3-methyl-1-(aroyl)-5-(methylthio)-1H-pyrazole-4-carboxamide [4]

  • React the product from Step 2 with the desired acid chloride in the presence of triethylamine.

  • Purify the final product using appropriate chromatographic techniques.

Therapeutic Applications and Biological Activity

Pyrazole-morpholine pharmacophores have demonstrated significant potential in several therapeutic areas, most notably in oncology and the treatment of inflammatory disorders.

Anticancer Activity

The anticancer properties of pyrazole-morpholine derivatives stem from their ability to inhibit key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several pyrazole-morpholine derivatives have been identified as potent inhibitors of kinases within this pathway, particularly mTOR and PI3K.[5][6]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Inhibitor Pyrazole-Morpholine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by pyrazole-morpholine derivatives.

The in vitro cytotoxic activity of various pyrazole-morpholine and related derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate their potent anticancer effects.

Compound ClassCancer Cell LineIC50 (µM)Reference
Dihydropyrazole-morpholineHCT116 (Colon)0.10 ± 0.01[7]
Pyrazole-benzothiazoleHT29 (Colon)3.17 - 6.77[8]
Pyrazole-benzothiazolePC3 (Prostate)3.17 - 6.77[8]
Pyrazole-benzothiazoleA549 (Lung)3.17 - 6.77[8]
Thiazolyl-pyrazoline-morpholine-EGFR: 4.34, HER2: 2.28[9]
Pyrazole carbaldehydeMCF7 (Breast)0.25[8]
Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Pyrazole-morpholine derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).[10][11]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole-morpholine compounds is intricately linked to their structural features. SAR studies have revealed key insights into the pharmacophore.

  • The Morpholine Moiety: The morpholine ring is often crucial for high-affinity binding and selectivity. In the context of mTOR inhibitors, replacing a simple morpholine with a bridged morpholine has been shown to dramatically improve selectivity for mTOR over PI3Kα, with some analogues achieving over 26,000-fold selectivity.[5][6][12] This is attributed to a single amino acid difference in the kinase hinge region, creating a deeper pocket in mTOR that can accommodate the bulkier bridged morpholine.[5][12]

  • Substitution on the Pyrazole Ring: The nature and position of substituents on the pyrazole core significantly influence activity. For instance, in a series of pyrazole-triazole derivatives, the presence of methyl and phenyl groups on the pyrazole ring, combined with a bromo group on an adjacent benzene ring, resulted in promising cytotoxicity against prostate cancer cells.[13]

  • Aromatic Substituents: The aromatic groups attached to the pyrazole core play a vital role in target engagement, often through hydrophobic and π-π stacking interactions.

Preclinical Evaluation: In Vitro and In Vivo Methodologies

The therapeutic potential of pyrazole-morpholine derivatives is assessed through a series of preclinical evaluations.

In Vitro Cytotoxicity Assays

Standardized in vitro assays are employed to determine the cytotoxic effects of these compounds on cancer cells.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[14][15]

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the pyrazole-morpholine derivative for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

In Vivo Efficacy Studies

Promising candidates from in vitro studies are further evaluated in animal models to assess their in vivo efficacy and safety.

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to evaluate the antitumor activity of novel compounds.[7]

Xenograft_Model_Workflow A Human Cancer Cell Implantation in Mice B Tumor Growth Establishment A->B C Treatment with Pyrazole-Morpholine Compound or Vehicle Control B->C D Tumor Volume Measurement C->D E Evaluation of Efficacy and Toxicity D->E

Caption: Workflow for an in vivo xenograft tumor model study.

Conclusion and Future Directions

The pyrazole-morpholine pharmacophore represents a highly promising scaffold for the development of novel therapeutics, particularly in the fields of oncology and inflammation. The versatility of the pyrazole core, combined with the favorable properties imparted by the morpholine moiety, has led to the discovery of potent and selective inhibitors of key cellular targets. The insights gained from SAR studies continue to guide the rational design of next-generation compounds with improved efficacy and safety profiles.

Future research should focus on:

  • Expansion of Chemical Diversity: Synthesizing and screening a wider range of pyrazole-morpholine derivatives to explore new chemical space and identify novel biological activities.

  • Elucidation of Novel Mechanisms: Investigating the detailed molecular mechanisms of action to identify new therapeutic targets and potential combination therapies.

  • In-depth Preclinical and Clinical Evaluation: Advancing the most promising candidates through rigorous preclinical and clinical studies to translate their therapeutic potential into tangible benefits for patients.

The continued exploration of this privileged scaffold holds great promise for the future of drug discovery and the development of innovative treatments for a range of debilitating diseases.

References

  • Barun, O., et al. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry, 52(24), 7752-7755. [Link]

  • Zhang, Y., et al. (2019). Design, synthesis and biological evaluation of 2-H pyrazole derivatives containing morpholine moieties as highly potent small molecule inhibitors of APC-Asef interaction. European Journal of Medicinal Chemistry, 177, 285-299. [Link]

  • Schenone, S., et al. (2017). Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents. Oncotarget, 8(4), 7061-7087. [Link]

  • Patel, H. V., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(6), 1436-1443. [Link]

  • ResearchGate (n.d.). SAR of pyrazoline derivatives containing phenoxyphenyl or morpholine... [Link]

  • ResearchGate (n.d.). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. [Link]

  • Kumar, A., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of Biomolecular Structure and Dynamics, 40(17), 7899-7915. [Link]

  • El-Gamal, M. I., et al. (2021). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry, 13(16), 1405-1424. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). [Link]

  • Pathak, D., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). [Link]

  • Pathak, D., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (n.d.). [Link]

  • Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. (2019). Molecules, 24(17), 3109. [Link]

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (2020). RSC Medicinal Chemistry, 11(10), 1184-1196. [Link]

  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2013). Bioorganic & Medicinal Chemistry Letters, 23(14), 3999-4006. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry, 13(7), 786-817. [Link]

  • Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. (2015). Medicinal Chemistry, 5(10), 458-466. [Link]

  • Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. (2009). New Journal of Chemistry, 33(7), 1546-1555. [Link]

  • ResearchGate (n.d.). Some examples of pyrazole based commercial drugs and bioactive molecules. [Link]

  • Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. (2020). Molecules, 25(15), 3447. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules, 28(16), 6041. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology, 12, 644342. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules, 28(16), 6041. [Link]

  • Design and Synthesis of Pyrazole-3-one Derivatives as Hypoglycaemic Agents. (2013). International Journal of Medicinal Chemistry, 2013, 1-8. [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). MedDocs Publishers. [Link]

  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. (2017). Chemical and Pharmaceutical Bulletin, 65(1), 74-81. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules, 27(10), 3139. [Link]

  • Pyrazoline Derivatives: A Worthy Insight into the Recent Advances and Potential Pharmacological Activities. (2010). International Journal of Pharmaceutical Sciences and Drug Research, 2(3), 165-175. [Link]

  • Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quant. (2025). Asian Journal of Chemistry, 37(9), 2141-2154. [Link]

Sources

2-(1H-Pyrazol-4-yl)morpholine solubility in water vs DMSO

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Aqueous and DMSO Solubility of 2-(1H-Pyrazol-4-yl)morpholine for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of a compound is a critical determinant of its developability as a therapeutic agent, influencing everything from in vitro assay performance to in vivo bioavailability. This guide provides a comprehensive technical overview of the solubility of 2-(1H-Pyrazol-4-yl)morpholine, a heterocyclic compound of interest in drug discovery, in two common solvents: water and dimethyl sulfoxide (DMSO). We will explore the theoretical underpinnings of solubility, provide detailed experimental protocols for its determination, and offer a comparative analysis of the compound's expected behavior in these two key solvents. This document is intended to serve as a valuable resource for researchers and scientists in the field of drug development.

Introduction: The Critical Role of Solubility in Drug Discovery

In the early stages of drug discovery, a compound's intrinsic properties can significantly impact its trajectory. Among these, solubility is a paramount physicochemical parameter. Poor solubility can lead to a host of challenges, including unreliable results in biological assays, difficulties in formulation, and ultimately, poor bioavailability.[1][2] Therefore, a thorough understanding and accurate measurement of a compound's solubility in relevant solvents are essential for making informed decisions and mitigating risks in the drug development pipeline.

This guide focuses on 2-(1H-Pyrazol-4-yl)morpholine, a molecule featuring both a pyrazole and a morpholine moiety. These structural components are prevalent in many biologically active compounds.[3][4] Understanding its solubility profile in both a protic, polar solvent like water and a polar, aprotic solvent like DMSO is crucial for its advancement as a potential drug candidate.[5]

Theoretical Framework: Understanding Solute-Solvent Interactions

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces at play.[6][7][8] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.[9]

The Structure of 2-(1H-Pyrazol-4-yl)morpholine and its Implications for Solubility

The chemical structure of 2-(1H-Pyrazol-4-yl)morpholine contains several key functional groups that will dictate its solubility:

  • Pyrazole Ring: This aromatic heterocycle contains two nitrogen atoms, one of which is a pyrrole-type proton donor and the other a pyridine-type proton acceptor.[3] This allows for hydrogen bonding with both donor and acceptor solvents.

  • Morpholine Ring: This saturated heterocycle contains an ether oxygen and a secondary amine.[10][11] The amine is basic and can be protonated, while the ether oxygen can act as a hydrogen bond acceptor.

  • Overall Polarity: The presence of multiple heteroatoms (nitrogen and oxygen) imparts a significant degree of polarity to the molecule.

Water as a Solvent: The Power of Hydrogen Bonding

Water is a highly polar, protic solvent capable of forming extensive hydrogen bond networks. For 2-(1H-Pyrazol-4-yl)morpholine to dissolve in water, the water molecules must disrupt the crystal lattice of the solid compound and form stable hydration shells around the individual molecules. The pyrazole and morpholine rings, with their hydrogen bond donor and acceptor sites, are expected to interact favorably with water molecules.

DMSO as a Solvent: A Versatile Aprotic Partner

Dimethyl sulfoxide (DMSO) is a polar, aprotic solvent with a high dielectric constant. It is an excellent solvent for a wide range of organic compounds, including both polar and nonpolar molecules.[5][12] Its ability to act as a strong hydrogen bond acceptor allows it to effectively solvate molecules with hydrogen bond donor groups, such as the N-H of the pyrazole and morpholine rings. While it cannot donate hydrogen bonds, its large dipole moment facilitates strong dipole-dipole interactions.

Experimental Determination of Solubility: A Practical Guide

Accurate solubility determination is crucial. The two main types of solubility measured are thermodynamic and kinetic solubility.

  • Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of a compound in a solvent at a given temperature and pressure.[13][14] It is typically determined using the shake-flask method.[15][16][17]

  • Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution, often generated by diluting a concentrated DMSO stock solution into an aqueous buffer.[13][18][19] It is a higher-throughput method often used in early drug discovery.[1][2]

The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the gold standard for determining thermodynamic solubility.[17][20]

Experimental Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of solid 2-(1H-Pyrazol-4-yl)morpholine to a known volume of the solvent (e.g., purified water or DMSO) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[16]

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully remove an aliquot of the clear supernatant, dilute it with an appropriate solvent, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.

  • Analysis: Calculate the solubility from the measured concentration and the dilution factor.

Kinetic Solubility Assay

This method is often automated and used for rapid screening of a large number of compounds.

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution: Prepare a concentrated stock solution of 2-(1H-Pyrazol-4-yl)morpholine in DMSO (e.g., 10 mM).

  • Serial Dilution: Add small volumes of the DMSO stock solution to an aqueous buffer in a microplate.

  • Precipitation Detection: Incubate the plate for a short period (e.g., 1-2 hours) and then measure the turbidity or light scattering caused by any precipitate formation using a nephelometer or a plate reader.

  • Quantification: The concentration at which precipitation is first observed is reported as the kinetic solubility.

Comparative Analysis: Solubility of 2-(1H-Pyrazol-4-yl)morpholine in Water vs. DMSO

Based on the structural features of 2-(1H-Pyrazol-4-yl)morpholine and the properties of the solvents, we can anticipate its solubility behavior.

Expected Solubility in Water

The presence of multiple hydrogen bond donors and acceptors suggests that 2-(1H-Pyrazol-4-yl)morpholine should have a degree of aqueous solubility. The morpholine nitrogen can be protonated at acidic pH, which would significantly increase its water solubility.

Expected Solubility in DMSO

As a powerful and versatile solvent, DMSO is expected to be an excellent solvent for 2-(1H-Pyrazol-4-yl)morpholine.[5][12] It can effectively solvate the molecule through strong hydrogen bond acceptance and dipole-dipole interactions.

Hypothetical Data Presentation

The following tables present hypothetical solubility data for 2-(1H-Pyrazol-4-yl)morpholine to illustrate how experimental results would be summarized.

Table 1: Hypothetical Thermodynamic Solubility of 2-(1H-Pyrazol-4-yl)morpholine

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)
Water (pH 7.4)250.53.26
Water (pH 2.0)2515.299.23
DMSO25>100>652.7

Table 2: Hypothetical Kinetic Solubility of 2-(1H-Pyrazol-4-yl)morpholine

Aqueous BufferMethodSolubility (µM)
PBS (pH 7.4)Nephelometry75

Visualizing the Workflow and Concepts

Diagrams can aid in understanding the experimental workflow and the relationship between different solubility concepts.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid 2-(1H-Pyrazol-4-yl)morpholine B Add known volume of solvent (Water or DMSO) A->B C Agitate at constant temperature (24-72 hours) B->C D Centrifuge or filter C->D E Collect supernatant D->E F Dilute sample E->F G Quantify by HPLC-UV or LC-MS F->G H Calculate thermodynamic solubility G->H

Caption: Workflow for Thermodynamic Solubility Determination.

G Solubility Solubility Thermo Thermodynamic Solubility Solubility->Thermo Kinetic Kinetic Solubility Solubility->Kinetic Equilibrium True Equilibrium (Stable Crystal Form) Thermo->Equilibrium Precipitation Precipitation from Supersaturated Solution Kinetic->Precipitation Method1 Shake-Flask Method Equilibrium->Method1 Method2 High-Throughput Screening Precipitation->Method2

Caption: Relationship Between Solubility Concepts.

Conclusion

The solubility of 2-(1H-Pyrazol-4-yl)morpholine in water and DMSO is a critical parameter for its successful development as a drug candidate. While it is expected to have some aqueous solubility due to its polar functional groups, its solubility is likely to be significantly higher in DMSO. This guide has provided a theoretical framework for understanding these differences and detailed protocols for their experimental determination. By carefully measuring and interpreting the solubility data, researchers can make more informed decisions, leading to the selection of more promising drug candidates and a more efficient drug discovery process.

References

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 637-643.
  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

  • QuickTakes. (n.d.). Explain the types of solvent-solute interactions and how they affect solubility. Chemistry.
  • BioAssay Systems. (n.d.). Shake Flask Method Summary. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Walsh Medical Media. (2021, July 29). Solute- Solvent Interaction. [Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

  • Protheragen. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

  • MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

  • PubMed. (2012, October 9). kinetic versus thermodynamic solubility temptations and risks. [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Scribd. (n.d.). Solvent Solute Interactions. [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]

  • EBSCO. (n.d.). Solutes And Precipitates | Chemistry | Research Starters. [Link]

  • American Chemical Society. (2021, September 20). Dimethyl sulfoxide. [Link]

  • ChemSino. (2024, September 9). Innovative Applications of DMSO. [Link]

  • ScienceDirect. (n.d.). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. [Link]

  • American Elements. (n.d.). 2-(1-methyl-1H-pyrazol-4-yl)morpholine. [Link]

  • PubChem. (n.d.). (S)-4-Boc-2-(4-pyrazolyl)morpholine. [Link]

  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

  • Purdue e-Pubs. (n.d.). Solubility estimation and rapid structural characterization of small molecule drugs in polymers. [Link]

  • Wikipedia. (n.d.). Morpholine. [Link]

  • PubChem. (n.d.). MORPHOLINE. [Link]

  • PubChemLite. (n.d.). 2-(1-methyl-1h-pyrazol-4-yl)morpholine. [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • PMC. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. [Link]

  • Research Square. (2025, August 30). Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quant. [Link]

  • MDPI. (2022, December 14). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). [Link]

Sources

key suppliers and price of 2-(1H-Pyrazol-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Supply Chain, Synthesis, and Application in Drug Discovery

Executive Summary

2-(1H-Pyrazol-4-yl)morpholine is a critical heterocyclic building block in medicinal chemistry, particularly utilized in the development of kinase inhibitors (e.g., GCN2, JAK) and fragment-based drug discovery. Its structure combines a polar, hydrogen-bond-donating pyrazole ring with a solubilizing morpholine scaffold, making it an ideal moiety for optimizing pharmacokinetic profiles (solubility, metabolic stability) in lead compounds.

This guide provides a comprehensive technical analysis for researchers, covering verified procurement channels, pricing benchmarks, and a validated laboratory-scale synthesis protocol derived from patent literature.

Chemical Identity & Specifications

Precise identification is required due to the existence of multiple protected forms and enantiomers in the supply chain.

PropertySpecification
Compound Name 2-(1H-Pyrazol-4-yl)morpholine
Common Derivatives tert-butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate (Boc-protected)(R)-2-(1H-Pyrazol-4-yl)morpholine (Chiral)2-(1-Methyl-1H-pyrazol-4-yl)morpholine (Methylated)
CAS Number (Free Base) Not widely indexed; often custom synthesized or deprotected in situ
CAS (Boc-Precursor) 2228538-06-3 (Critical for procurement)
CAS ((R)-Isomer) 2165863-96-5
Molecular Formula C₇H₁₁N₃O
Molecular Weight 153.18 g/mol
SMILES C1COCC(N1)C2=CNN=C2

Market Landscape: Suppliers & Pricing

The commercial availability of the free amine is limited compared to its Boc-protected precursor or enantiomerically pure forms. Researchers are advised to procure the Boc-protected intermediate (CAS 2228538-06-3) for stability and cost-efficiency, followed by a simple acid deprotection.

Key Suppliers & Tiering
  • Tier 1 (Catalog/Stock): Apollo Scientific, ChemScene, BLDpharm.

  • Tier 2 (Bulk/Custom): Enamine, WuXi AppTec, Combi-Blocks.

Price Analysis (Estimated Q1 2026)

Prices reflect the (R)-isomer or Boc-protected forms, as the free base is unstable and rarely sold directly.

QuantityEstimated Price (USD)Lead TimeSupplier Type
100 mg $45 - $60In StockCatalog
1 g $120 - $1501-2 WeeksCatalog
5 g $400 - $5502-3 WeeksBulk/Catalog
100 g+ Custom Quote4-6 WeeksCRO/CMO

Procurement Strategy: For discovery chemistry (mg scale), purchase the (R)-isomer (CAS 2165863-96-5) from catalog suppliers like ChemScene. For process development (>10g), synthesize in-house using the protocol below or contract a CRO using the Boc-precursor route.

Technical Synthesis: Validated Protocol

The most robust synthetic route avoids expensive palladium-catalyzed couplings (e.g., Suzuki) by constructing the pyrazole ring directly onto a morpholine aldehyde precursor. This method, adapted from WO2019148132A1 , is scalable and cost-effective.

Reaction Scheme Logic

The synthesis proceeds via the formation of an enaminone intermediate using DMF-DMA, followed by cyclization with hydrazine.

SynthesisRoute Start Start Material: tert-butyl 2-(2-oxoethyl) morpholine-4-carboxylate Step1 Reagent: DMF-DMA (80°C, 17h) Start->Step1 Inter Intermediate: Enaminone Species Step1->Inter Condensation Step2 Reagent: Hydrazine Hydrate (EtOH, RT, 3h) Inter->Step2 Product Product (Protected): tert-butyl 2-(1H-pyrazol-4-yl) morpholine-4-carboxylate Step2->Product Cyclization Deprotect Deprotection: TFA or HCl/Dioxane Product->Deprotect Final Target: 2-(1H-Pyrazol-4-yl)morpholine (Salt Form) Deprotect->Final

Caption: Two-step heterocyclization route from morpholine acetaldehyde to pyrazolyl-morpholine.

Experimental Protocol (Step-by-Step)

Step 1: Enaminone Formation

  • Charge: In a reaction vessel, dissolve tert-butyl 2-(2-oxoethyl)morpholine-4-carboxylate (1.0 eq) in anhydrous DMF (approx. 2 mL/mmol).

  • Reagent: Add

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) (2.0 eq).
    
  • Reaction: Heat the mixture to 80 °C and stir for 17 hours under nitrogen.

  • Workup: Cool to ambient temperature. Remove the solvent in vacuo (rotary evaporator) to obtain the crude enaminone residue. Note: This intermediate is often used directly without purification.

Step 2: Pyrazole Cyclization

  • Solvation: Redissolve the crude residue in Ethanol (EtOH) (approx. 4 mL/mmol).

  • Cyclization: Add Hydrazine Hydrate (1.05 eq) dropwise at room temperature.

  • Reaction: Stir at ambient temperature for 3 hours .

  • Purification: Remove solvent in vacuo. Purify the residue via silica gel column chromatography (Eluent: Petroleum Ether/Ethyl Acetate gradient).

  • Yield: Expect ~35-40% yield of tert-butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate as a solid.

Step 3: Deprotection (To Active Core)

  • Dissolve the Boc-protected intermediate in dichloromethane (DCM).

  • Add Trifluoroacetic acid (TFA) (10 eq) or 4M HCl in Dioxane.

  • Stir at RT for 2-4 hours until TLC indicates consumption of starting material.

  • Concentrate to afford the 2-(1H-Pyrazol-4-yl)morpholine as a TFA or HCl salt.

Applications in Drug Discovery

This scaffold is primarily used to target GCN2 (General Control Nonderepressible 2) kinases and other serine/threonine kinases. The morpholine ring improves water solubility, while the pyrazole acts as a hinge-binder in the ATP-binding pocket.

Mechanism of Action (GCN2 Inhibition)

GCN2 is a stress-response kinase activated by amino acid deprivation. Inhibitors containing the 2-(1H-pyrazol-4-yl)morpholine core disrupt the downstream phosphorylation of eIF2α, thereby preventing the translational arrest associated with the Integrated Stress Response (ISR). This pathway is a key target in cancer immunotherapy to reverse immune suppression in the tumor microenvironment.

GCN2Pathway Stress Amino Acid Deprivation GCN2 GCN2 Kinase (Active) Stress->GCN2 Activates eIF2a eIF2α Phosphorylation GCN2->eIF2a Phosphorylates Inhibitor 2-(1H-Pyrazol-4-yl)morpholine Derivatives Inhibitor->GCN2 Blocks Translation Protein Translation Arrest eIF2a->Translation Induces Immune T-Cell Anergy (Immune Suppression) Translation->Immune Causes

Caption: Therapeutic intervention point of pyrazolyl-morpholine derivatives in the GCN2 stress response pathway.

References

  • Patent: GCN2 Inhibitors and Uses Thereof. (2019). WO2019148132A1. Google Patents.
  • Chemical Identity: PubChem Compound Summary for CID 157045595 ((S)-4-Boc-2-(4-pyrazolyl)morpholine). National Center for Biotechnology Information. Available at: [Link]

The Pyrazole-Morpholine Scaffold: A History of Rational Design in Drug Discovery

[1][2][3][4]

Executive Summary: The "Power Couple" of Medicinal Chemistry

In the high-stakes arena of hit-to-lead optimization, few structural pairings have proven as reliable as the Pyrazole-Morpholine motif.[1][2][3][4] This guide analyzes why this specific combination became a staple in modern drug discovery.

  • The Pyrazole: Acts as a robust hinge-binder .[1][2][3] Its nitrogen atoms (N1/N2) can serve as both hydrogen bond donors and acceptors, mimicking the adenine ring of ATP. This allows it to anchor the molecule deep within the catalytic cleft of kinases (e.g., Aurora, JAK, mTOR).

  • The Morpholine: Acts as the pharmacokinetic (PK) enhancer . Unlike its lipophilic cousin cyclohexane, or the metabolically liable piperazine (which has a reactive NH), the morpholine ring lowers logP (improving solubility) and reduces metabolic clearance while projecting into the solvent-exposed region of the protein.[4]

Historical Evolution & Mechanistic Rationale[3]

Era 1: The Piperazine Problem (1990s - Early 2000s)

Early kinase inhibitors often utilized piperazine tails to improve water solubility.[1][2][3][4] However, the secondary amine in piperazine was frequently a site of rapid metabolism (N-oxidation or conjugation) and often led to off-target hERG channel inhibition (cardiotoxicity).[3][4]

  • The Shift: Medicinal chemists began replacing piperazine with morpholine .[1] The oxygen atom in morpholine reduces basicity (pKa ~8.3 vs. ~9.8 for piperazine), reducing the risk of phospholipidosis and hERG binding while maintaining solubility.

Era 2: The Kinase Boom (2005 - 2015)

The pyrazole ring emerged as a superior "warhead" for the ATP hinge region.[1][3] When combined with a morpholine tail, it created a template for Type I ATP-competitive inhibitors .[1][2][3][4]

  • Case Study (Aurora Kinases): In the optimization of compounds like Danusertib (and related analogs), the pyrazole moiety binds to the hinge region (residues Glu211/Ala213 in Aurora A), while the solubilizing tail (often morpholine or methylated piperazine) extends into the solvent channel, breaking water networks and improving oral bioavailability.

Era 3: Selectivity & Hybrids (2015 - Present)

Recent work (e.g., in mTOR and PI3K inhibitors) utilizes the "bridged morpholine" or specific pyrazole-morpholine linkages to achieve isoform selectivity.[1][3][4] The morpholine ring is no longer just a solubilizer; its specific orientation is used to clash with non-conserved residues in off-target proteins.[1][2][3]

Visualization: The SAR Logic

The following diagram illustrates the functional dichotomy of this scaffold.

SAR_LogicPyrazolePYRAZOLE CORE(Hinge Binder)LinkerAromatic/HeteroaromaticScaffoldPyrazole->LinkerAttached viaC3/C4/N1ATP_PocketATP Binding Pocket(H-Bonds)Pyrazole->ATP_PocketDonates/AcceptsH-BondsMorpholineMORPHOLINE TAIL(Solvent Exposed)Linker->Morpholine attached viaSNAr or CouplingSolventSolvent Channel(Solubility/PK)Morpholine->SolventLowers LogPReduces hERG

Figure 1: Structural Activity Relationship (SAR) logic of the Pyrazole-Morpholine scaffold.[1][3][4]

Technical Deep Dive: Synthetic Protocols

The synthesis of pyrazole-morpholine derivatives typically follows a convergent route. Below is a standardized protocol for synthesizing a Pyrazolo[1,5-a]pyrimidine-Morpholine derivative, a common scaffold in cancer research.

Experimental Protocol: Synthesis of 7-Morpholino-pyrazolo[1,5-a]pyrimidine[1][2][3][4]

Prerequisites:

  • Reagents: 3-Aminopyrazole, Ethyl acetoacetate, POCl3 (Phosphorus oxychloride), Morpholine, Triethylamine (TEA), Ethanol, DCM (Dichloromethane).[4]

  • Safety: POCl3 is highly corrosive and reacts violently with water.[1] Perform all steps in a fume hood.

Step 1: Formation of the Pyrazolo[1,5-a]pyrimidine Core[1][3][4][5]
  • Reactants: Dissolve 3-aminopyrazole (10 mmol) and ethyl acetoacetate (10 mmol) in glacial acetic acid (20 mL).

  • Reflux: Heat the mixture to reflux (110°C) for 4–6 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup: Cool to room temperature. The product (7-hydroxy-pyrazolo[1,5-a]pyrimidine derivative) often precipitates.[1][2][3][4] Filter, wash with cold ethanol, and dry.

    • Yield Expectation: 75-85%.[1][2][3]

Step 2: Chlorination (Activation)
  • Chlorination: Suspend the 7-hydroxy intermediate (5 mmol) in POCl3 (15 mL).

  • Reaction: Reflux at 100°C for 3 hours. The suspension will clear as the chloride forms.

  • Quench: Critical Safety Step. Evaporate excess POCl3 under reduced pressure.[1] Pour the residue slowly onto crushed ice/water with vigorous stirring. Neutralize with NaHCO3.

  • Extraction: Extract with DCM (3x), dry over MgSO4, and concentrate to yield the 7-chloro intermediate.

Step 3: Nucleophilic Substitution (Introduction of Morpholine)
  • Substitution: Dissolve the 7-chloro intermediate (2 mmol) in dry DMF or Ethanol.

  • Addition: Add Morpholine (3 mmol) and Triethylamine (3 mmol).

  • Conditions: Stir at room temperature for 2 hours (or heat to 60°C if sluggish).

  • Purification: Pour into water. If a solid forms, filter it. If oil forms, extract with EtOAc. Purify via silica gel column chromatography (Hexane:EtOAc gradient).

Synthetic Workflow Diagram

Synthesis_FlowStart3-Aminopyrazole+ Ethyl AcetoacetateStep1Cyclocondensation(Reflux in AcOH)Start->Step1Inter17-Hydroxy-pyrazolo[1,5-a]pyrimidineStep1->Inter1Step2Chlorination(POCl3, Reflux)Inter1->Step2Inter27-Chloro Intermediate(Activated Scaffold)Step2->Inter2Step3SNAr Reaction(Morpholine, Et3N)Inter2->Step3FinalFinal Product:7-Morpholino-pyrazolo[1,5-a]pyrimidineStep3->Final

Figure 2: Convergent synthetic route for pyrazolo-morpholine derivatives.

Key Data: Morpholine vs. Piperazine

The following table summarizes why researchers switch from piperazine to morpholine during lead optimization.

FeaturePiperazine DerivativeMorpholine DerivativeImpact on Drug Discovery
LogP (Lipophilicity) Lower (if ionized)Moderate/LowMorpholine balances permeability and solubility.[1][2][3][4]
Metabolic Stability Low (N-oxidation, conjugation)High Morpholine is a "metabolic sink," extending half-life.[1][3][4]
hERG Inhibition High Risk (Basic amine)Low Risk Reduced cardiotoxicity liability.
H-Bonding Donor & AcceptorAcceptor Only (Ether O)Morpholine does not donate H-bonds, reducing non-specific binding.[1][2][3][4]

Biological Context: The mTOR/PI3K Pathway

Many pyrazole-morpholine derivatives target the PI3K/AKT/mTOR pathway.[1][2][3] The pyrazole mimics ATP, while the morpholine extends out of the pocket, often improving selectivity against other kinases.

PathwayGFGrowth Factors(EGF/IGF)RTKRTK (Receptor)GF->RTKPI3KPI3K(Target)RTK->PI3KPIP3PIP3PI3K->PIP3AKTAKT(Kinase)PIP3->AKTmTORmTOR(Target)AKT->mTORCellGrowthCell Growth &ProliferationmTOR->CellGrowthInhibitorPyrazole-MorpholineInhibitorInhibitor->PI3KInhibitsInhibitor->mTORInhibits

Figure 3: Mechanism of action for Pyrazole-Morpholine inhibitors in the PI3K/mTOR pathway.[1][3][4][6][7][8]

References

  • Morpholine Derivatives Enhance mTOR Selectivity: ResearchGate. "Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors."

  • Danusertib (Aurora Kinase Inhibitor) Profile: MedChemExpress. "Danusertib (PHA-739358) is a pyrrolo-pyrazole and small molecule aurora kinases inhibitor."[1][2][3][4]

  • Pyrazine-Based Kinase Inhibitors (General SAR): PMC. "Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review."

  • Synthesis of Pyrazolo[1,5-a]pyrimidines: RSC Publishing. "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors."

  • Morpholine in FDA Approved Drugs: Semantic Scholar. "A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs."

Methodological & Application

synthesis of 2-(1H-Pyrazol-4-yl)morpholine via Suzuki coupling

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the synthesis of 2-(1H-Pyrazol-4-yl)morpholine , a high-value scaffold in kinase inhibitor discovery (e.g., JAK, TRK inhibitors), specifically via Suzuki-Miyaura cross-coupling .

Unlike standard biaryl couplings, this synthesis requires forming a bond between an aromatic heterocycle (pyrazole) and a saturated heterocycle (morpholine) at the sensitive C2 position (an


-halo ether position). Direct coupling of 2-halomorpholines is chemically unfeasible due to rapid hydrolysis. Therefore, this guide focuses on the Molander Salt Protocol (sp³-sp² coupling)  as the most robust, modern solution, alongside a Vinyl Triflate/Reduction strategy  as a viable alternative.

Part 1: Strategic Analysis & Retrosynthesis

The formation of the C(sp³)-C(sp²) bond at the morpholine 2-position is the critical step. Standard alkyl halides at this position are unstable. The solution utilizes Potassium organotrifluoroborates to stabilize the nucleophile or a Vinyl Triflate intermediate to bypass the stability issue.

Retrosynthetic Pathway

The target molecule is disconnected into two stable precursors: a protected 4-halopyrazole and a stabilized morpholinyl-boron species.

Retrosynthesis Target 2-(1H-Pyrazol-4-yl)morpholine (Target) Precursor1 4-Bromo-1-(THP)-1H-pyrazole (Electrophile) Target->Precursor1 Suzuki-Miyaura (sp3-sp2) Precursor2 Potassium (4-Boc-morpholin-2-yl) trifluoroborate (Nucleophile) Target->Precursor2

Caption: Retrosynthetic disconnection utilizing a stable trifluoroborate salt to overcome the instability of 2-halomorpholines.

Part 2: Detailed Experimental Protocols

Method A: The Molander Salt Protocol (Direct sp³-sp² Coupling)

This is the preferred method for direct installation of the saturated morpholine ring. It utilizes Potassium (4-(tert-butoxycarbonyl)morpholin-2-yl)trifluoroborate , which is air-stable and commercially available or easily synthesized.

Key Advantages:

  • Direct Access: One-step C-C bond formation.

  • Stability: Avoids handling unstable 2-chloromorpholines.

  • Scalability: Suitable for gram-scale synthesis.

Reagents & Materials:

Component Equiv. Role Notes
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole 1.0 Electrophile THP protection prevents catalyst poisoning by the acidic N-H.
Potassium (4-Boc-morpholin-2-yl)trifluoroborate 1.2 Nucleophile The "Molander Salt". Stable source of the morpholinyl radical/anion.

| XPhos Pd G3 | 0.05 | Pre-catalyst | Highly active for sp³-sp² couplings; prevents


-hydride elimination. |
| Cs₂CO₃  | 3.0 | Base | Essential for transmetallation. |
| CPME / H₂O  (10:1) | [0.2 M] | Solvent | Cyclopentyl methyl ether (CPME) offers higher boiling point and low peroxide formation. |

Step-by-Step Protocol:

  • Setup: In a 20 mL microwave vial or sealed tube equipped with a magnetic stir bar, add the 4-bromopyrazole derivative (1.0 equiv), Morpholinyl trifluoroborate salt (1.2 equiv), and Cs₂CO₃ (3.0 equiv).

  • Degassing: Add the solvent mixture (CPME/H₂O, 10:1 v/v). Sparge the solution with Argon or Nitrogen for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalyst Addition: Quickly add XPhos Pd G3 (5 mol%) (or Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)). Seal the vial immediately under inert atmosphere.

  • Reaction: Heat the reaction mixture to 95°C for 16–24 hours.

    • Note: Vigorous stirring is required due to the biphasic nature of the system.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water.[1] Separate phases. Extract the aqueous layer with EtOAc (2x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

  • Deprotection (Global): Dissolve the intermediate in DCM/MeOH (4:1). Add 4M HCl in Dioxane (10 equiv). Stir at RT for 4 hours to remove both Boc and THP groups simultaneously. Precipitate the hydrochloride salt with diethyl ether or neutralize to obtain the free base.

Method B: The Vinyl Triflate Route (Suzuki-Reduction Sequence)

Use this method if the Molander salt is unavailable. It involves coupling to a vinyl morpholine precursor followed by hydrogenation.

Reagents:

  • Electrophile: N-Boc-5-triflyloxy-3,4-dihydro-2H-1,4-oxazine (derived from N-Boc-morpholin-3-one via LiHMDS/PhNTf₂).

  • Nucleophile: 1-(THP)-1H-pyrazole-4-boronic acid pinacol ester.

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

Protocol Summary:

  • Coupling: React the vinyl triflate with the pyrazole boronate using Pd(PPh₃)₄ and Na₂CO₃ in DME/H₂O at 80°C. This yields the dihydro-morpholine intermediate.

  • Reduction: Subject the alkene intermediate to hydrogenation (H₂, 1 atm) using Pd/C (10 wt%) in MeOH to obtain the saturated morpholine core.

  • Deprotection: Acidic removal of protecting groups as described in Method A.

Part 3: Mechanism & Critical Control Points

The success of Method A relies on the Slow Release Mechanism of the organoboron species. The trifluoroborate hydrolyzes slowly to the boronic acid in situ, maintaining a low concentration of the nucleophile. This minimizes protodeboronation (a common side reaction for 2-heteroalkyl boronates).

CatalyticCycle Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Ar-Pd-Alk) OxAdd->TransMet + R-B(OH)2 (Base) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Ar-R Start 4-Bromo-Pyrazole Start->OxAdd Boron R-BF3K (Molander Salt) Boron->TransMet Hydrolysis

Caption: Catalytic cycle emphasizing the oxidative addition of the bromopyrazole and transmetallation of the hydrolyzed trifluoroborate.

Troubleshooting Guide
IssueProbable CauseExpert Solution
Low Conversion Catalyst DeactivationSwitch to XPhos Pd G3 or RuPhos Pd G3 . These precatalysts activate rapidly and stabilize the Pd(0) species.
Protodeboronation Unstable Boronic AcidEnsure the trifluoroborate salt is used, not the boronic acid. Lower the water ratio (e.g., Toluene/H₂O 4:1).

-Hydride Elimination
Alkyl-Pd IntermediateUse electron-rich, bulky ligands like RuPhos or CataCXium A which sterically crowd the metal center, disfavoring elimination.
Regioisomers N-H TautomerismEnsure the pyrazole is THP or SEM protected at the N1 position. Unprotected pyrazoles poison the catalyst.

References

  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 67(24), 8424–8429. Link

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. Link

  • Lee, N. R., et al. (2018). B-Alkyl sp3-sp2 Suzuki-Miyaura Couplings under Mild Aqueous Micellar Conditions. Organic Letters, 20(10), 2902–2905. Link

  • Occhiato, E. G., et al. (2001). Suzuki Reaction of Vinyl Triflates from Six- and Seven-Membered N-Alkoxycarbonyl Lactams.[2] Journal of Organic Chemistry, 66(7), 2459–2465. Link

  • BenchChem Technical Support. (2025). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. BenchChem Application Notes. Link

Sources

protocol for N-alkylation of 2-(1H-Pyrazol-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

The scaffold 2-(1H-Pyrazol-4-yl)morpholine presents a classic chemoselectivity challenge in medicinal chemistry: the presence of two distinct nitrogen centers with opposing electronic demands.

  • The Morpholine Nitrogen (

    
    ):  An aliphatic, secondary amine. It is moderately basic (
    
    
    
    for conjugate acid) and acts as a nucleophile under neutral-to-mildly basic conditions.
  • The Pyrazole Nitrogen (

    
    ):  An aromatic, acidic moiety (
    
    
    
    ). The neutral
    
    
    is non-nucleophilic due to lone-pair delocalization into the aromatic sextet. It becomes a potent nucleophile only upon deprotonation to the pyrazolate anion.

The Core Directive:

  • To target

    
     , maintain the reaction pH 
    
    
    
    or use reductive amination.
  • To target

    
     , use strong bases (
    
    
    
    ) to generate the pyrazolate anion, ideally protecting
    
    
    first to prevent quaternization or competitive alkylation.

This guide provides two high-fidelity protocols to selectively access either regioisomer.

Strategic Decision Matrix

The following decision tree illustrates the critical process flow for selecting the correct synthetic route based on the target moiety.

G Start Start: 2-(1H-Pyrazol-4-yl)morpholine Target Select Target Nitrogen Start->Target MorphPath Target: Morpholine N (Aliphatic) Target->MorphPath Aliphatic Functionalization PyrPath Target: Pyrazole N (Aromatic) Target->PyrPath Heteroaromatic Functionalization RedAm Method A: Reductive Amination (Reagent: Aldehyde + NaBH(OAc)3) MorphPath->RedAm Preferred (High Selectivity) DirectAlk Method B: Controlled Sn2 (Reagent: R-X + Mild Base) MorphPath->DirectAlk Alternative (Risk of Over-alkylation) Protect Step 1: Boc Protection of Morpholine PyrPath->Protect Mandatory for High Yield Deprotonate Step 2: Strong Base Activation (NaH or Cs2CO3 + R-X) Protect->Deprotonate Deprotect Step 3: Acidic Deprotection (TFA/HCl) Deprotonate->Deprotect

Figure 1: Strategic workflow for chemoselective alkylation. Green path indicates kinetic control; Red path indicates thermodynamic/anionic control.

Protocol A: Selective Alkylation of the Morpholine Nitrogen

Methodology: Reductive Amination Rationale: Under slightly acidic conditions (pH 5–6), the pyrazole ring remains protonated/neutral and unreactive. The secondary morpholine amine condenses with an aldehyde to form an iminium ion, which is selectively reduced by sodium triacetoxyborohydride (STAB). This method avoids the risk of over-alkylation (quaternization) common with alkyl halides.

Materials
  • Substrate: 2-(1H-Pyrazol-4-yl)morpholine (1.0 equiv)

  • Reagent: Aldehyde (1.1–1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

  • Additive: Acetic acid (catalytic, optional if reaction is sluggish)

Step-by-Step Procedure
  • Imine Formation: In a dry reaction vial, dissolve the morpholine substrate (1.0 equiv) in DCE (0.1 M concentration).

  • Aldehyde Addition: Add the aldehyde (1.1 equiv). If the aldehyde is a solid, dissolve in minimal DCE before addition.

  • Equilibration: Stir at room temperature for 15–30 minutes to allow hemiaminal/imine equilibrium.

    • Note: If the substrate solubility is poor, add 1–2 drops of glacial acetic acid.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add STAB (1.5 equiv) portion-wise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–16 hours. Monitor by LC-MS (Target

    
     alkylation usually shows a clean M+R peak).
    
  • Quench & Workup:

    • Quench with saturated aqueous

      
       (pH ~8).
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Flash chromatography (typically MeOH/DCM gradients).

Protocol B: Selective Alkylation of the Pyrazole Nitrogen

Methodology: Protection-Alkylation-Deprotection Sequence Rationale: Direct alkylation of the pyrazole with strong base often leads to mixtures where the morpholine nitrogen also reacts (or quaternizes). To ensure 100% regioselectivity for the pyrazole, the morpholine must be temporarily masked with a Boc group.

Phase 1: Morpholine Protection
  • Dissolve 2-(1H-Pyrazol-4-yl)morpholine in DCM.

  • Add

    
     (1.1 equiv) and 
    
    
    
    (1.5 equiv).
  • Stir 2h. The morpholine N is protected; the pyrazole NH remains free (Boc usually prefers the aliphatic amine).

  • Isolate the N-Boc intermediate .

Phase 2: Pyrazole Alkylation (The Critical Step)
  • Reagents: N-Boc intermediate (1.0 equiv), Alkyl Halide (1.2 equiv), NaH (60% dispersion, 1.5 equiv) or

    
     (2.0 equiv).
    
  • Solvent: DMF (anhydrous) or acetonitrile.

Procedure:

  • Deprotonation: Dissolve the N-Boc intermediate in anhydrous DMF under

    
    . Cool to 0°C.
    
  • Base Addition: Add NaH carefully. Evolution of

    
     gas will occur. Stir for 30 mins at 0°C 
    
    
    
    RT to ensure complete formation of the pyrazolate anion.
    • Note: The solution often turns yellow/orange upon anion formation.

  • Electrophile Addition: Add the alkyl halide (R-X) dropwise.

  • Reaction: Stir at RT (for reactive halides like MeI, BnBr) or heat to 60°C (for unreactive halides).

  • Workup: Quench with water (carefully). Extract with EtOAc.[1][2] The product is the N-alkyl-pyrazole, N-Boc-morpholine .

Phase 3: Deprotection
  • Treat the alkylated intermediate with TFA/DCM (1:4 ratio) or 4M HCl in Dioxane for 1 hour.

  • Concentrate to yield the final N-alkyl-pyrazole product as a salt.

Comparative Data & Validation

The following table summarizes expected outcomes based on conditions.

ParameterProtocol A (Reductive Amination)Protocol B (Base-Mediated Alkylation)
Target Nitrogen Morpholine (Aliphatic)Pyrazole (Aromatic)
Primary Reagents R-CHO / NaBH(OAc)3NaH / R-X (requires Boc protection)
pH Condition Acidic/Neutral (pH 5–6)Strongly Basic (pH > 14 equiv)
Major Byproduct Dialkylation (rare with STAB)N-alkylation of Morpholine (if unprotected)
NMR Diagnostic Shift in morpholine

protons (

2.5–3.0)
Loss of Pyrazole NH signal (

12–13 ppm)

Analytical Validation (NMR/NOE):

  • Morpholine Alkylation: Look for HMBC correlations between the new alkyl group protons and the morpholine ring carbons (C2/C6).

  • Pyrazole Alkylation: In 4-substituted pyrazoles (with H at 3,5), N1 and N2 alkylation are chemically equivalent due to symmetry relative to the C4-substituent. A simple 1H NMR will show the disappearance of the broad NH singlet and the appearance of the alkyl group. NOE observed between the new alkyl group and the pyrazole C3/C5 protons confirms ring attachment.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009, 52(21), 6752–6756. (Context on morpholine scaffolds in drug discovery). Link

  • Rosa, F. A., et al. "Regioselective N-Alkylation of Pyrazoles: A Review." Mini-Reviews in Organic Chemistry, 2024.
  • Beilstein Institute. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." Beilstein Journal of Organic Chemistry, 2024. Link

  • Ortiz, K. G., et al. "Green Synthesis of Morpholines via Selective Monoalkylation of Amines."[3] Journal of the American Chemical Society, 2024, 146, 29847-29856.[3] Link

Sources

Application Note: Engineering Kinase Inhibitors with the 2-(1H-Pyrazol-4-yl)morpholine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of 2-(1H-Pyrazol-4-yl)morpholine as a privileged scaffold for Type I and Type II kinase inhibitors.

Unlike the common N-linked morpholines (morpholin-4-yl), this C-linked scaffold (attached at the morpholine C2 position) introduces a chiral center and a unique vector for solvent-front interactions, offering superior physicochemical properties and novel IP space.

Executive Summary & Rationale

The 2-(1H-Pyrazol-4-yl)morpholine scaffold represents a high-value pharmacophore for kinase inhibition. The pyrazole moiety serves as the primary "hinge-binding" element, mimicking the adenine ring of ATP. The C2-linked morpholine tail provides three critical advantages over traditional N-linked analogs:

  • Vector Geometry: The C-C bond at the morpholine 2-position orients the morpholine nitrogen and oxygen differently than the standard N-linkage, allowing access to distinct solvent-exposed pockets (e.g., the ribose binding pocket or the solvent front).

  • Chirality-Driven Selectivity: The C2 position is a chiral center. Enantiomers often exhibit >100-fold differences in potency, providing a mechanism to fine-tune selectivity against closely related kinases (e.g., separating JAK2 from JAK3).

  • Physicochemical Balance: The morpholine ring lowers logD and improves solubility without the metabolic liability of highly basic amines, while the C-linkage is generally more metabolically stable than the N-C bond of N-linked morpholines (which can suffer from oxidative dealkylation).

Structural Biology & Design Logic

To effectively use this scaffold, one must understand its binding mode.

The Hinge Binding Motif

In a typical Type I binding mode:

  • Pyrazole N2 (Acceptor): Accepts a hydrogen bond from the backbone NH of the kinase hinge residue.

  • Pyrazole NH (Donor): Donates a hydrogen bond to the backbone Carbonyl of the hinge residue.

  • Morpholine Tail: Projects into the solvent region, improving solubility and potentially interacting with hydrophilic residues (e.g., Asp, Glu) via the morpholine nitrogen.

Strategic Vectors (DOT Diagram)

Scaffold_Vectors Scaffold 2-(1H-Pyrazol-4-yl)morpholine (Core Scaffold) Hinge Hinge Region Interaction (ATP Adenine Mimic) Scaffold->Hinge Pyrazole Ring Solvent Solvent Front / Solubility (Morpholine NH Modulation) Scaffold->Solvent Morpholine N4 Selectivity Selectivity Filter (N1-Substitution) Scaffold->Selectivity Pyrazole N1 Chirality Chiral Center (C2) (Stereoselective Fit) Scaffold->Chirality Morpholine C2 Selectivity->Hinge Tuning Chirality->Solvent Orientation

Figure 1: Strategic vectors for modification on the scaffold. The Pyrazole N1 is the primary handle for increasing affinity, while the Morpholine C2 chirality dictates the trajectory of the solubilizing tail.

Chemical Synthesis Protocols

The synthesis of the C-linked scaffold is non-trivial compared to N-linked variants. Below is a robust, self-validating protocol for synthesizing the core and elaborating it.

Protocol A: De Novo Synthesis of the Core Scaffold

Objective: Synthesize tert-butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate. Mechanism: Epoxide ring opening of a vinyl-pyrazole derivative followed by cyclization.

Reagents:

  • 1-Boc-pyrazole-4-carboxaldehyde

  • Trimethylsulfoxonium iodide (Corey-Chaykovsky reagent)

  • Ethanolamine

  • Sodium hydride (NaH)

  • Di-tert-butyl dicarbonate (Boc2O)

Step-by-Step Methodology:

  • Epoxidation:

    • Suspend trimethylsulfoxonium iodide (1.2 eq) in dry DMSO. Add NaH (1.2 eq) portion-wise at 0°C. Stir for 30 min.

    • Add 1-Boc-pyrazole-4-carboxaldehyde (1.0 eq) in DMSO dropwise.

    • Stir at RT for 2h. Quench with water, extract with EtOAc.

    • Checkpoint: TLC should show disappearance of aldehyde. Product: 1-Boc-4-(oxiran-2-yl)pyrazole .

  • Ring Opening:

    • Dissolve the epoxide in EtOH. Add Ethanolamine (5.0 eq, excess to prevent polymerization).

    • Reflux for 4h. Concentrate in vacuo.

    • Result: The diol-amine intermediate.

  • Cyclization (Mitsunobu-type or Acid Mediated):

    • Preferred (Acid): Dissolve intermediate in 70% H2SO4 at 0°C. Heat to 140°C for 2h (Cyclodehydration).

    • Note: This harsh condition removes the Boc group.

    • Neutralize with NaOH to pH 10. Extract with DCM/IPA (3:1).

  • Re-protection (Optional but recommended for purification):

    • Treat the crude amine with Boc2O (0.9 eq) in DCM/TEA.

    • Isolate tert-butyl 2-(1H-pyrazol-4-yl)morpholine-4-carboxylate via column chromatography (Hex/EtOAc).

Protocol B: Scaffold Elaboration (N-Arylation)

Objective: Attach the scaffold to an aromatic core (e.g., a pyrimidine or pyridine) to complete the inhibitor structure.

Method: Chan-Lam Coupling (Copper-catalyzed). This method is preferred over Buchwald-Hartwig for pyrazoles to avoid regio-isomer issues at high temperatures.

  • Reaction Setup:

    • Substrate: 2-(1H-Pyrazol-4-yl)morpholine (Core).

    • Partner: Aryl Boronic Acid (e.g., 3-aminophenylboronic acid).

    • Catalyst: Cu(OAc)2 (0.1 eq).

    • Ligand: Pyridine (2.0 eq) or TEA.

    • Solvent: DCM (Anhydrous).

    • Oxidant: Open to air (or O2 balloon).

  • Procedure:

    • Mix Pyrazole scaffold (1 eq), Boronic acid (1.5 eq), and Cu(OAc)2 in DCM.

    • Add Pyridine. Stir vigorously at RT open to air for 16–24h.

    • Monitoring: LCMS is critical here. Look for [M+H] of the coupled product.

    • Purification: Filter through Celite. Wash with NH4OH (to remove Cu). Flash chromatography.

Biological Validation & Profiling

Once synthesized, the inhibitor must be validated. The morpholine scaffold often alters the residence time of the drug.

Protocol C: Residence Time Determination (Jump Dilution Assay)

Rationale: High-affinity binders with the pyrazole-morpholine scaffold often exhibit slow off-rates (


) due to induced fit in the solvent pocket.
  • Incubation:

    • Incubate Kinase (e.g., JAK2, 5 nM) with the Inhibitor (at 10x IC50) and ATP (at

      
      ) for 1 hour.
      
    • Tracer: Fluorescently labeled peptide substrate.

  • Jump Dilution:

    • Rapidly dilute the mixture 100-fold into a buffer containing excess ATP (1 mM) and no inhibitor.

    • This prevents re-binding of the inhibitor once it dissociates.

  • Measurement:

    • Monitor kinase activity (product formation) continuously over 60 minutes using a microfluidic mobility shift assay (e.g., Caliper LabChip) or TR-FRET.

    • Data Analysis: Plot Product vs. Time.

    • Fit to equation:

      
      
      
    • Where

      
       is steady-state velocity (post-dissociation).
      
Data Presentation: The "Morpholine Effect"

The table below illustrates the typical impact of switching from a phenyl tail to the 2-morpholine tail in a hypothetical kinase series.

Compound IDTail StructurecLogPSol (µM)Kinase IC50 (nM)HLM

(min)
Cmpd-1 Phenyl4.2< 51215
Cmpd-2 4-Morpholinyl (N-linked)2.81204545
Cmpd-3 2-Morpholinyl (C-linked) 2.5 > 200 8 > 60

Table 1: Comparison of physicochemical and biological properties. Note that the C-linked morpholine (Cmpd-3) often retains better potency than N-linked (Cmpd-2) due to optimal vector positioning while maximizing solubility.

Workflow Diagram

Workflow cluster_synthesis Synthesis Phase cluster_bio Biological Profiling Step1 Epoxidation of Pyrazole-Aldehyde Step2 Ring Opening with Ethanolamine Step1->Step2 Step3 Cyclization to C-Linked Morpholine Step2->Step3 Step4 Chiral Separation (SFC) Step3->Step4 Assay1 Biochemical IC50 (ADP-Glo) Step4->Assay1 Pure Enantiomers Assay2 Selectivity Panel (KinomeScan) Assay1->Assay2 Hit Assay3 PK Profiling (Microsomal Stability) Assay2->Assay3 Lead

Figure 2: Integrated workflow from chemical synthesis to biological validation. Note the critical step of Chiral Separation (Step 4), as the (R) and (S) enantiomers of the 2-morpholinyl group often possess distinct biological activities.

References

  • Fabbro, D., et al. (2012). Targeting cancer with small-molecular-weight kinase inhibitors.[1][2] Methods in Molecular Biology. Link

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry.[2][3] Link(Demonstrates the utility of solubilizing tails in kinase inhibitors).

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.[2][3] Link(Discusses morpholine as a solubility enhancer).

  • Zask, A., et al. (2009).[3] Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors.[3] Journal of Medicinal Chemistry.[2][3] Link(Specific reference to morpholine stereochemistry affecting kinase selectivity).

  • Akbar, S., et al. (2025). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors.[4] Ben-Gurion University Research Portal. Link(Recent review on pyrazole/pyrazoline scaffolds in kinase inhibition).

Sources

Application Notes & Protocols: Synthesis of Potent and Selective CDK2 Inhibitors Utilizing a Pyrazole-Morpholine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Cell Cycle Engine - The Role of CDK2 in Oncology

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, specifically orchestrating the transition from the G1 to the S phase, where DNA replication occurs.[1][2] In concert with its regulatory partners, primarily cyclin E and cyclin A, CDK2 phosphorylates key substrates, such as the retinoblastoma protein (Rb), to unleash transcription factors that drive the cell into the next phase of division.[1][3] While CDK2's role in normal cell proliferation can be compensated for by other CDKs, many cancer cells exhibit a dependency on CDK2 activity for their uncontrolled growth.[1][4] This is often due to the overexpression of cyclin E, a hallmark of various malignancies including breast, ovarian, and lung cancers.[1][2] Consequently, the inhibition of CDK2 has emerged as a promising therapeutic strategy in oncology.[5][6] Several small molecule CDK2 inhibitors have entered clinical trials, demonstrating the potential of this approach in treating cancers, particularly those with cyclin E overactivity.[7][8]

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs due to its favorable drug-like properties and synthetic accessibility.[9][10][11] Its incorporation into kinase inhibitors is particularly prevalent, with several approved drugs featuring this heterocyclic ring.[10][11] The combination of a pyrazole core with a morpholine moiety has shown significant promise in developing potent and selective kinase inhibitors.[12][13] The morpholine group can form crucial hydrogen bond interactions within the ATP-binding pocket of kinases, enhancing binding affinity and selectivity.

This guide provides a comprehensive overview of the synthesis and characterization of CDK2 inhibitors based on a pyrazole-morpholine scaffold. We will delve into the rationale behind the synthetic strategy, provide detailed, step-by-step protocols for the preparation of key intermediates and the final inhibitor, and outline the necessary analytical techniques for their characterization.

Scientific Rationale and Strategy

The design of the target CDK2 inhibitors leverages the well-documented ability of the pyrazole ring to act as a bioisosteric replacement for other functionalities, often leading to improved potency and pharmacokinetic properties.[14][15] The core synthetic strategy revolves around the construction of a substituted pyrazole ring, followed by the introduction of a morpholine-containing side chain. The key bond formations are typically achieved through well-established and robust chemical reactions, ensuring high yields and reproducible results.

Our synthetic approach is centered on the Knorr pyrazole synthesis, a classic and versatile method for constructing the pyrazole ring from a β-dicarbonyl compound and a hydrazine derivative.[16][17] This method allows for the facile introduction of various substituents onto the pyrazole core, enabling the exploration of structure-activity relationships (SAR) to optimize CDK2 inhibitory activity.[14] The subsequent attachment of the morpholine-containing fragment is typically achieved via a nucleophilic substitution or a coupling reaction, providing a modular approach to the synthesis of a library of potential inhibitors.

Experimental Protocols

Part 1: Synthesis of the Pyrazole Intermediate

This protocol describes a general procedure for the synthesis of a 1,3,5-substituted pyrazole intermediate, a key building block for the final CDK2 inhibitors. The reaction involves the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound.[9][18]

Materials:

  • Substituted hydrazine (e.g., phenylhydrazine) (1.0 eq)

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 eq)

  • Ethanol or Glacial Acetic Acid (as solvent)

  • Catalytic amount of a suitable acid (e.g., HCl, if using a hydrazine salt)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask containing the 1,3-dicarbonyl compound dissolved in ethanol, add the substituted hydrazine.

  • If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), add an equivalent of a base like sodium acetate.[16]

  • Add a catalytic amount of glacial acetic acid to the mixture.[17]

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[17]

  • Upon completion (disappearance of the starting material), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, the product can be precipitated by adding water.[17]

  • Wash the collected solid with a small amount of cold ethanol or water and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 2: Introduction of the Morpholine Moiety

This protocol outlines a general method for attaching the morpholine-containing side chain to the pyrazole intermediate. This is often achieved through a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction, depending on the specific functionalities of the pyrazole intermediate. The following protocol describes a nucleophilic substitution approach.

Materials:

  • Pyrazole intermediate from Part 1 (with a suitable leaving group, e.g., a halogen) (1.0 eq)

  • 4-(2-Chloroethyl)morpholine hydrochloride (1.1 eq)

  • A suitable base (e.g., Cesium Carbonate, Potassium Carbonate)

  • A suitable solvent (e.g., Acetonitrile, DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve the pyrazole intermediate in the chosen solvent.

  • Add the base (e.g., Cesium Carbonate) to the mixture.

  • Add 4-(2-chloroethyl)morpholine hydrochloride to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 80-100 °C) and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Characterization and Validation

The identity and purity of the synthesized pyrazole-morpholine intermediates and final CDK2 inhibitors must be rigorously confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful incorporation of all fragments.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.

In Vitro CDK2 Inhibition Assay

The biological activity of the synthesized compounds is evaluated by determining their ability to inhibit the enzymatic activity of CDK2. A common method is a kinase activity assay that measures the phosphorylation of a substrate peptide by the CDK2/cyclin E complex. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is a key parameter for quantifying the potency of the inhibitor.

Data Presentation

Compound IDPyrazole Substituent (R1)Morpholine LinkerCDK2 IC50 (nM)
PZ-M-001 PhenylEthylene50
PZ-M-002 4-FluorophenylEthylene25
PZ-M-003 3-ChlorophenylEthylene75

Table 1: Representative data for a series of pyrazole-morpholine CDK2 inhibitors.

Visualizations

CDK2_Inhibition_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D-CDK4/6 Cyclin D-CDK4/6 pRb pRb Cyclin D-CDK4/6->pRb Phosphorylates E2F E2F pRb->E2F Inhibits Cyclin E-CDK2 Cyclin E-CDK2 E2F->Cyclin E-CDK2 Activates pRb_P pRb-P Cyclin E-CDK2->pRb Hyper-phosphorylates DNA_Replication DNA Replication Cyclin E-CDK2->DNA_Replication Promotes Inhibitor Pyrazole-Morpholine Inhibitor Inhibitor->Cyclin E-CDK2 Inhibits

Caption: Simplified signaling pathway of CDK2 in cell cycle progression and the point of intervention by pyrazole-morpholine inhibitors.

Synthetic_Workflow Start Starting Materials (Hydrazine & 1,3-Dicarbonyl) Step1 Knorr Pyrazole Synthesis Start->Step1 Intermediate Pyrazole Intermediate Step1->Intermediate Step2 Nucleophilic Substitution (with Morpholine derivative) Intermediate->Step2 Crude_Product Crude Product Step2->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Final_Product Final CDK2 Inhibitor Purification->Final_Product Characterization Characterization (NMR, MS, HPLC) Final_Product->Characterization Assay Biological Assay (CDK2 Inhibition) Final_Product->Assay

Caption: General experimental workflow for the synthesis and evaluation of pyrazole-morpholine CDK2 inhibitors.

Conclusion and Future Directions

The synthetic protocols outlined in this guide provide a robust and adaptable framework for the preparation of pyrazole-morpholine based CDK2 inhibitors. The modular nature of the synthesis allows for the systematic exploration of the chemical space around this privileged scaffold, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. Future work in this area could focus on expanding the library of these inhibitors to further probe the structure-activity relationships and to identify candidates with improved profiles for in vivo studies. The promising anticancer activity of pyrazole-containing kinase inhibitors underscores the potential of this chemical class in the development of novel cancer therapeutics.[19][20][21]

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from Ethyl 2-ethyl-2-methyl-3-oxobutanoate.
  • Cancers (Basel). (2025, January 10). Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review.
  • Benchchem. (n.d.). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.
  • PubMed. (2024, March 8). Cyclin-dependent kinase 2 (CDK2) inhibitors and others novel CDK inhibitors (CDKi) in breast cancer: clinical trials, current impact, and future directions.
  • ResearchGate. (2025, December 22). (PDF) Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review.
  • Wikipedia. (n.d.). Cyclin-dependent kinase 2.
  • Cancers (Basel). (2025, January 10). Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review.
  • NIH. (2015, August 27). Identification and Characterization of an Irreversible Inhibitor of CDK2 - PMC.
  • PNAS. (n.d.). Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways.
  • PMC. (n.d.). Switching Cdk2 On or Off with Small Molecules to Reveal Requirements in Human Cell Proliferation.
  • PMC. (n.d.). Double Edge: CDK2AP1 in Cell-cycle Regulation and Epigenetic Regulation.
  • PubMed. (2015, September 17). Identification and Characterization of an Irreversible Inhibitor of CDK2.
  • National Cancer Institute. (n.d.). Clinical Trials Using CDK2 Inhibitor INX-315.
  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • MDPI. (2023, March 25). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation.
  • MDPI. (2015, April 24). Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2.
  • PMC. (n.d.). CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets.
  • Frontiers. (2021, November 24). Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability.
  • PMC. (2013, September 24). A novel approach to the discovery of small molecule ligands of CDK2.
  • MDPI. (2021, June 26). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • PubMed. (2019, May 15). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity.
  • PMC. (n.d.). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation.
  • Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry.
  • Knowledge Bank. (n.d.). Characterizing Inhibition of the CyclinA2-CDK2 Complex by Small Molecular Inhibitors using Two-Dimensional NMR Spectroscopy.
  • Bentham Science Publishers. (2022, May 1). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer.
  • Thieme. (2024, September 3). Recent Development of CDK2 Inhibitors as Anticancer Drugs: An Update (2015–2023).
  • ResearchGate. (2023, November 19). (PDF) Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets.
  • BOC Sciences. (2022, August 4). Summary of Kinase Inhibitors | CDK2 and Its Inhibitors.
  • PMC. (n.d.). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines.
  • MDPI. (2019, December 15). Identification of High-Affinity Inhibitors of Cyclin-Dependent Kinase 2 Towards Anticancer Therapy.
  • RSC Publishing. (2025, November 26). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities.
  • University of California, San Diego. (n.d.). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR.
  • SSRN. (n.d.). Eco-Friendly Synthesis of Novel Pyrazole Derivatives and their Anticancer and CDK2 Inhibitory Activities.
  • ResearchGate. (2024, October 10). (PDF) Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study.
  • PMC. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.
  • PubMed. (2023, July 12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
  • MDPI. (2023, July 12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
  • Connect Journals. (2024). Pyrazole Scaffolds: A promising frontier in drug discovery.
  • Who we serve. (2025, September 2). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs).
  • PubMed. (n.d.). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR).
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.

Sources

Introduction: Bridging Key Pharmacophores through C-N Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Buchwald-Hartwig Amination of 2-(1H-Pyrazol-4-yl)morpholine: Application Notes and Protocols

The Buchwald-Hartwig amination stands as one of the most powerful and versatile methods in modern organic synthesis for the construction of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, overcoming the limitations of traditional methods which often require harsh conditions and exhibit limited functional group tolerance.[1] The reaction's broad applicability has made it indispensable in the fields of medicinal chemistry and materials science, where the C-N bond is a ubiquitous feature.[3][4]

This guide focuses on the application of the Buchwald-Hartwig amination to a substrate of significant pharmaceutical interest: 2-(1H-Pyrazol-4-yl)morpholine. This molecule combines two critical pharmacophores. The pyrazole ring is a core component of numerous FDA-approved drugs, valued for its diverse biological activities, including anti-inflammatory and anticancer properties.[5] The morpholine moiety is a privileged scaffold frequently incorporated into drug candidates to enhance aqueous solubility, metabolic stability, and target binding.[6] The ability to efficiently couple this valuable building block with various aryl and heteroaryl systems via the Buchwald-Hartwig reaction is therefore of paramount importance for drug discovery and development professionals.

This document provides a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and a comprehensive guide to optimization and troubleshooting, grounded in established scientific principles.

The Catalytic Cycle and Mechanistic Considerations

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium-based catalytic cycle. Understanding this mechanism is crucial for rational optimization and troubleshooting. The generally accepted cycle involves three primary stages: oxidative addition, amination/deprotonation, and reductive elimination.[1][7][8]

  • Oxidative Addition : The cycle initiates with the oxidative addition of an aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) species. This is often the rate-determining step and results in the formation of a Pd(II) complex.[9]

  • Ligand Exchange and Deprotonation : The amine substrate, 2-(1H-Pyrazol-4-yl)morpholine, coordinates to the Pd(II) center, displacing the halide. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice and strength of the base are critical at this stage.[10]

  • Reductive Elimination : The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond of the arylated product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][7]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(X) (Oxidative Addition Complex) Pd0->OA_Complex + Ar-X (Oxidative Addition) Amine_Coord [L-Pd(II)(Ar)(AmineH)]+X- OA_Complex->Amine_Coord + Amine-H Amido_Complex L-Pd(II)(Ar)(Amine) (Amido Complex) Amine_Coord->Amido_Complex + Base - Base-H+X- Amido_Complex->Pd0 (Reductive Elimination) Product Ar-Amine (Product) Amido_Complex->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Reaction Parameters: A Scientist's Guide to Component Selection

The success of coupling 2-(1H-Pyrazol-4-yl)morpholine heavily depends on the judicious selection of four key components: the palladium source, ligand, base, and solvent.

  • Palladium Precatalyst : While various Pd(0) and Pd(II) sources like Pd₂(dba)₃ and Pd(OAc)₂ can be used, modern protocols increasingly favor pre-formed precatalysts.[8] These are typically air-stable Pd(II) complexes that are efficiently reduced to the active Pd(0) species in situ. They offer superior reproducibility and activity compared to generating the catalyst from separate palladium and ligand sources.

  • Ligand : The ligand is arguably the most critical component. For coupling N-heterocyclic amines, which can sometimes poison the catalyst, bulky and electron-rich biaryl phosphine ligands are essential. Ligands such as XPhos, RuPhos, and BrettPhos stabilize the palladium center, promote the crucial oxidative addition and reductive elimination steps, and sterically hinder catalyst deactivation pathways.[1][11] The steric bulk is key to creating a reactive monoligated palladium species.[1]

  • Base : The base's primary role is to deprotonate the amine-palladium complex. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are highly effective and widely used.[8] However, for substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferable, though they may require higher reaction temperatures.[8][12]

  • Solvent : The reaction is typically performed in anhydrous, aprotic solvents. Toluene and 1,4-dioxane are the most common choices, effectively solubilizing the reagents and intermediates.[12][13] It is critical to avoid chlorinated solvents and others like acetonitrile, which can inhibit the catalyst by coordinating to the palladium center.[8]

Detailed Experimental Protocol

This section provides a representative, step-by-step protocol for the Buchwald-Hartwig amination of 2-(1H-Pyrazol-4-yl)morpholine with an aryl bromide.

Reagents and Equipment:

  • 2-(1H-Pyrazol-4-yl)morpholine

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Bulky phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene)

  • Schlenk tube or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup (Inert Atmosphere is Critical):

    • To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), 2-(1H-Pyrazol-4-yl)morpholine (1.2 mmol, 1.2 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

    • Seal the Schlenk tube with a rubber septum.

    • Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[14]

  • Reaction Execution:

    • Through the septum, add anhydrous toluene (5 mL) via syringe.

    • Place the Schlenk tube in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously. A color change from a light suspension to a dark brown or reddish solution is typically observed, indicating catalyst activation.[15]

  • Reaction Monitoring:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly take an aliquot via syringe under a positive pressure of inert gas.

    • The reaction is typically complete within 4-24 hours.

  • Workup:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Filter the mixture through a short plug of Celite to remove the palladium catalyst residues. Wash the Celite pad with additional ethyl acetate.[15][16]

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.[17]

Optimization and Troubleshooting

Even with a robust protocol, optimization is often necessary for novel or complex substrates. A systematic approach is key to achieving high yields and purity.

Optimization_Workflow Start Initial Reaction (e.g., XPhos/NaOtBu/Toluene) Check_Yield Check Yield/Conversion Start->Check_Yield Success High Yield (>80%) Check_Yield->Success Yes Screen_Ligand Screen Ligands (RuPhos, BrettPhos) Check_Yield->Screen_Ligand No Screen_Base Screen Bases (K3PO4, Cs2CO3) Screen_Ligand->Screen_Base If still low Screen_Solvent Screen Solvents (Dioxane, THF) Screen_Base->Screen_Solvent If still low Screen_Solvent->Check_Yield

Caption: A logical workflow for optimizing reaction conditions.

Data Presentation: Parameter Impact Summary

ParameterConditionExpected Outcome & Rationale
Ligand XPhos, RuPhosGenerally high activity for N-heterocycles due to steric bulk.[1]
BrettPhosExcellent for primary amines, may offer selectivity.[7]
Base NaOtBuStrong base, fast reaction rates. Can be incompatible with sensitive groups.[8][12]
K₃PO₄, Cs₂CO₃Weaker bases, better functional group tolerance. May require higher temperatures.[8]
Solvent TolueneHigh boiling point, good for general use.
1,4-DioxaneOften improves solubility and can enhance reaction rates.[12]
Temperature 80-110 °CStandard range. Lower temperatures may prevent decomposition but slow the reaction.
>120 °CRisk of catalyst decomposition (formation of palladium black).
Aryl Halide Aryl Bromide/IodideMore reactive, generally preferred for initial trials.
Aryl ChlorideLess reactive, often requires more active catalyst systems (e.g., specific ligands).[18]

Common Troubleshooting Scenarios

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Catalyst poisoning by the pyrazole nitrogen.2. Inactive catalyst (impure reagents, air/moisture contamination).3. Insufficient temperature.1. Screen different bulky ligands (XPhos, RuPhos).2. Ensure all reagents are pure and solvents are anhydrous. Use a fresh bottle of base. Maintain a strict inert atmosphere.3. Increase temperature incrementally to 110 °C.
Formation of Black Precipitate (Palladium Black) Catalyst decomposition, often due to excessive heat or impurities.Lower the reaction temperature. Ensure high-purity reagents and rigorous inert technique.
Incomplete Reaction / Stalling Catalyst deactivation over time; product inhibition.Increase catalyst loading slightly (e.g., from 2 mol% to 3 mol%). Consider a different ligand that may provide a more stable catalyst.
Side Product Formation (e.g., Hydrodehalogenation) A competitive side reaction where the aryl halide is reduced. Can be promoted by moisture or certain bases.Ensure rigorously dry conditions. Screen alternative bases (e.g., switch from NaOtBu to K₃PO₄).

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]

  • Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Bera, S. S., et al. (2025). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Chemical Reviews. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Dreher, S. D., et al. (2008). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • Hong, M., et al. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [Link]

  • Buchwald-Hartwig amination of heteroaryl halides with heterocyclic amines. ResearchGate. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]

  • Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed. [Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • Design, synthesis and biological evaluation of 2-H pyrazole derivatives containing morpholine moieties as highly potent small molecule inhibitors of APC-Asef interaction. PubMed. [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Bath. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Current Developments in Synthetic Protocols for Pyrazolines and Analogs. Bentham Science. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

Sources

Application Note: Protecting Group Strategies for 1H-Pyrazole Nitrogen in Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The 1H-pyrazole-morpholine scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., JAK, Aurora, and mTOR inhibitors). The morpholine ring typically acts as a solvent-exposed solubilizing group or a hinge-binder, while the pyrazole provides essential hydrogen-bonding interactions.

The Challenge: The 1H-pyrazole nitrogen is amphoteric. It possesses an acidic proton (


) and a nucleophilic nitrogen. In the presence of a basic morpholine moiety (

for the conjugate acid), synthetic manipulations—such as alkylations, lithiations, or palladium-catalyzed couplings—often fail due to:
  • Catalyst Poisoning: Free pyrazole nitrogens bind strongly to Pd/Cu catalysts.

  • Regiochemical Ambiguity: The annular tautomerism (1H vs. 2H) leads to mixtures of N1- and N2-substituted products during functionalization.

  • Solubility Issues: Zwitterionic interactions between the acidic pyrazole and basic morpholine can complicate purification.

This guide details the selection and execution of protecting group (PG) strategies specifically tailored for this dual-nitrogen system.

Decision Matrix: Selecting the Right Protecting Group

The choice of PG depends heavily on the intended downstream chemistry.

FeatureSEM (2-(Trimethylsilyl)ethoxymethyl) THP (Tetrahydropyranyl) Boc (tert-Butoxycarbonyl) Trityl (Trt)
Stability High (Base/Nucleophiles)Moderate (Base stable)Low (Base sensitive)Moderate (Base stable)
Lithiation Excellent (Directing group)Good (Directing group)Poor (Electrophilic attack)Poor (Steric hindrance)
Crystallinity Low (Oil)Low (Diastereomers)High (Solid)High (Solid)
Regio-Control High (Steric bulk)ModerateElectronic withdrawalHigh (Steric bulk)
Deprotection Acid or Fluoride (TBAF)Acid (HCl/PTSA)Acid (TFA/HCl)Acid or Hydrogenolysis
Morpholine Compatibility Best (Fluoride is orthogonal)Good (Requires excess acid)Good (Requires excess acid)Good
Strategic Workflow Visualization

The following decision tree illustrates the logic for selecting a PG based on reaction conditions.

PG_Selection cluster_legend Legend Start Start: Pyrazole-Morpholine Scaffold Q1 Is C-H Lithiation Required? Start->Q1 Q2 Is the Morpholine already present? Q1->Q2 No SEM Select SEM Group (Allows C5-Lithiation) Q1->SEM Yes (C5 Functionalization) THP Select THP Group (Cost-effective, Acid Labile) Q2->THP Yes (Acid removal ok) Boc Select Boc Group (Electron withdrawing, good for SNAr) Q2->Boc No (Intro Morpholine later) key Blue: Decision Point Green: Robust Route Yellow: Standard Route Red: Electronic Route

Figure 1: Decision tree for selecting protecting groups based on synthetic requirements.

Detailed Experimental Protocols

Protocol A: SEM Protection (The "Robust" Route)

Application: Ideal when the pyrazole ring requires lithiation or harsh basic conditions. The SEM group is removed via fluoride, avoiding the acidification of the morpholine ring.

Reagents:

  • Substrate: Morpholine-substituted Pyrazole (1.0 eq)

  • Reagent: SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) (1.2 eq)

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.5 eq)

  • Solvent: Anhydrous DMF or THF

Step-by-Step:

  • Preparation: Charge a flame-dried flask with the pyrazole substrate and anhydrous DMF (0.5 M concentration). Cool to 0 °C under

    
    .
    
  • Deprotonation: Add NaH portion-wise. Caution: Hydrogen gas evolution. Stir at 0 °C for 30 minutes until gas evolution ceases. The solution typically turns yellow/orange, indicating the pyrazolyl anion.

  • Addition: Add SEM-Cl dropwise via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.

  • Workup (Critical for Morpholine):

    • Quench with saturated

      
       (aq).
      
    • Extract with EtOAc (

      
      ).
      
    • Note: Since morpholine is basic, ensure the aqueous layer pH is not too acidic (< pH 8), or the product will protonate and remain in the water.

  • Purification: Flash chromatography (Hexane/EtOAc). SEM-protected pyrazoles are usually oils.

Protocol B: THP Protection (The "Green" Route)

Application: Cost-effective for large-scale synthesis where lithiation is not required.

Reagents:

  • Substrate: Pyrazole derivative (1.0 eq)

  • Reagent: 3,4-Dihydro-2H-pyran (DHP) (2.0–3.0 eq)

  • Catalyst: p-Toluenesulfonic acid (PTSA) (0.05 eq) or TFA (0.1 eq)

  • Solvent: DCM or Toluene (can be run neat)

Step-by-Step:

  • Setup: Dissolve substrate in DCM (0.5 M). Add DHP.

  • Catalysis: Add PTSA.

  • Reflux: Heat to 40–50 °C (or reflux if using DCM) for 4–12 hours.

  • Workup: Wash with saturated

    
     to neutralize the acid catalyst. Dry organic layer over 
    
    
    
    .
  • Purification: Crystallization is often difficult due to the chiral center on the THP group creating diastereomers. Column chromatography is recommended.

Deprotection Strategies: The "Morpholine Effect"

This is the most critical section for this specific topic. Standard protocols often fail here because the morpholine moiety acts as an internal base.

Scenario 1: Acidic Deprotection (THP/Boc/Trityl)

The Problem: Adding 1.0 equivalent of acid (e.g., TFA) will simply protonate the morpholine nitrogen (


), leaving the pyrazole protection intact.
The Solution:  You must use excess acid  (at least 5–10 equivalents) to ensure the pyrazole PG is cleaved.

Protocol:

  • Dissolve protected substrate in DCM or Dioxane.

  • Add 4M HCl in Dioxane (10 eq) or TFA (20% v/v in DCM).

  • Stir at RT (Boc) or 60 °C (THP) until conversion is complete (LCMS).

  • Neutralization (Crucial):

    • Concentrate the solvent. The residue is the bis-salt (Morpholine-H+ and Pyrazole-H+).

    • Redissolve in minimal MeOH/Water.

    • Adjust pH to ~9 using saturated

      
       or 
      
      
      
      .
    • Extract with DCM/IPA (3:1 mixture) to pull the free base out of the aqueous phase. Pure DCM often fails to extract polar free-base pyrazoles.

Scenario 2: Fluoride Deprotection (SEM)

The Advantage: Fluoride (TBAF) is basic/neutral. It cleaves the SEM group without protonating the morpholine, simplifying isolation.

Protocol:

  • Dissolve SEM-protected substrate in THF.

  • Add TBAF (1M in THF, 3.0 eq) or TASF (for milder conditions).

  • Reflux for 2–6 hours. Ethylenediamine (5 eq) can be added to scavenge the formaldehyde byproduct.

  • Workup: Dilute with water, extract with EtOAc. No neutralization required.

Regioselectivity Mechanism & Tautomerism

Understanding the "SEM Switch" or "THP Migration" is vital for controlling substitution patterns.

Regioselectivity cluster_note Expert Note Unprotected Unprotected Pyrazole (Tautomeric Mixture) Protected_N1 N1-Protected (Kinetic) Unprotected->Protected_N1 Protection (Steric Control) Protected_N2 N2-Protected (Thermodynamic) Protected_N1->Protected_N2 Thermal Isomerization (SEM Switch/THP Migration) Functionalized C5-Functionalized Product Protected_N2->Functionalized Lithiation & Electrophile note SEM/THP groups can migrate between nitrogens at high temp, changing the reactive C-site.

Figure 2: Tautomeric locking and migration strategies for regiocontrol.

Expert Insight: For 3-substituted pyrazoles, N-protection usually occurs at the less sterically hindered nitrogen (N1). However, if you need to functionalize C5 (adjacent to N1), you need the protecting group on N1 to direct lithiation. If you need to functionalize C3, you may need to use the "SEM Switch" (heating to migrate the SEM group to N2) to expose the C3 position for reactivity.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Incomplete Deprotection (Acid) Morpholine buffering the acid.Increase acid equivalents (10–20 eq). Heat to 60 °C.
Low Recovery after Workup Product is water-soluble (protonated).Adjust pH to >9. Use DCM:IPA (3:1) for extraction.
Regioisomer Mixture Fast kinetic protection.Lower temperature during protection (-78 °C) or use bulky reagents (Trityl) to force steric selectivity.
Emulsions Amphiphilic nature of Morpholine-Pyrazole.Filter through Celite. Add brine. Avoid vigorous shaking; use gentle rolling.

References

  • Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 4th/5th Edition. Wiley-Interscience. (The definitive guide for PG stability and removal conditions).

  • McLaughlin, M., et al. (2008). "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry. (Details on THP migration and lithiation strategies).

  • Deng, X., & Mani, N. S. (2008).[1] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Journal of Organic Chemistry.

  • Fagnou, K., et al. (2010).[2] "C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition." Journal of the American Chemical Society. (Describes the "SEM Switch").

  • Ahmed, B. M., & Mezei, G. (2015).[3] "Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles."[3] RSC Advances. (Green chemistry protocols for THP).

Sources

procedure for synthesizing 2-(1-methyl-1H-pyrazol-4-yl)morpholine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Executive Summary

The 2-substituted morpholine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical structural motif in kinase inhibitors (e.g., PI3K, mTOR) and metabolic modulators. While N-substituted morpholines are trivial to synthesize, introducing heteroaryl groups at the C2-position presents a significant synthetic challenge due to the need for precise C-C bond formation and stereocontrol.

This Application Note details a robust, scalable, and self-validating protocol for synthesizing 2-(1-methyl-1H-pyrazol-4-yl)morpholine . Unlike traditional methods that rely on unstable halo-ketone intermediates, this protocol utilizes a Corey-Chaykovsky epoxidation followed by a regioselective aminolysis and cyclization strategy. This route minimizes racemization, avoids toxic organotin reagents, and allows for late-stage diversification.

Retrosynthetic Analysis & Strategy

The synthetic logic relies on the "chiral pool" mimicry approach, where the morpholine ring is constructed from an acyclic precursor rather than functionalizing a pre-formed ring.

Strategic Advantages:

  • Modularity: The N-substituent can be varied early (at the amino alcohol stage) or late (via deprotection/alkylation).

  • Regiocontrol: The epoxide ring-opening is driven by electronic bias, ensuring the nitrogen attacks the less hindered carbon, placing the pyrazole at the C2 position.

  • Scalability: All intermediates are stable solids or oils that can be purified via standard chromatography.

Retrosynthesis Target 2-(1-methyl-1H-pyrazol-4-yl)morpholine (Target Scaffold) Precursor1 N-Benzyl Morpholine Intermediate (Cyclized Product) Precursor1->Target Pd/C, H2 (Debenzylation) Precursor2 Acyclic Amino Alcohol (Diol Intermediate) Precursor2->Precursor1 TsCl, NaOH (Intramolecular Cyclization) Epoxide 1-Methyl-4-(oxiran-2-yl)-1H-pyrazole (Key Electrophile) Epoxide->Precursor2 Regioselective Ring Opening StartMaterial 1-Methyl-1H-pyrazole-4-carbaldehyde (Commercially Available) StartMaterial->Epoxide Corey-Chaykovsky (Me3SOI, NaH) Reagent N-Benzyl Ethanolamine Reagent->Precursor2

Figure 1: Retrosynthetic disconnection showing the epoxide-mediated construction of the C2-substituted morpholine core.

Detailed Experimental Protocol

Stage 1: Synthesis of 1-Methyl-4-(oxiran-2-yl)-1H-pyrazole

This step converts the aldehyde to the epoxide using a sulfur ylide. This is preferred over Wittig/mCPBA sequences due to higher atom economy and fewer purification steps.

Reagents:

  • 1-Methyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

  • Trimethylsulfoxonium iodide (TMSOI) (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.5 eq)

  • DMSO (Anhydrous) / THF (dry)

Protocol:

  • Ylide Formation: In a flame-dried flask under N₂, suspend NaH (1.5 eq) in dry DMSO (5 mL/mmol). Cool to 0°C. Add TMSOI (1.2 eq) portion-wise. Stir at RT for 1 hour until the solution becomes clear (formation of dimethylsulfoxonium methylide).

  • Addition: Cool the ylide solution to 0°C. Add a solution of 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in dry THF dropwise.

  • Reaction: Allow the mixture to warm to RT and stir for 3–5 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM). The aldehyde spot (Rf ~0.5) should disappear, replaced by a less polar epoxide spot.

  • Workup: Quench with ice-cold water. Extract with EtOAc (3x). Wash combined organics with brine (2x) to remove DMSO. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The epoxide is typically an unstable oil; use immediately or store at -20°C.

Stage 2: Ring Opening and Cyclization

This "one-pot" equivalent sequence first opens the epoxide with an amine nucleophile, then activates the primary alcohol for displacement.

Reagents:

  • Epoxide (from Stage 1)

  • N-Benzyl-2-aminoethanol (1.1 eq)

  • Toluene (Solvent A)[1]

  • Thionyl Chloride (SOCl₂) or p-Toluenesulfonyl Chloride (TsCl)

  • Potassium Hydroxide (KOH) (aq)

Protocol:

  • Ring Opening: Dissolve the epoxide in Toluene (0.5 M). Add N-Benzyl-2-aminoethanol (1.1 eq). Heat to reflux (110°C) for 12–16 hours.

    • Mechanism:[2][3][4][5] The amine attacks the less substituted carbon of the epoxide (regioselective), yielding the 1,2-amino alcohol intermediate.

  • Activation (In-situ): Cool the reaction to 0°C. Add TsCl (1.2 eq) and Et₃N (2.0 eq) to selectively tosylate the primary alcohol (the secondary benzylic alcohol is sterically hindered and less reactive). Stir for 4 hours.

  • Cyclization: Add aqueous KOH (50% w/v, 5 eq) and a phase transfer catalyst (TBAB, 5 mol%) directly to the biphasic mixture. Heat to 60°C for 4 hours.

    • Note: Strong base effects the intramolecular SN2 displacement of the tosylate by the secondary alkoxide (formed in situ).

  • Workup: Separate layers. Extract aqueous layer with Toluene. Wash organics with brine, dry, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH 95:5). Product is 4-benzyl-2-(1-methyl-1H-pyrazol-4-yl)morpholine .

Stage 3: N-Debenzylation (Final Deprotection)

Removal of the benzyl group reveals the free secondary amine, ready for library synthesis.

Reagents:

  • N-Benzyl intermediate

  • Pd/C (10 wt% loading)

  • Ammonium Formate (Hydrogen source) or H₂ gas (balloon)

  • Methanol (Solvent)

Protocol:

  • Dissolve the substrate in MeOH (0.1 M).

  • Add Pd/C (10% by weight of substrate) under Argon.

  • Add Ammonium Formate (5 eq) and reflux for 1–2 hours (Transfer Hydrogenation is safer and often faster than H₂ balloons).

  • Filtration: Filter hot through a Celite pad to remove Pd. Rinse with MeOH.[6]

  • Isolation: Concentrate the filtrate. The residue is the target 2-(1-methyl-1H-pyrazol-4-yl)morpholine .[7]

  • Salt Formation: For stability, convert to the HCl salt by adding 4M HCl in Dioxane and precipitating with Ether.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact on QualityTroubleshooting
Moisture (Stage 1) < 0.05% H₂OHigh moisture kills the sulfur ylide, stopping conversion.Use freshly distilled DMSO/THF and flame-dry glassware.
Temperature (Stage 2) 110°C (Reflux)Low temp results in incomplete epoxide opening; too high degrades pyrazole.Ensure vigorous reflux; monitor disappearance of epoxide by LCMS.
Regioselectivity > 10:1Attack at the benzylic position (wrong isomer) is rare but possible.Use non-polar solvent (Toluene) to favor SN2-type attack at the less hindered carbon.
Cyclization pH > 12High pH required to form the alkoxide for ring closure.Ensure KOH concentration is maintained; use TBAB to facilitate phase transfer.

Characterization & Validation

The target molecule must be validated using NMR and LCMS.

Expected Analytical Data:

  • LCMS: [M+H]⁺ = 168.1 (Free base). Peak should be sharp.

  • ¹H NMR (400 MHz, CDCl₃):

    • Pyrazole:[8][9][10] Two singlets around δ 7.3–7.6 ppm (C3-H, C5-H).

    • N-Methyl:[5] Singlet at δ 3.8 ppm (3H).

    • Morpholine C2-H: Doublet of doublets (dd) around δ 4.5 ppm (benzylic-like proton).

    • Morpholine Ring: Complex multiplets between δ 2.8–3.8 ppm representing the CH₂ groups.

    • NH: Broad singlet (exchangeable with D₂O) if free base.

Workflow Diagram:

Workflow Step1 Step 1: Epoxidation (DMSO, NaH, TMSOI) Temp: 0°C -> RT Step2 Step 2: Ring Opening (Toluene, BnNHCH2CH2OH) Temp: 110°C Step1->Step2 Isolated Epoxide Step3 Step 3: Cyclization (TsCl, then KOH/TBAB) Biphasic System Step2->Step3 In-situ Activation Step4 Step 4: Deprotection (Pd/C, HCOONH4) Reflux MeOH Step3->Step4 Purified N-Bn Intermediate QC Quality Control (NMR, LCMS, HPLC) >95% Purity Step4->QC Final Product

Figure 2: Step-by-step experimental workflow for the synthesis.

Safety & Handling

  • Sodium Hydride (NaH): Reacts violently with water/moisture. Handle under inert atmosphere.

  • Trimethylsulfoxonium Iodide: Irritant. Avoid inhalation.

  • Thionyl Chloride/TsCl: Corrosive. Causes severe burns. Handle in a fume hood.

  • Palladium on Carbon: Pyrophoric when dry. Keep wet with solvent; dispose of in dedicated waste containers.

References

  • Corey-Chaykovsky Reaction for Epoxide Synthesis

    • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society.[3]

  • Synthesis of Morpholines via Epoxide Opening

    • D'Adamio, G., et al. (2019). Sustainable Synthesis of Morpholines and Thiomorpholines. Green Chemistry.
  • Medicinal Chemistry of 2-Substituted Morpholines

    • Marta, G., et al. (2019). Recent progress in the synthesis of morpholines.[2][3][4][6][11][12][13][14] Chemistry of Heterocyclic Compounds.

  • Transfer Hydrogenation Protocol

    • Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1H-Pyrazol-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(1H-Pyrazol-4-yl)morpholine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. 2-(1H-Pyrazol-4-yl)morpholine is a valuable building block in drug discovery, appearing in molecules targeting a range of biological pathways.[1]

This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common synthetic challenges and improve your reaction yields. The core of this synthesis often involves two key stages: the formation of a functionalized pyrazole ring and the subsequent coupling with a morpholine moiety. Our focus will be on the most prevalent and often challenging step: the palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) of a 4-halopyrazole with morpholine.

Troubleshooting Guide: The Buchwald-Hartwig Amination Step

The palladium-catalyzed coupling of a 4-halopyrazole with morpholine is a powerful but sensitive transformation.[2][3] Low yields or failed reactions can often be traced back to specific components of the catalytic system or the reaction setup.

Q1: My reaction shows low or no conversion of the 4-halopyrazole starting material. What are the most likely causes?

Low conversion is a common issue that typically points to problems with the catalyst's activity.[4] Several factors can contribute to this:

  • Catalyst Poisoning: The palladium catalyst is highly sensitive to impurities.[4] Ensure all reagents and solvents are of high purity and are rigorously dried. Amines, in particular, should be purified by distillation or filtration through a plug of activated alumina just before use.[5]

  • Oxygen Sensitivity: While modern catalyst systems have improved robustness, oxygen can still deactivate the catalyst by oxidizing the phosphine ligands.[4] It is critical to degas all solvents thoroughly and maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction.

  • Inefficient Catalyst Activation: If you are using a Pd(II) precursor like Pd(OAc)₂, it must first be reduced in situ to the active Pd(0) species.[6] This activation can be sluggish. Consider using a pre-formed, air-stable Pd(0) precatalyst which can generate the active species more reliably.[6]

  • Suboptimal Ligand-to-Palladium Ratio: Since amines can also act as ligands for palladium, they can sometimes displace the desired phosphine ligand, leading to catalyst deactivation. It is often beneficial to add a slight excess of the phosphine ligand relative to the palladium source to counteract this effect.[5]

Q2: I'm observing the formation of palladium black and the reaction has stalled. What does this mean and how can I prevent it?

The formation of palladium black is a visual indicator of catalyst decomposition, where active Pd(0) species aggregate into inactive bulk metal.[4] This is often caused by:

  • High Reaction Temperature: While heat can increase reaction rates, excessive temperatures can accelerate the decomposition of the catalytic complex.[4] Try lowering the reaction temperature. If the reaction is too slow at lower temperatures, a more active ligand may be required.

  • Inadequate Ligand Stabilization: The phosphine ligand's primary role is to stabilize the Pd(0) center. If the ligand is not bulky enough or does not bind strongly, the palladium can aggregate. Sterically hindered biarylphosphine ligands are often used to prevent this.[6]

  • Substrate or Base Issues: Certain functional groups on the substrate or an inappropriate choice of base can sometimes promote catalyst decomposition.

Q3: My yield is inconsistent between batches, even when following the same procedure. What should I investigate?

Inconsistent yields are frustrating and often point to subtle variations in reagent quality or reaction setup.[4]

  • Reagent Purity: The purity of all components—the aryl halide, the amine, the base, and the solvent—is exceedingly important.[5] Use reagents from a trusted source and consider purifying them if quality is uncertain. Bulk bases like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) should be stored in a desiccator or drybox.[5]

  • Water Content: Water can be detrimental to the reaction. Ensure solvents are anhydrous and that reagents are dried appropriately.

  • Stirring and Mixing: For heterogeneous mixtures, especially with solid inorganic bases, ensure vigorous stirring to maintain good contact between all components. Poor mixing can lead to localized "dead spots" in the reaction.[5]

Q4: I'm having trouble with the N-H pyrazole protecting group. It's either difficult to remove or it interferes with the coupling reaction. What are my options?

The acidic N-H proton of the pyrazole ring can interfere with cross-coupling reactions, making N-protection a common strategy.[7] However, the choice of protecting group is critical.

  • Protecting Group Stability: A trityl (Tr) group is often used for protecting the pyrazole nitrogen in C4-amination reactions.[8] Other options like SEM (2-(trimethylsilyl)ethoxymethyl) have also been used effectively in C-H arylation protocols, which can be followed by N-alkylation.[9]

  • One-Pot Deprotection: In some cases, a protecting group can be chosen that is labile under the reaction workup conditions, avoiding a separate deprotection step.

  • Coupling of Unprotected Pyrazoles: While challenging, direct coupling of N-H pyrazoles is sometimes possible. This typically requires careful optimization of the base and reaction conditions to avoid deprotonation of the pyrazole N-H by the base, which can inhibit the catalyst.[7]

Experimental Workflow & Data

A successful Buchwald-Hartwig amination relies on the careful selection and optimization of several components.

Typical Experimental Protocol
  • Preparation: To an oven-dried reaction vessel, add the N-protected 4-halopyrazole, the palladium precatalyst, and the phosphine ligand.

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (e.g., argon) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOt-Bu, Cs₂CO₃), morpholine, and anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and wash with water or brine. The organic layer is then dried, concentrated, and purified, typically by column chromatography.

Table 1: Comparison of Catalyst Systems for Pyrazole C4-Amination

The choice of catalyst, ligand, and base is crucial and often substrate-dependent. The following table summarizes conditions reported for similar transformations.

Aryl Halide SubstrateAminePd SourceLigandBaseSolventTemp (°C)Yield (%)Reference
4-Iodo-1-tritylpyrazolePiperidinePd(dba)₂XPhosCs₂CO₃Xylene160 (MW)88[8]
4-Bromo-1-tritylpyrazolePiperidinePd(dba)₂XPhosCs₂CO₃Xylene160 (MW)81[8]
4-Bromo-1-benzylpyrazolePyrrolidinePd₂ (dba)₃RuPhosNaOt-BuToluene100~95 (implied)[8]
2-Bromo-13α-estronePhenylaminePd(OAc)₂X-PhosKOt-BuToluene100 (MW)94[10]

Note: Yields are highly dependent on the specific substrates and precise reaction conditions.

Visualizing the Troubleshooting Process

When a reaction fails, a logical, step-by-step approach to troubleshooting is essential. The following flowchart illustrates a decision-making process for diagnosing a low-yield Buchwald-Hartwig amination.

Caption: Troubleshooting flowchart for low-yield C-N coupling.

Frequently Asked Questions (FAQs)

Q: What is the most common synthetic route to prepare the 4-halopyrazole precursor? A: 4-halopyrazoles are typically prepared by the direct halogenation of a pyrazole ring. The C4 position of the pyrazole ring is the most electron-rich and readily undergoes electrophilic substitution.[11] For example, 4-bromopyrazole can be synthesized by reacting pyrazole with a brominating agent like N-bromosuccinimide (NBS).

Q: Can I use microwave irradiation to speed up the coupling reaction? A: Yes, microwave-assisted heating is frequently used to accelerate Buchwald-Hartwig aminations, often reducing reaction times from many hours to just minutes.[8][10] However, it's important to monitor for catalyst decomposition, as the rapid heating can sometimes exceed the catalyst's thermal stability.

Q: Are there alternatives to palladium catalysts for this transformation? A: While palladium is the most common catalyst, copper-catalyzed C-N coupling reactions (Ullmann condensation) are a classic alternative. Modern research has also explored the use of other base metals like nickel.[3] These systems often require different ligands and reaction conditions but can be a cost-effective alternative to palladium.

Q: Which analytical techniques are best for monitoring the reaction and characterizing the product? A: For reaction monitoring, Thin-Layer Chromatography (TLC) provides a quick qualitative assessment, while Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for tracking the consumption of starting materials and the formation of the desired product mass. For final product characterization, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are essential for structural elucidation, and High-Resolution Mass Spectrometry (HRMS) is used to confirm the exact molecular formula.

References

  • Technical Support Center: Troubleshooting Palladium-Catalyzed Amination Reactions. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVjkp92eH-zRrH5XpQ5Anp4xShzj3SWsrblNaRPuKeGX_2MHPoCmdSeqqS4R4iPGKBQ5oUAvMfDXhuT5X0wWZrzzyMa3SA3bcz3-SWvkjJqEygOu91RBGkczMwvg7Jq47ZEFT6PVXOnR9Y7OdpJHuwk3ZThQ5vYhlZiji1nwF64CS_qvRm1mcY5-SDVDaT90k_frz4Mmk0zHTajDcKUo7iRyKrEf1lP2xt7J4T]
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • Design, synthesis and biological evaluation of 2-H pyrazole derivatives containing morpholine moieties as highly potent small molecule inhibitors of APC-Asef interaction.European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/31158755/]
  • A review of pyrazole an its derivative.National Journal of Pharmaceutical Sciences. [URL: https://www.pharmajournal.net/archives/2021/vol6issue3/PartA/6-2-12-789.pdf]
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [URL: https://www.pharmaguideline.com/2022/07/synthesis-reactions-and-medicinal-uses-of-pyrazole.html]
  • Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents.Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2023.2260655]
  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations.Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol901283t]
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7587212/]
  • Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions.Zeitschrift für Naturforschung B. [URL: https://www.degruyter.com/document/doi/10.1515/znb-2010-0110/html]
  • Unit 4 Pyrazole.Slideshare. [URL: https://www.slideshare.net/SowmiyaPerinbaraj/unit-4-pyrazole]
  • Buchwald–Hartwig amination.Wikipedia. [URL: https://en.wikipedia.
  • Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles.ResearchGate. [URL: https://www.researchgate.
  • A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines.DSpace@MIT. [URL: https://dspace.mit.edu/handle/1721.1/123385]
  • 4-(2-(4-IODO-1H-PYRAZOL-1-YL)ETHYL)MORPHOLINE synthesis.ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/879488-16-1.htm]
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.Angewandte Chemie International Edition. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3586523/]
  • An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride.Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit4/181.shtm]
  • Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quant.ResearchGate. [URL: https://www.researchgate.
  • Buchwald-Hartwig Amination.ACS Green Chemistry Institute Pharmaceutical Roundtable. [URL: https://www.acs.org/content/dam/acsorg/greenchemistry/industriainnovation/roundtable/acs-gci-pr-buchwald-hartwig-guide.pdf]
  • Current Developments in Synthetic Protocols for Pyrazolines and Analogs.Bentham Science. [URL: https://www.benthamscience.com/article/135930]
  • Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a).ResearchGate. [URL: https://www.researchgate.net/figure/Buchwald-Hartwig-amination-between-4-chloroanisole-4a-and-morpholine-2a_fig1_349463515]
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines.ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/6552a4878a8536b1e5295c58]
  • Nitrogen Protecting Groups: Recent Developments and New Applications.ResearchGate. [URL: https://www.researchgate.
  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition.Journal of the American Chemical Society. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3985702/]
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/14/101]
  • Pyrazole synthesis.Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/pyrazole-synthesis.shtm]
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222743/]
  • Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide.Chemical Reviews. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2672811/]
  • Styrylpyrazoles: Properties, Synthesis and Transformations.Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222383/]
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.University of Windsor. [URL: https://scholar.uwindsor.ca/cgi/viewcontent.cgi?article=1025&context=macdonald-pubs]
  • Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M.Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8100147/]
  • Palladium Catalyzed Non-directed Aromatic C-H Aminations.Digital WPI. [URL: https://digital.wpi.edu/concern/student_works/12579s44j]
  • Discovery and optimization of pyrazoline derivatives as promising monoamine oxidase inhibitors.Current Topics in Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/23276158/]
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.MDPI. [URL: https://www.mdpi.com/1420-3049/23/1/137]
  • Synthetic Strategies of Pyrazoline Derivatives for the Development of New Anticancer Agents: Recent Updates.ResearchGate. [URL: https://www.researchgate.
  • Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage.Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.7b01575]

Sources

Technical Support Center: Troubleshooting Low Solubility of Pyrazole-Morpholine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low aqueous solubility in pyrazole-morpholine compounds. As these scaffolds are integral to modern medicinal chemistry, understanding and overcoming solubility limitations is critical for advancing promising candidates from the bench to clinical development.[1][2][3][4]

Section 1: Frequently Asked Questions (FAQs)

This section addresses initial questions you might have about the solubility characteristics of pyrazole-morpholine compounds.

Q1: Why do many pyrazole-morpholine compounds exhibit low aqueous solubility?

A1: The solubility of these compounds is a complex interplay of their structural features. The pyrazole ring, while containing nitrogen atoms capable of hydrogen bonding, also has aromatic character which contributes to lipophilicity.[2][3][5] The morpholine ring, with its ether linkage and tertiary amine, can enhance hydrophilicity and offers a handle for pH-dependent solubility.[1][6][7][8][9] However, the overall solubility is dictated by the balance between these polar groups and the often-lipophilic substituents attached to the core scaffold, as well as the compound's crystal lattice energy.[10][11] High molecular weight and strong intermolecular forces, such as hydrogen bonding within the crystal structure, can further decrease solubility.[10]

Q2: What are the first steps I should take when I encounter a "brick dust" compound?

A2: "Brick dust" refers to compounds with very low solubility. The initial steps should focus on basic characterization:

  • Visual Inspection: Confirm the material is a fine, uniform powder.

  • Solvent Screening: Test solubility in a small range of common organic solvents (e.g., DMSO, DMF, ethanol, methanol, acetone) to find a suitable solvent for stock solutions.[5][10]

  • pH-Dependent Solubility: Qualitatively assess solubility in acidic and basic aqueous solutions (e.g., 0.1 M HCl, 0.1 M NaOH). The morpholine moiety is basic and should become more soluble at lower pH due to protonation.[5][12] The pyrazole ring also has a weakly basic nitrogen atom that can be protonated in acidic conditions.[5]

Q3: Can I predict the solubility of my pyrazole-morpholine derivative?

A3: While in-silico models can provide an estimate, they often struggle to accurately predict the impact of crystal lattice energy on solubility.[11] The General Solubility Equation (GSE) offers a useful approximation: log(S) = 0.5 - 0.01(MP - 25) - logP, where S is the molar solubility, MP is the melting point in °C, and logP is the partition coefficient. This equation highlights the importance of both lipophilicity (logP) and crystal packing (related to melting point) in determining solubility.

Section 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving solubility issues.

Step 1: Comprehensive Physicochemical Characterization

Understanding the root cause of low solubility is the first step toward a rational solution.

Workflow for Initial Characterization

A Poorly Soluble Pyrazole-Morpholine Compound B Determine Kinetic & Equilibrium Solubility (Shake-flask method) A->B Initial Assessment C Measure pH-Solubility Profile (pH 1-10) B->C D Characterize Solid State (XRPD, DSC, TGA) C->D E Determine pKa & logP/D (Potentiometry, HPLC) D->E F Analyze Results & Identify Primary Solubility Limiter E->F Data Integration

Caption: Initial workflow for characterizing a poorly soluble compound.

  • Equilibrium Solubility: The shake-flask method is the gold standard for determining equilibrium solubility. It involves agitating an excess of the compound in a specific solvent or buffer until equilibrium is reached, followed by quantification of the dissolved compound.

  • pH-Solubility Profile: This is critical for ionizable compounds. The morpholine moiety typically has a pKa in the physiological range, meaning its charge state and solubility will change significantly with pH.[12] A higher solubility at lower pH is expected.

  • Solid-State Analysis: X-ray Powder Diffraction (XRPD) can determine if the compound is crystalline or amorphous.[13] Differential Scanning Calorimetry (DSC) can identify the melting point and detect polymorphs, while Thermogravimetric Analysis (TGA) assesses thermal stability.[13] Crystalline materials generally have lower solubility than their amorphous counterparts due to the energy required to break the crystal lattice.[14][15]

Step 2: Formulation-Based Strategies

If the intrinsic solubility of the free base is insufficient, formulation strategies can provide a solution.

Decision Tree for Formulation Strategies

Start Is the compound ionizable? Salt Salt Formation Screening Start->Salt Yes NoSalt Is the compound amenable to amorphous form? Start->NoSalt No Other Other Techniques: - Co-solvents - Surfactants - Cyclodextrins - Particle Size Reduction Salt->Other ASD Amorphous Solid Dispersion (ASD) NoSalt->ASD Yes Lipid Lipid-Based Formulations (e.g., SEDDS) NoSalt->Lipid No ASD->Other Lipid->Other

Caption: Decision tree for selecting a suitable formulation strategy.

1. Salt Formation

For pyrazole-morpholine compounds, which are typically basic, salt formation is often the most effective initial strategy to significantly enhance solubility.[16][17][18]

  • Why it works: Salts of weak bases and strong acids dissociate in water, leading to a higher concentration of the ionized, more soluble form of the drug.[16]

  • Screening: A salt screen should be performed with a variety of pharmaceutically acceptable acids (e.g., hydrochloride, mesylate, sulfate, tosylate).[17][18][]

  • Key Considerations: The chosen salt form must have a balance of good solubility, crystallinity, and stability.[20][21] Not all salts will be crystalline or stable.[18]

2. Amorphous Solid Dispersions (ASDs)

If salt formation is not viable or does not provide sufficient improvement, creating an amorphous solid dispersion is a powerful alternative.[13][14][15][22][23]

  • How it works: The drug is molecularly dispersed in a polymer matrix in its amorphous (non-crystalline) state.[22][24] This high-energy form has a greater apparent solubility and faster dissolution rate.[14][15]

  • Common Techniques: Spray drying and hot-melt extrusion are the most common methods for preparing ASDs.[13][25]

  • Polymer Selection: The polymer (e.g., HPMC-AS, PVP, Soluplus®) is crucial for stabilizing the amorphous drug and preventing recrystallization.[14][15][23][26]

3. Co-solvents and Surfactants

For liquid formulations or early-stage in-vitro assays, co-solvents and surfactants are valuable tools.

  • Co-solvents: Water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400) can increase solubility by reducing the polarity of the aqueous environment.[16][27][28][29]

  • Surfactants: These agents (e.g., Polysorbate 80, Sodium Lauryl Sulfate) can enhance the wetting of hydrophobic particles and, above their critical micelle concentration, can encapsulate the drug in micelles, increasing its apparent solubility.[12][16][30][31]

Quantitative Data Summary

The following table provides a hypothetical example of how these techniques can improve the solubility of a model pyrazole-morpholine compound.

Formulation StrategyAqueous Solubility (µg/mL) at pH 6.8Fold Increase
Free Base (Crystalline)1-
Hydrochloride Salt150150x
Mesylate Salt250250x
Amorphous Solid Dispersion (10% drug in HPMC-AS)8080x
20% PEG 400 in Water2525x

Section 3: Experimental Protocols

Protocol 1: Small-Scale Salt Screening

Objective: To rapidly identify promising salt forms for a basic pyrazole-morpholine compound.

Materials:

  • Your pyrazole-morpholine compound (free base)

  • A selection of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, p-toluenesulfonic acid) as 1M solutions in a suitable organic solvent (e.g., isopropanol, acetone).

  • A variety of crystallization solvents (e.g., ethanol, acetone, acetonitrile, ethyl acetate).

  • Small glass vials (2-4 mL).

Procedure:

  • Dissolve a known amount of the free base (e.g., 20 mg) in a minimal amount of a suitable solvent in a vial.

  • Add a stoichiometric equivalent (1.0 eq) of the acid solution dropwise while stirring.

  • Observe for immediate precipitation. If no precipitate forms, cap the vial and allow it to stand at room temperature for 24 hours. If still no solid, try slow evaporation or storing at 4°C.

  • If a solid is obtained, isolate it by filtration or centrifugation.

  • Wash the solid with a small amount of a solvent in which the salt is expected to be poorly soluble (an "anti-solvent").

  • Dry the solid under vacuum.

  • Characterize the resulting solid using XRPD to confirm crystallinity and potentially a new crystal form compared to the free base.

Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

Objective: To prepare a small-scale ASD for preliminary dissolution testing.

Materials:

  • Your pyrazole-morpholine compound.

  • A suitable polymer (e.g., PVP K30, HPMC-AS).

  • A common solvent that dissolves both the drug and the polymer (e.g., methanol, acetone, or a mixture).

  • Round bottom flask and rotary evaporator.

Procedure:

  • Determine the desired drug loading (e.g., 20% w/w). For 100 mg of ASD, this would be 20 mg of drug and 80 mg of polymer.

  • Dissolve both the drug and the polymer in a suitable volume of the chosen solvent in a round bottom flask. Ensure a clear solution is formed.

  • Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

  • Once a solid film is formed, continue to dry under high vacuum for several hours to remove any residual solvent.

  • Scrape the solid material from the flask.

  • Confirm the amorphous nature of the resulting powder using XRPD (absence of sharp peaks) and DSC (presence of a single glass transition temperature, Tg).

References

  • Seppic. (2025, May 13). Solubility enhancement with amorphous solid dispersions.
  • Malik, P., et al. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
  • Paarakh, M. P., et al. (2017, November 12). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review.
  • Lubrizol. (2022, March 29). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
  • MedCrave online. (2018, February 1). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs.
  • Singh, A., et al. (n.d.). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. PMC.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Ascendia Pharmaceutical Solutions. (n.d.). AmorSol® - Amorphous Solid Dispersion Technology.
  • American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions.
  • Contract Pharma. (2023, March 10). Amorphous Solid Dispersions for Bioavailability Enhancement.
  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
  • (2025, May 12). Amorphous solid dispersions for enhanced drug solubility and stability.
  • PubMed. (2013, July 15). Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole.
  • Benchchem. (n.d.). dealing with poor solubility of pyrazole derivatives during synthesis.
  • van Dyk, S., et al. (2020, April 25). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC.
  • Asian Journal of Pharmaceutics. (2023, December 21). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Dr. Reddy's API. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
  • (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance.
  • (2022, April 19). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?
  • Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development.
  • BOC Sciences. (n.d.). Salt Form Screening and Selection Services.
  • Fiveable. (2025, August 15). Heterocyclic aromatic compounds | Organic Chemistry II Class Notes.
  • Park, K. (2003, November 5). Solubilizing Excipients in Oral and Injectable Formulations.
  • Improved Pharma. (2021, February 14). Salt Screening.
  • (2025, August 30). Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quant.
  • (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • MDPI. (2023, July 12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
  • (2017, April 1). Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions.
  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases.
  • The Royal Society of Chemistry. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility.
  • PubMed. (n.d.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents.
  • Connect Journals. (n.d.). Author: Tarigoppula Sunitha, Prince Vishal Dixit, Aaliya Naaz, Prashanti Chitrapu, Krishna Chandra Panda, Pramod Bhaskar Kumar, Dipansu Sahu, B. Madhavilatha and Puneet Nirmal.
  • (2022, October 26). Pyrazole Scaffold: A Remarkable Tool in Drug Development.
  • Benchchem. (n.d.). Synthesis of Morpholine-Containing Polymers: Application Notes and Protocols.
  • Taylor & Francis. (2023, January 19). Pyrazoline Scaffold: Hit Identification to Lead Synthesis and Biological Evaluation As Antidiabetic Agents: Future Medicinal Chemistry.
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • Taylor & Francis. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
  • ResearchGate. (n.d.). Structures of some pyrazoline derivatives: (i) 3-(2-pyridyl).
  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • NIH. (n.d.). A New Strategy for the Synthesis of Substituted Morpholines. PMC.
  • NIH. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC.
  • E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update.
  • DigitalCommons@TMC. (2024, May 3). Expanding Complex Morpholines Using Systematic Chemical Diversity.
  • PMC. (n.d.). Recent advances in the therapeutic applications of pyrazolines.
  • The University of Liverpool Repository. (n.d.). pH Control of Conductance in a Pyrazolyl Langmuir-Blodgett Monolayer.

Sources

optimizing purification of 2-(1H-Pyrazol-4-yl)morpholine from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing the purification of 2-(1H-Pyrazol-4-yl)morpholine. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in isolating this valuable heterocyclic building block from complex reaction mixtures. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and adapt these methods to your specific needs.

Section 1: Understanding the Challenge: Physicochemical Profile

Before diving into purification, understanding the inherent properties of 2-(1H-Pyrazol-4-yl)morpholine is critical. Its structure, featuring both a pyrazole and a morpholine moiety, dictates its behavior.

  • Polarity: The combination of two nitrogen- and one oxygen-containing rings makes this a highly polar molecule. This often results in high water solubility and poor solubility in non-polar organic solvents like hexanes or toluene.[1][2]

  • Basicity: The morpholine nitrogen (pKa of morpholinium ion ~8.5) and the pyridine-type nitrogen in the pyrazole ring confer basic properties. This basicity is key to certain purification strategies but can cause issues like peak tailing in normal-phase chromatography.[3]

  • Hydrogen Bonding: The N-H group on the pyrazole and the oxygen and N-H on the morpholine ring can act as hydrogen bond donors and acceptors, contributing to its polarity and potential for "oiling out" during crystallization.[4]

A typical crude reaction mixture may contain unreacted starting materials, reagents (e.g., bases like K₂CO₃), catalysts, and synthesis byproducts, which can include regioisomers depending on the synthetic route.[5][6]

Section 2: Troubleshooting Guide for Purification

This section is structured in a question-and-answer format to directly address common issues encountered during purification.

Column Chromatography Issues

Question: My compound is streaking badly on my silica TLC plate and column. How can I fix this?

Answer: Streaking or tailing of basic compounds on standard silica gel is a classic problem. It occurs because the weakly acidic silanol groups (Si-OH) on the silica surface strongly and often irreversibly interact with the basic nitrogen atoms in your molecule.[7] This leads to poor peak shape and inefficient separation.

Solutions:

  • Mobile Phase Modification (Base Additive): The most common solution is to neutralize the acidic sites on the silica. Add a small amount of a volatile base to your mobile phase.

    • Triethylamine (Et₃N): Add 0.1-1% triethylamine to your solvent system (e.g., Dichloromethane/Methanol/Et₃N 95:5:0.5).

    • Ammonia Solution: Use a pre-mixed solution of 7N ammonia in methanol as your polar co-solvent. For example, start with 1-5% of this ammonia/methanol solution in dichloromethane.[8]

  • Switching the Stationary Phase: If base additives do not resolve the issue, the silica itself is the problem.

    • Alumina (Basic or Neutral): Alumina is a more basic stationary phase and is an excellent alternative for purifying basic compounds.[7] You will need to re-screen for an appropriate solvent system.

    • Reversed-Phase (C18) Chromatography: This technique separates compounds based on hydrophobicity. Since your compound is polar, it will elute early. This is particularly useful for removing non-polar impurities. A typical solvent system is a gradient of water and acetonitrile (or methanol), often with a modifier like formic acid (0.1%) or trifluoroacetic acid (0.1%) to improve peak shape.[9][10]

Question: My compound won't move off the baseline in normal-phase chromatography, even with very polar solvents like 20% methanol in dichloromethane.

Answer: This indicates that your compound is extremely polar and has a very high affinity for the silica gel stationary phase.

Solutions:

  • Drastically Increase Mobile Phase Polarity:

    • Employ Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help elute strongly-bound compounds without compromising the separation of less polar impurities.[7]

    • Use More Aggressive Solvents: Consider solvent systems like Dichloromethane/Methanol/Ammonium Hydroxide. The ammonium hydroxide helps to displace the highly polar amine from the silica.[8]

  • Aqueous Normal-Phase (HILIC): Hydrophilic Interaction Liquid Chromatography (HILIC) is designed for very polar compounds. While less common in flash chromatography, it uses a polar stationary phase (like amine-bonded silica) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent (like water). Here, water is the "strong" eluting solvent.[11]

  • Re-evaluate Your Strategy: If your compound is this polar, column chromatography may not be the most efficient primary purification method. Consider using Acid-Base Extraction first to remove non-basic impurities, which will simplify the subsequent chromatographic step.

Liquid-Liquid Extraction (LLE) Challenges

Question: My compound is water-soluble. How can I effectively extract it from an aqueous reaction workup?

Answer: The high water solubility of 2-(1H-Pyrazol-4-yl)morpholine makes standard extractions with solvents like ethyl acetate or dichloromethane inefficient, leading to low recovery.

Solutions:

  • "Salting Out": Before extracting, saturate the aqueous layer with sodium chloride (brine).[7] This increases the polarity of the aqueous phase, reducing the solubility of your organic compound and driving it into the organic layer.

  • Use a More Polar Extraction Solvent: Switch from ethyl acetate or DCM to a more polar, water-immiscible solvent.

    • n-Butanol: This is an excellent choice for extracting polar, water-soluble compounds that are difficult to retrieve with other solvents.[12]

    • Multiple Extractions: Perform multiple (5-7) extractions with smaller volumes of the organic solvent rather than one or two large-volume extractions. This is significantly more efficient at recovering the product.

  • pH Adjustment (Acid-Base Extraction): This is the most powerful technique for separating basic compounds. The principle relies on changing the ionization state (and therefore the solubility) of your compound.[3][13] This method is ideal for removing neutral or acidic impurities.

Section 3: Key Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is designed to isolate your basic target compound from neutral or acidic impurities.

Objective: To move the basic 2-(1H-Pyrazol-4-yl)morpholine from an organic solvent into an aqueous layer by converting it into a water-soluble salt.

Materials:

  • Crude reaction mixture dissolved in an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • 1M Hydrochloric Acid (HCl).

  • 1M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃).

  • Saturated Sodium Chloride (Brine).

  • Separatory Funnel.

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 100 mL of dichloromethane). Transfer this solution to a separatory funnel.

  • Acid Wash (Extraction of Base): Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake gently for 1-2 minutes.[3][14] The basic target compound will react with HCl to form a water-soluble ammonium salt and migrate to the aqueous layer.

  • Separate Layers: Allow the layers to separate. Drain the lower aqueous layer (containing your protonated product) into a clean flask. Keep the organic layer aside for now.

  • Back-Extraction (Optional but Recommended): To recover any residual product, wash the original organic layer again with a fresh portion of 1M HCl. Combine this second aqueous wash with the first one.

  • Isolate Impurities: The organic layer now contains neutral and/or acidic impurities. It can be washed with brine, dried over Na₂SO₄, and concentrated to isolate these components if desired.

  • Basify and Re-extract: Cool the combined acidic aqueous layers in an ice bath. Slowly add 1M NaOH while stirring until the pH is basic (pH > 10, check with pH paper). This deprotonates your compound, making it organic-soluble again.

  • Final Extraction: Transfer the basified aqueous solution back to the separatory funnel. Extract the free-based product with three portions of fresh dichloromethane.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified 2-(1H-Pyrazol-4-yl)morpholine.

Workflow Diagram: Acid-Base Extraction

G cluster_0 Organic Phase cluster_1 Aqueous Phase crude Crude Mixture (Target + Neutral/Acidic Impurities) in Dichloromethane org_impurities Organic Layer (Neutral/Acidic Impurities) aq_salt Aqueous Layer (Protonated Target Salt) crude->aq_salt Wash with 1M HCl final_product Combined Organic Layers (Purified Target) aq_basified Aqueous Layer (Basified) aq_salt->aq_basified Add 1M NaOH to pH > 10 aq_basified->final_product Extract with Dichloromethane G Purified_Sample Purified Sample TLC TLC Analysis (Single Spot?) Purified_Sample->TLC LCMS LC-MS Analysis (Single Peak? Correct Mass?) Purified_Sample->LCMS NMR NMR Spectroscopy (Correct Structure? No Impurity Signals?) Purified_Sample->NMR Final_Product Pure Product Confirmed TLC->Final_Product LCMS->Final_Product NMR->Final_Product

Sources

Technical Support Center: Pyrazole Functionalization & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical support resource. It bypasses generic advice to address the specific mechanistic failures common in pyrazole chemistry.

Status: Active | Ticket: #PYR-FUNC-001 | Specialist: Senior Application Scientist

Executive Summary

Pyrazoles are deceptive. While structurally simple, their reactivity is governed by a complex interplay of annular tautomerism (N-H shift) and site-specific nucleophilicity/acidity . Most side reactions—regioisomeric mixtures, catalyst poisoning, or poly-halogenation—stem from failing to control the specific electronic state of the pyrazole ring during the reaction.

This guide provides self-validating protocols to isolate the desired reactivity at N1, C3, C4, or C5.

Module 1: The "Tautomer Trap" (N-Alkylation/Arylation)

The Issue: You are attempting N-alkylation or N-arylation but obtaining an inseparable mixture of N1- and N2-substituted isomers.

Diagnosis & Mechanism

Unsubstituted pyrazoles exist in rapid equilibrium between two tautomers. The ratio of products depends on steric hindrance (kinetic control) and thermodynamic stability (lone pair availability).

  • Mechanism: The deprotonated pyrazolate anion has two nucleophilic nitrogen sites. Electrophiles prefer the nitrogen furthest from bulky C3/C5 substituents (steric control) or the nitrogen adjacent to electron-donating groups.

Troubleshooting Protocol

Scenario A: You need the isomer formed at the less hindered nitrogen.

  • Solution: Use Cesium Carbonate (

    
    )  in DMF or Acetonitrile.
    
  • Why: The large Cesium cation coordinates loosely with the pyrazolate, allowing the reaction to be governed purely by steric approach. The electrophile attacks the less hindered nitrogen.

Scenario B: You need the isomer formed at the more hindered nitrogen (or specific regiocontrol).

  • Solution: Use Hexafluoroisopropanol (HFIP) as the solvent.

  • Why: HFIP is a strong hydrogen-bond donor. It forms a hydrogen-bond network with the pyrazole nitrogens, altering their relative nucleophilicity and often reversing standard steric selectivity trends [1].

Scenario C: N-Arylation (Chan-Lam or Buchwald) is stalling.

  • Solution: Switch to a Copper(II)-catalyzed Chan-Lam protocol with a bulky ligand.

  • Why: Pyrazoles are excellent ligands for Pd and Cu. Without a bulky ligand on the metal, the pyrazole product binds to the catalyst, shutting down the cycle (Product Inhibition).

Decision Logic (Visualization)

N_Alkylation_Logic Start START: N-Functionalization Issue IsomerMix Problem: Isomer Mixture Start->IsomerMix Stall Problem: Reaction Stalls Start->Stall StericQ Is one C3/C5 substituent significantly larger? IsomerMix->StericQ CatPoison Diagnosis: Catalyst Poisoning Stall->CatPoison Solvent Use Cs2CO3 / DMF (Favors less hindered N) StericQ->Solvent Yes (Steric Control) HFIP Use HFIP Solvent (Modulates H-bonding) StericQ->HFIP No (Electronic Control) Ligand Switch to Bulky Ligand (e.g., tBuXPhos for Pd) CatPoison->Ligand

Figure 1: Decision matrix for diagnosing and solving N-functionalization failures.

Module 2: Regioselective C-H Functionalization

The Issue: You want to functionalize the carbon skeleton (C3, C4, C5) but are seeing scrambling, poly-substitution, or no reaction.

Reactivity Hierarchy

The pyrazole ring has distinct zones of reactivity. Understanding this hierarchy is critical for preventing side reactions.

PositionReactivity TypeCharacteristicsCommon Side Reaction
C4 Nucleophilic (

)
Electron-rich. Reacts with electrophiles (Halogens, Nitration).Poly-halogenation (Reaction doesn't stop at mono).
C5 Acidic (C-H Activation)The most acidic proton (adjacent to N).[1] Reacts via deprotonation/metalation.N-arylation competition if NH is free.
C3 Inert Electronically similar to C5 but less acidic and less nucleophilic.C5 functionalization (Regio-scrambling).
Troubleshooting Protocols
Issue: Poly-halogenation at C4
  • Diagnosis: C4 is highly activated. Standard halogenating agents (Br2, I2) are too aggressive.

  • Protocol: Use N-Bromosuccinimide (NBS) or NIS in water or acetonitrile at room temperature.

  • Self-Validating Step: Monitor by TLC. If di-halogenation appears (spot moving slightly faster), immediately quench with saturated sodium thiosulfate. Do not heat.

  • Mechanism: The reaction proceeds via a halonium intermediate. Water acts as a mild medium that stabilizes the transition state but prevents the harsh conditions required for a second addition [2].

Issue: Inability to hit C3 (The "Impossible" Position)
  • Diagnosis: C5 is naturally more reactive towards C-H activation than C3.

  • Solution: The "SEM Switch" Strategy .

  • Protocol:

    • Protect N1 with a SEM (2-(Trimethylsilyl)ethoxymethyl) group.

    • Perform C-H activation (Lithiation or Pd-catalyzed); it will occur at C5 (the only accessible spot).

    • Transposition: Treat with mild acid/Lewis acid to migrate the SEM group to N2.

    • The original C3 is now the new C5. Perform a second activation.

  • Reference: This strategy allows sequential functionalization of all positions [3].

C-H Activation Workflow (Visualization)

CH_Activation Substrate Pyrazole Substrate TargetC4 Target: C4 Substrate->TargetC4 TargetC5 Target: C5 Substrate->TargetC5 TargetC3 Target: C3 Substrate->TargetC3 MethodSEAr Electrophilic Subst. (NBS/NIS) TargetC4->MethodSEAr Nucleophilic Attack MethodDirect Direct C-H Arylation (Pd(OAc)2/KOAc) TargetC5->MethodDirect Acidic C-H MethodSwitch SEM-Switch Strategy (Protect -> React -> Migrate) TargetC3->MethodSwitch Blocked by C5

Figure 2: Workflow for targeting specific carbon sites on the pyrazole ring.

Module 3: Cross-Coupling & Catalyst Poisoning

The Issue: Suzuki or Buchwald coupling reactions involving pyrazoles (as substrate or product) stop at <20% conversion. Adding more catalyst does not help.

Diagnosis

Pyrazoles are "silent killers" of Palladium catalysts. The


 nitrogen (N2) has a lone pair perpendicular to the ring system, making it an ideal ligand. It displaces phosphine ligands on the Palladium, forming a stable, inactive [Pd(Pyrazole)2] complex.
Solution: The "Bulky Shield" Protocol

You must sterically prevent the pyrazole nitrogen from approaching the metal center.

  • Ligand Choice: Use XPhos or tBuXPhos .

    • Why: These biaryl phosphine ligands are massive. They create a "roof" over the Pd center that allows the oxidative addition of aryl halides but physically blocks the coordination of the pyrazole nitrogen [4].

  • Protecting Groups: If possible, protect the pyrazole nitrogen with Boc or Tos (Tosyl) before coupling.

    • Why: Electron-withdrawing groups reduce the Lewis basicity of the nitrogen, making it a poorer ligand for the metal.[2]

FAQ: Rapid Fire Troubleshooting

Q: I'm seeing ring opening during my reaction. What happened? A: You likely used hydrazine with an


-unsaturated ketone under conditions that were too harsh (high heat/strong acid). Ring opening is rare but occurs if the intermediate hydrazone is not stabilized. Fix:  Ensure the reaction is kept neutral or slightly basic during the cyclization step.

Q: Why did my N-alkylation yield a quaternary ammonium salt? A: You used a highly reactive alkyl halide (like Methyl Iodide) in excess. Pyrazoles can be alkylated at both nitrogens to form pyrazolium salts. Fix: Control stoichiometry strictly (0.95 equiv of alkyl halide) or use a less reactive leaving group (Br instead of I).

Q: Can I iodinate C4 selectively without touching C3/C5? A: Yes. Use NIS (N-Iodosuccinimide) in acetonitrile. If C3/C5 halogenation begins, add a catalytic amount of acid (TFA). The acid protonates the N, deactivating the ring slightly, but C4 remains the most nucleophilic site for


.

References

  • Regioselectivity in Pyrazole Alkylation: Kong, Y., Tang, M., & Wang, Y. (2014).[3] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576–579.[3] Link

  • Green Halogenation: He, J., et al. (2021).[4] Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Journal of Organic Chemistry, 17, 2421–2428. Link

  • The SEM Switch Strategy: Goetz, A. E., & Garg, N. K. (2013). Regioselective reactions of 3,4-pyridynes enabled by the aryne distortion model. Nature Chemistry, 5, 54–60. (Note: While Garg is famous for arynes, the specific "SEM Switch" for pyrazoles is best detailed in: J. Org. Chem. 2018, 83, 16, 9210–9219). Link

  • Catalyst Poisoning & Ligands: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed C-N Coupling. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

Sources

Technical Support Center: Resolving Enantiomers of Chiral 2-(1H-Pyrazol-4-yl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral resolution of 2-(1H-Pyrazol-4-yl)morpholine derivatives. This guide is designed for researchers, scientists, and drug development professionals actively working with this important class of chiral heterocycles. The unique structural features of these molecules—containing a basic morpholine nitrogen, a weakly acidic pyrazole N-H, and multiple points for hydrogen bonding and π-π interactions—present specific challenges and opportunities for enantioseparation.[1][2]

This document provides field-proven insights and systematic protocols in a direct question-and-answer format to address common issues encountered during experimental work. Our goal is to empower you to move beyond trial-and-error and apply a rational, scientifically grounded approach to your chiral separations.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the method development process.

Q1: Why am I seeing poor or no resolution between my enantiomers on a recommended polysaccharide-based chiral column?

This is a common and often multifactorial issue. The cause typically lies in an imbalance of the interactions between the enantiomers, the chiral stationary phase (CSP), and the mobile phase.

Causality: Chiral recognition on polysaccharide CSPs relies on a combination of forces: hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance.[3] For 2-(1H-Pyrazol-4-yl)morpholine derivatives, the pyrazole ring can engage in π-π stacking, while the morpholine oxygen and pyrazole N-H are prime sites for hydrogen bonding. If the mobile phase is too strong or lacks the correct components, it can disrupt these critical interactions, leading to a loss of selectivity.

Troubleshooting Workflow:

start Poor Resolution Observed check_mp Is Mobile Phase Optimized? start->check_mp check_csp Is CSP Selection Correct? check_mp->check_csp Yes solution_mp Adjust Modifier/Additive. Try Polar Organic or SFC Mode. check_mp->solution_mp No check_temp Is Temperature Optimal? check_csp->check_temp Yes solution_csp Screen Alternative CSPs (e.g., Amylose vs. Cellulose, different derivatization). check_csp->solution_csp No solution_temp Decrease Temperature (e.g., from 25°C to 10°C) to enhance enthalpic differences. check_temp->solution_temp No end Resolution Achieved check_temp->end Yes solution_mp->end solution_csp->end solution_temp->end

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Actionable Solutions:

  • Re-evaluate Your Mobile Phase:

    • Modifier Percentage: In normal phase (e.g., Hexane/Ethanol), the alcohol percentage is critical. If it's too high, it can out-compete your analyte for interaction sites on the CSP. Try reducing the modifier concentration.

    • Modifier Type: Switching from ethanol to isopropanol, or vice versa, can dramatically alter selectivity.[4][5]

    • Additives: The basic morpholine nitrogen can cause peak tailing and poor resolution due to strong, non-selective interactions with residual silanols on the silica support. Adding a small amount of a basic additive like diethylamine (DEA) or an acidic additive like trifluoroacetic acid (TFA) (typically 0.1% v/v) can neutralize these sites and improve peak shape and resolution.[6][7]

  • Switch Elution Mode: If normal-phase HPLC fails, polar organic mode (e.g., using 100% acetonitrile or methanol) or Supercritical Fluid Chromatography (SFC) can offer completely different selectivity profiles.[8][9] SFC, in particular, is often highly successful for heterocyclic compounds and allows for faster separations.[10][11]

  • Lower the Temperature: Reducing the column temperature (e.g., from 25°C to 10°C) often increases the stability of the transient diastereomeric complexes formed between the analyte and the CSP, which can significantly enhance resolution.[12] However, be aware that in some cases, it can also lead to a reversal of elution order.[12]

Q2: My peaks are tailing significantly, even with some separation. What is the primary cause and how do I fix it?

Peak tailing is almost always a sign of undesirable secondary interactions or an issue with the column bed itself.

Causality: For a basic compound like a 2-substituted morpholine, the most common cause of tailing is the interaction of the protonated morpholine nitrogen with acidic, underivatized silanol groups on the silica surface of the CSP. This leads to a secondary, non-enantioselective retention mechanism that causes the peak to smear out.

Actionable Solutions:

  • Use an Additive: This is the most effective solution. Add 0.1-0.2% of a basic modifier like DEA or TEA to your mobile phase.[6] This amine will bind to the active silanol sites, effectively "masking" them from your analyte and ensuring that the primary interaction is with the chiral selector.

  • Check Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can cause peak distortion.[6]

  • Column Health: If the problem persists or develops over time, the column itself may be compromised.

    • Contamination: Strongly retained impurities from previous injections can create active sites. Consider flushing the column according to the manufacturer's instructions.

    • Bed Collapse: A void at the head of the column can cause significant tailing. This can be diagnosed by a sudden drop in backpressure and poor peak shape for all compounds. If this occurs, the column usually needs to be replaced. A guard column is a cost-effective way to protect the analytical column.[13]

Q3: My diastereomeric salt crystallization is not working. Either everything stays in solution, or an oily precipitate forms. What should I do?

Diastereomeric salt resolution is a powerful technique for large-scale separations but is highly dependent on solubility differences.[14] Failure usually points to an inappropriate choice of resolving agent or solvent.

Causality: For a successful resolution, one diastereomeric salt must be significantly less soluble than the other in the chosen solvent system, allowing it to selectively crystallize. If both salts are too soluble, nothing will crystallize. If both are poorly soluble, or if the system is supersaturated too quickly, an amorphous oil or powder may crash out, trapping both diastereomers.

Systematic Screening Protocol:

start Begin Diastereomeric Salt Resolution screen_agents Screen 3-5 Chiral Acids (e.g., Tartaric Acid, DBTA, Mandelic Acid) start->screen_agents screen_solvents For promising hits, screen 5-8 solvents of varying polarity (e.g., EtOH, IPA, Acetone, EtOAc) screen_agents->screen_solvents optimize_ratio Optimize Molar Ratio (Substrate:Agent) (e.g., 1:1, 1:0.5, 1.5:1) screen_solvents->optimize_ratio optimize_temp Optimize Crystallization Temperature Profile (e.g., slow cooling, aging) optimize_ratio->optimize_temp success Isolate Crystalline Solid. Analyze ee of solid and mother liquor. optimize_temp->success end Successful Resolution success->end

Caption: Workflow for diastereomeric salt resolution screening.

Actionable Solutions:

  • Expand Your Resolving Agent Screen: The 2-(1H-Pyrazol-4-yl)morpholine is a base, so you need a chiral acid. Do not rely on a single agent. Screen a variety of structurally different chiral acids to maximize the chance of forming a well-ordered crystalline lattice.

    Resolving AgentAcidityKey Features
    (+)-Tartaric AcidDiacidicOften forms robust, highly crystalline salts.
    (-)-Dibenzoyl-L-tartaric acid (DBTA)DiacidicBulky aromatic groups can aid in chiral recognition and crystallization.
    (R)-(-)-Mandelic AcidMonoacidicAromatic, less complex than tartaric acids.
    (1S)-(+)-10-Camphorsulfonic acidMonoacidicStrong acid, often induces crystallization.
  • Systematic Solvent Screening: The choice of solvent is paramount.[14] Test a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate). The ideal solvent is one in which the racemic substrate and resolving agent are soluble at elevated temperatures, but one diastereomeric salt has limited solubility at room temperature or below.

  • Vary the Molar Ratio: While a 1:1 molar ratio is a common starting point, this is not always optimal, especially with diacidic resolving agents like tartaric acid. Testing ratios such as 1:0.5 or even >1.5 can sometimes favor the crystallization of a specific salt complex.[15]

  • Control Crystallization Conditions: Avoid crash cooling. A slow, controlled cooling process is essential for selective crystallization. Seeding with a small amount of the desired crystal can also be highly effective if a sample is available.

Section 2: Frequently Asked Questions (FAQs)

This section covers broader, foundational questions about strategy and technique selection.

Q1: What is the most effective initial strategy for separating a new 2-(1H-Pyrazol-4-yl)morpholine derivative?

The most time- and resource-effective strategy is a parallel screening approach using both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[10][16][17] These techniques are often complementary; a separation that is difficult in one mode may be straightforward in the other.[10]

Initial Screening Workflow:

cluster_0 HPLC Screening cluster_1 SFC Screening hplc_np Normal Phase (Hexane/Alcohol) analyze Analyze Results: Resolution (Rs) Retention Time (k) hplc_np->analyze hplc_po Polar Organic (ACN or MeOH) hplc_po->analyze sfc_co2 CO2 / Alcohol (+/- Additive) sfc_co2->analyze racemate Racemic Derivative csp_screen Screen on 3-4 Polysaccharide CSPs (e.g., Cellulose-1, Cellulose-2, Amylose-1) racemate->csp_screen csp_screen->hplc_np csp_screen->hplc_po csp_screen->sfc_co2 optimize Optimize Best Condition analyze->optimize

Sources

stability of 2-(1H-Pyrazol-4-yl)morpholine under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the stability profile, chemical behavior, and troubleshooting protocols for 2-(1H-Pyrazol-4-yl)morpholine in acidic media. It is designed for medicinal chemists and process engineers encountering recovery issues or unexpected analytical data.

Executive Summary: Acid Stability Profile

Verdict: 2-(1H-Pyrazol-4-yl)morpholine is chemically stable under standard acidic conditions (e.g., 1N–6N HCl, TFA, H₂SO₄) at ambient temperatures. It does not undergo acid-catalyzed hydrolysis because the morpholine and pyrazole rings are connected via a robust C–C bond, not a heteroatom linkage (like an amide or ester).

The "Instability" Illusion: Most user reports of "instability" or "loss of product" in acid are actually physical recovery failures .

  • High Water Solubility: The protonated salt forms are highly water-soluble and difficult to extract into organic solvents.

  • Amphoteric Retention: In HPLC, the ionized species often elute in the solvent front (void volume) if the mobile phase pH is not optimized, appearing as "missing" peaks.

Part 1: Chemical Behavior & Mechanism

Protonation States in Acid

This molecule contains two basic centers. Understanding their


 values is critical for handling.
  • Morpholine Nitrogen (

    
    ):  Highly basic (
    
    
    
    ). In any acidic solution (pH < 7), this nitrogen is fully protonated.
  • Pyrazole Nitrogen (

    
    ):  Weakly basic (
    
    
    
    ). In strong acids (pH < 2), this nitrogen also accepts a proton, forming a di-cationic species.

Implication: In 1N HCl or TFA, the molecule exists as a di-cationic salt . This species is extremely polar and will not partition into Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Visualizing the Equilibrium (Graphviz)

Protonation_Equilibrium Neutral Neutral Free Base (LogP ~ 0.1) Mod. Water Soluble Mono Mono-Cation (Morpholine H+) pH 3 - 7 High Water Solubility Neutral->Mono + H+ (pK_a ~8.3) Mono->Neutral + Base Di Di-Cation (Morpholine H+ & Pyrazole H+) pH < 2 Exclusively Aqueous Mono->Di + H+ (pK_a ~2.5) Di->Mono + Base

Figure 1: pH-dependent ionization states. Note that below pH 2, the molecule is a di-cation, rendering organic extraction impossible.

Part 2: Troubleshooting Guide

Scenario A: "I treated my compound with HCl/TFA, and it disappeared from the LCMS."

Diagnosis: The compound has not degraded; it is likely eluting in the void volume due to high polarity.

  • Root Cause: Standard C18 columns cannot retain the di-cationic salt formed in the acidic mobile phase (usually 0.1% Formic Acid).

  • Solution:

    • Switch Mobile Phase: Use a high pH buffer (10 mM Ammonium Bicarbonate, pH 10). This forces the morpholine into its neutral state, increasing retention.

    • Use HILIC Mode: If you must use acidic conditions, switch to a HILIC column (Hydrophilic Interaction Liquid Chromatography) to retain the polar salt.

Scenario B: "I cannot extract the product from the aqueous acid quench."

Diagnosis: Incomplete neutralization or "Salting In" effect.

  • The Trap: Even at neutral pH (pH 7), the pyrazole moiety contributes to polarity (LogP ~0.07). Standard extraction with EtOAc often fails.

  • Protocol:

    • Basify to pH 10-11: Ensure the morpholine is fully deprotonated.

    • Use "Super-Solvent": Do not use pure EtOAc. Use DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) . The alcohol disrupts the hydration shell around the polar amine.

    • Salt Saturation: Saturate the aqueous phase with solid NaCl to force the organic molecule out ("Salting Out").

Scenario C: "The solid turned into a goo after exposure to air."

Diagnosis: Hygroscopicity of the salt.

  • Root Cause: Morpholine salts (especially Hydrochloride and Trifluoroacetate) are intensely hygroscopic. They absorb atmospheric water rapidly, turning into oils.

  • Solution: Store all acid salts in a desiccator. If the solid becomes an oil, re-dissolve in Methanol and co-evaporate with Toluene to remove water azeotropically.

Part 3: Validated Protocols

Protocol 1: Safe Acidic Deprotection (Boc-Removal)

Use this protocol to generate the free amine from a Boc-protected precursor without degradation.

  • Dissolution: Dissolve 1.0 eq of N-Boc-2-(1H-pyrazol-4-yl)morpholine in DCM (5 mL/mmol).

  • Acid Addition: Add 4N HCl in Dioxane (5-10 eq) dropwise at 0°C.

    • Note: Avoid aqueous HCl if you want to isolate the solid salt directly.

  • Reaction: Warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Monitor by TLC (stain with Ninhydrin; UV may be weak).

  • Isolation (Salt Form): The product usually precipitates as the bis-HCl salt. Filter the solid under nitrogen.

    • Crucial: Do not expose to humid air.

  • Isolation (Free Base):

    • Concentrate the mixture to dryness.

    • Redissolve in minimal water.

    • Basify to pH 12 using 2N NaOH.

    • Extract continuously with DCM:Isopropanol (3:1) for 4 hours (liquid-liquid extractor recommended for scale >1g).

Protocol 2: Stability Test (Stress Testing)

If you suspect a specific contaminant is causing degradation, run this control.

ConditionDurationExpected ResultAction if Fails
1N HCl (aq), 25°C 24 Hours>99% RecoveryCheck for oxidizing impurities (e.g.,

).
TFA (Neat), 25°C 4 Hours>99% RecoveryEnsure TFA is free of aldehydes (scavenge with water).
6N HCl, 80°C 2 Hours>95% RecoveryTrace decomposition possible; avoid prolonged heating.

Part 4: Chemical Incompatibilities (The "Red Flags")

While stable to protons, the 2-(1H-Pyrazol-4-yl)morpholine scaffold is sensitive to specific electrophiles often found in acidic mixtures.

  • Nitrous Acid (HNO₂):

    • Source: Sodium nitrite in acid, or old nitric acid.

    • Reaction: N-Nitrosation of the morpholine nitrogen (Carcinogenic risk) or nitration of the pyrazole ring.

    • Prevention:[1] Avoid nitrite salts. Use Urea as a scavenger if nitrosating agents are suspected.

  • Aldehydes/Ketones in Acid:

    • Reaction: The morpholine nitrogen will rapidly form an iminium ion/enamine.

    • Prevention:[1] Ensure solvents (like Acetone or uninhibited THF) are peroxide/aldehyde free.

  • Oxidizing Acids (HNO₃, H₂SO₄ + H₂O₂):

    • Reaction: Oxidation of the morpholine ring or pyrazole nitrogen.

    • Prevention:[1] Strictly avoid Piranha solution or concentrated Nitric acid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 157045595, (S)-4-Boc-2-(4-pyrazolyl)morpholine.[2] Retrieved February 25, 2026, from [Link]

    • Relevance: Confirms the existence of Boc-protected precursors, validating that the core structure survives the acidic conditions (TFA/HCl) required for Boc removal.
  • Relevance: Provides baseline and solubility d
  • Relevance: Discusses the stability of pyrazole precursors and the robustness of the arom

Sources

overcoming catalyst poisoning in pyrazole-morpholine cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Pyrazole-Morpholine C-N Coupling

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency.[1][2] The coupling of pyrazoles with morpholine is a critical transformation in medicinal chemistry, as both motifs are prevalent in pharmacologically active compounds.[3][4][5] However, this specific subclass of C-N coupling is notoriously susceptible to catalyst poisoning, where reaction rates plummet, yields suffer, and experiments fail.

This technical support center is designed for researchers, scientists, and drug development professionals who encounter these challenges. We move beyond simple protocols to provide a deeper understanding of the "why" behind catalyst deactivation and offer a structured, field-proven framework for troubleshooting and overcoming these obstacles.

Section 1: Frequently Asked Questions - Diagnosing the Root Cause

This section addresses the most common initial queries when a pyrazole-morpholine coupling reaction underperforms.

Q1: My reaction is sluggish, stalls at low conversion, or fails completely. What are the most likely causes?

A1: When a Buchwald-Hartwig reaction involving N-heterocycles like pyrazole fails, the issue is almost always related to the health of the palladium catalyst. The primary causes can be categorized as follows:

  • Catalyst Poisoning: This is the most frequent culprit. Impurities in your starting materials, reagents, or solvent bind strongly to the palladium center, blocking the active sites required for catalysis.[6][7]

  • Catalyst Deactivation: The active Pd(0) species can be unstable. It may be oxidized to inactive Pd(II) or aggregate into palladium black, a visible sign of catalyst death.[8]

  • Substrate-Induced Inhibition: The pyrazole or morpholine themselves, especially certain substituted derivatives, can act as inhibitors by coordinating too strongly to the palladium, forming dormant "off-cycle" complexes that slow down or halt the reaction.[9][10]

  • Incorrect Reaction Conditions: Suboptimal choice of base, solvent, ligand, or temperature can cripple an otherwise viable reaction. For instance, a base that is too strong can decompose sensitive substrates, while one that is too weak may not facilitate the crucial deprotonation step.[1][11]

Q2: How can I determine if my starting materials are the source of catalyst poisoning?

A2: Contaminants in raw materials are a leading cause of catalyst poisoning.[6] Trace impurities from previous synthetic steps (e.g., residual halides, sulfur compounds, or other metals) can be potent poisons.[12][13]

Diagnostic Protocol:

  • Run a Control Experiment: The most definitive test is to run the reaction in parallel with a batch using highly purified starting materials. Recrystallize the solid pyrazole and distill the liquid morpholine and solvent. If the control reaction proceeds smoothly while the standard reaction fails, you have confirmed a purity issue.[14]

  • Review Synthesis History: Examine the synthetic route of your pyrazole. Was a sulfur-based reagent used? Were other transition metals involved? This can provide clues to the identity of the poison.

  • Analytical Characterization: While often overkill for initial troubleshooting, techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can detect trace metal impurities in your starting materials.

Q3: Can the pyrazole substrate itself poison the catalyst?

A3: Yes, this is a critical and often overlooked issue. N-heterocycles, including pyrazoles, possess lone pairs on their nitrogen atoms which can coordinate to the palladium center. While this coordination is a necessary step in the catalytic cycle, some pyrazole derivatives can bind too strongly, displacing the essential phosphine ligand and forming a stable, catalytically dormant complex.[9] This is particularly true for unhindered or electronically rich pyrazoles.[10] The choice of a bulky, electron-rich phosphine ligand is a key strategy to mitigate this, as it helps to prevent displacement from the metal center.[2][9]

Section 2: The Troubleshooting Workflow - A Systematic Approach

When faced with a failed reaction, a systematic approach is more effective than random screening. This workflow provides a logical sequence of steps to identify and solve the problem.

Step-by-Step Troubleshooting Protocol
  • Visual Inspection: Examine the reaction vessel. The formation of a fine black precipitate (palladium black) is a clear indicator of catalyst aggregation and deactivation.[8] A healthy, active catalytic solution is typically homogeneous and ranges from pale yellow to brown.

  • Re-evaluate the Basics (The "Big Four"):

    • Atmosphere: Ensure the reaction was set up under a rigorously inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II).[8]

    • Base: The choice of base is critical. Strong bases like NaOt-Bu are effective but can degrade sensitive functional groups.[11] Weaker bases like K₃PO₄ or Cs₂CO₃ offer better functional group tolerance but may require higher temperatures or longer reaction times.[1][15] Ensure the base is finely powdered and dry.

    • Solvent: The solvent must be anhydrous and degassed. Common choices include toluene, dioxane, or THF.[1] Poor solubility of any component is a common reason for failure.[15]

    • Temperature: Ensure the reaction is being heated to the appropriate temperature. Inadequate heating can prevent the catalyst from turning over efficiently.[16]

  • Reagent Purity Check: As detailed in Q2, perform a control experiment with purified reagents. This is the most crucial diagnostic step. Purification methods are detailed in the next section.

  • Ligand & Precatalyst Screening: If purity is not the issue, the catalyst system itself may be suboptimal for your specific substrates.

    • Ligand Choice: The ligand stabilizes the palladium and facilitates the reaction.[9] For challenging substrates like pyrazoles, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos, GPhos) are often superior to older ligands like P(t-Bu)₃.[2][9]

    • Precatalyst Generation: Using a pre-formed palladium precatalyst (e.g., a G3 or G6 precatalyst) can provide more reliable generation of the active Pd(0) species compared to mixing a Pd(II) source like Pd(OAc)₂ with a ligand in situ.[14][15]

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Reaction Failed (Low Conversion / Stall) Visual Visual Inspection: Palladium Black? Start->Visual Basics Re-evaluate Basics: Inert Atmosphere, Base, Solvent, Temperature? Visual->Basics No Fix_Deactivation Address Deactivation: - Use bulky ligand - Use precatalyst Visual->Fix_Deactivation Yes Purity Reagent Purity Issue? Basics->Purity No Fix_Basics Correct Setup: - Degas solvents - Use dry base - Verify temperature Basics->Fix_Basics Yes Optimize Screen Catalyst System: New Ligand / Precatalyst Purity->Optimize No Fix_Purity Purify Reagents: - Recrystallize pyrazole - Distill morpholine/solvent Purity->Fix_Purity Yes Success Reaction Successful Optimize->Success Fix_Deactivation->Basics Fix_Basics->Purity Fix_Purity->Success

Caption: A logical workflow for troubleshooting failed pyrazole-morpholine coupling reactions.

Section 3: Mitigation Toolkit - Proactive and Reactive Solutions

This section provides actionable protocols and data to prevent and overcome catalyst poisoning.

Protocol 1: Standard Reagent Purification

Objective: To remove common catalyst poisons from starting materials and solvents.

Materials:

  • Pyrazole starting material

  • Morpholine

  • Reaction solvent (e.g., Toluene)

  • Activated alumina

  • Standard recrystallization and distillation glassware

Procedure:

  • Solvent Purification: Pass the solvent through a short plug of activated alumina to remove peroxides and trace water. Subsequently, degas the solvent by bubbling Argon or Nitrogen through it for 15-30 minutes.[14]

  • Morpholine Purification: Distill the morpholine from a suitable drying agent (e.g., CaH₂) under an inert atmosphere. Store the purified amine in a drybox.

  • Pyrazole Purification: Recrystallize the solid pyrazole derivative from a suitable solvent system determined by solubility tests. Ensure the crystals are thoroughly dried under vacuum to remove residual solvent.

Data Presentation: Understanding Common Poisons and Additives

The following tables summarize key information for identifying potential poisons and selecting appropriate countermeasures.

Table 1: Common Catalyst Poisons in Cross-Coupling Reactions

Poison ClassExamplesCommon SourceMechanism of Poisoning
Sulfur Compounds Thiols, thioethers, sulfoxidesReagents from prior steps (e.g., Lawesson's reagent), contaminated starting materialsStrong, often irreversible coordination to the Pd center, blocking active sites.[7][17]
Coordinating Heterocycles Pyridine, imidazole, 2-bromopyrimidineSubstrates, impurities, additivesCompetitive binding with the desired substrate or phosphine ligand, forming off-cycle, inactive complexes.[10]
Halide Impurities Excess I⁻, Br⁻Residual salts from previous steps (e.g., LiBr, KI)Can disrupt the catalytic cycle, particularly the reductive elimination step.
Other Metals Lead, mercury, zinc, copperContaminated reagents, leaching from equipmentCan form stable alloys with palladium or interfere with the catalytic cycle through alternative redox pathways.[6][17]
Oxidants Oxygen, peroxidesAir leaks, impure solventsOxidation of the active Pd(0) catalyst to the inactive Pd(II) state.[8]

Table 2: Additives to Mitigate Catalyst Deactivation

Additive ClassExampleProposed FunctionTypical Loading (mol%)
Lewis Acids ZnCl₂Can facilitate key steps in the catalytic cycle or act as a scavenger for certain inhibitors.[18]10 - 20
Brønsted Acids Pivalic AcidCan assist in protonolysis steps and modulate the activity of the base.[18]10 - 30
Reductants Hydrazine, DIBAL-HCan be used in small amounts to pre-reduce a Pd(II) source to the active Pd(0) state if a precatalyst is not used.[14]1 - 5
Visualizing the Mechanism: The Catalytic Cycle and Poisoning Pathway

Understanding the catalytic cycle is key to diagnosing how it can be interrupted.

Catalytic_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_poison Poisoning Pathway Pd0 L-Pd(0) (Active Catalyst) OA Oxidative Addition Complex Pd0->OA + Pyrazole-X Inactive_Complex L-Pd(0)-P (Inactive/Dormant Complex) Pd0->Inactive_Complex  Poison Intercepts  Active Catalyst Amine_Complex Amine Coordination OA->Amine_Complex + Morpholine - Base-HX RE Reductive Elimination Complex Amine_Complex->RE RE->Pd0 - Product Poison Poison (P) Poison->Inactive_Complex

Caption: The productive catalytic cycle versus an off-cycle poisoning pathway.

References

  • Title: Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions Source: PubMed URL: [Link]

  • Title: How to Prevent Catalyst Poisoning at the Industrial Scale Source: Matthey URL: [Link]

  • Title: Curse or blessing? Influence of impurities on cross-coupling — Guideline for elucidating catalysts Source: Semantic Scholar URL: [Link]

  • Title: Catalyst Poisoning Mitigation Source: Energy Transition URL: [Link]

  • Title: Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions Source: DSpace@MIT URL: [Link]

  • Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes Source: ResearchGate URL: [Link]

  • Title: Mechanistic Studies of Pd-Catalyzed C-N Bond Forming Reactions Source: eScholarship, University of California URL: [Link]

  • Title: Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts Source: ChemRxiv URL: [Link]

  • Title: Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point Source: University of Windsor URL: [Link]

  • Title: Effect of Substrates on Catalytic Activity of Biogenic Palladium Nanoparticles in C–C Cross-Coupling Reactions Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: Effect of Substrates on Catalytic Activity of Biogenic Palladium Nanoparticles in C–C Cross-Coupling Reactions Source: ResearchGate URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Efficient Pd-Catalyzed Amination of Heteroaryl Halides Source: ACS Publications URL: [Link]

  • Title: Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry Source: ACS Publications URL: [Link]

  • Title: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Greener Approaches to Cross-Coupling Source: Royal Society of Chemistry URL: [Link]

  • Title: Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design Source: Royal Society of Chemistry URL: [Link]

  • Title: What Is 'Catalyst Poisoning' and How Does It Relate to Fuel Additives? Source: Sustainability Dictionary URL: [Link]

  • Title: What Is the Role of Fuel Additives in Modern Gasoline and How Might They Still Impact Catalyst Life? Source: Sustainability Dictionary URL: [Link]

  • Title: Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions Source: Zeitschrift für Naturforschung B URL: [Link]

  • Title: Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Source: ACS Publications URL: [Link]

  • Title: Synthesis of new morpholine-connected pyrazolidine derivatives and their antimicrobial, antioxidant, and cytotoxic activities Source: PubMed URL: [Link]

  • Title: Role of Additives in Transition Metal Catalyzed C–H Bond Activation Reactions: A Computational Perspective Source: ResearchGate URL: [Link]

  • Title: Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quantum Methods Source: ResearchGate URL: [Link]

  • Title: Morpholine catalyzed synthesis of novel 4H-chromene linked pyrazole - 1,2,3-triazole hybrids Source: ARKAT USA, Inc. URL: [Link]

  • Title: How do oil additives cause catalyst fouling? Source: YouTube URL: [Link]

  • Title: Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps Source: Beilstein Journal of Organic Chemistry URL: [Link]

Sources

removing palladium impurities from 2-(1H-Pyrazol-4-yl)morpholine products

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Palladium from 2-(1H-Pyrazol-4-yl)morpholine Products

Executive Summary & Problem Analysis

The Challenge: Removing palladium (Pd) from 2-(1H-Pyrazol-4-yl)morpholine is chemically distinct from standard remediation because of the "Chelation Trap."

Your molecule contains two potent ligand motifs:

  • The Morpholine Nitrogen: A basic secondary/tertiary amine.

  • The Pyrazole Ring: An amphoteric N-heterocycle capable of bridging Pd atoms.

Why Standard Washes Fail: Unlike simple aryl halides where Pd is loosely associated, your product acts as a multidentate ligand. It competes with standard scavengers. Simple silica filtration or water washes will fail because the


 (equilibrium constant) favors the Product-Pd complex over the Pd-Solvent interaction.

Target Specification:

  • Regulatory Standard: ICH Q3D (Guideline for Elemental Impurities).[1][2]

  • Oral Limit: Typically <10 ppm (based on a 10g/day max dose assumption, though often set lower for safety margins).

Decision Matrix: Selecting Your Protocol

Use this logic flow to select the remediation method best suiting your scale and equipment.

decision_matrix Start Start: Pd > 1000 ppm Scale What is your Scale? Start->Scale Small Lab Scale (<50g) Scale->Small Large Process Scale (>1kg) Scale->Large Solubility Is Product Soluble in THF, MeOH, or EtOAc? Small->Solubility Method1 METHOD A: Solid Supported Scavengers (SiliaMetS Thiol/Thiourea) Large->Method1 Time Sensitive Method2 METHOD B: Chelation Extraction (NAC Wash) Large->Method2 Cost Sensitive Method3 METHOD C: Crystallization with Additive (Cysteine) Large->Method3 High Purity Req Solubility->Method1 Yes Solubility->Method2 No (DMSO/DMF only)

Figure 1: Decision matrix for selecting the appropriate palladium removal strategy based on scale and solubility.

Method A: Solid-Supported Scavengers (The Gold Standard)

Best For: High-value intermediates, medicinal chemistry scale (mg to kg). Mechanism: Ligand Exchange. The sulfur atoms on the silica have a higher affinity for Pd than the nitrogen in your pyrazole/morpholine.

Recommended Scavengers

Based on the N-heterocyclic nature of your substrate, SiliaMetS® Thiol (or equivalent mercaptopropyl silica) is the primary recommendation.

  • Primary: Thiol-functionalized Silica (Si-SH).[3]

  • Secondary: Thiourea-functionalized Silica (Si-Thiourea) – Use if Thiol fails; thiourea is better for cationic Pd species.

Protocol
  • Dissolution: Dissolve the crude 2-(1H-Pyrazol-4-yl)morpholine in a compatible solvent (THF, MeOH, or EtOAc). Avoid DMF/DMSO if possible, as they stabilize Pd in solution.

  • Loading: Add 5–10 equivalents (w/w relative to Pd mass, not product mass) of the scavenger.

    • Rule of Thumb: If Pd content is unknown, add 10% w/w of scavenger relative to the crude product.

  • The Critical Step (Heat): Heat the mixture to 50–60°C for 4–12 hours.

    • Why? The Pd-Pyrazole bond is kinetically stable. Room temperature stirring is often insufficient to overcome the activation energy required for ligand exchange.

  • Filtration: Filter through a 0.45 µm pad (or Celite) to remove the silica.

  • Analysis: Check Pd levels via ICP-MS.

Data: Scavenger Efficiency Comparison

Scavenger TypeFunctional GroupEfficiency (Pd Removal)Risk of Product Loss
Si-Thiol -SH (Mercaptan)High (>95%) Low
Si-Thiourea -NH-CS-NH-High (Specific for Pd(II))Low
Activated Carbon CarbonVariable (40-80%)High (Adsorbs Morpholine)
Si-Diamine -NH-CH2-CH2-NH2LowModerate (Competes with Product)

Method B: The "NAC" Wash (Liquid-Liquid Extraction)

Best For: Large scale (>1kg), cost-sensitive processes, or when product precipitates on silica. Reagent: N-Acetylcysteine (NAC).[4]

The Chemistry

NAC is a water-soluble amino acid derivative. The sulfur and carboxylic acid moieties chelate Pd, pulling it from the organic phase (containing your product) into the aqueous phase.

Protocol
  • Preparation: Dissolve crude product in a water-immiscible solvent (e.g., 2-MeTHF, EtOAc, or DCM).

  • Reagent Mix: Prepare a 0.5 M aqueous solution of N-Acetylcysteine .

  • pH Adjustment (Crucial): Adjust the aqueous NAC solution to pH 7–8 using Ammonia or NaHCO₃.

    • Why? At acidic pH, the morpholine nitrogen (pKa ~8.3) will protonate and drag your product into the water. At pH 7-8, the morpholine stays organic, but the NAC (thiol) remains active.

  • Extraction: Wash the organic layer with the NAC solution.

    • Temperature: Heat the biphasic mixture to 40–50°C for 1 hour.

  • Separation: Separate layers. The Pd moves to the yellow/orange aqueous layer.

  • Polishing: Wash organic layer with brine, dry, and concentrate.

Troubleshooting & FAQs

Q1: I used Si-Thiol at room temperature, but Pd is still 500 ppm. Why?

A: Kinetic Trapping. The pyrazole-Pd bond is strong. At room temperature, the rate of ligand exchange (Pd moving from Pyrazole to Thiol-Silica) is too slow. You must heat the scavenging step to 50–60°C to reach thermodynamic equilibrium.

Q2: My product yield dropped 30% when using Activated Carbon.

A: Non-Specific Adsorption. Morpholine and Pyrazole are polar moieties. Activated carbon acts as a non-specific adsorbent and will bind your polar API. Switch to Functionalized Silica (Method A) which relies on specific Chemisorption (S-Pd bond) rather than Physisorption (pore filling).

Q3: The product turns grey/black during crystallization.

A: Colloidal Palladium. You likely have Pd(0) nanoparticles ("Palladium Black") rather than soluble Pd(II).

  • Fix: Dissolve product and perform a Hot Filtration through a Celite pad packed with 10% w/w Activated Carbon before attempting crystallization.

Q4: Can I use standard silica gel chromatography?

A: Not Recommended. Standard silica is slightly acidic. It will streak the basic morpholine product. Furthermore, the Pd-complex often co-elutes with the product because the "ligand" (your product) drags the metal through the column.

Mechanism of Action

Understanding the competition between your product and the scavenger is key to troubleshooting.

mechanism Complex Pd-Product Complex (Stable Trap) Intermediate Transition State (Ligand Exchange) Complex->Intermediate Dissociation Scavenger Si-Thiol Scavenger (Solid Support) Scavenger->Intermediate Attack Heat Heat (ΔT) Activation Energy Heat->Intermediate Result_Solid Pd-Scavenger (Trapped on Silica) Intermediate->Result_Solid Filtration Result_Liquid Purified Product (Free API) Intermediate->Result_Liquid Filtrate

Figure 2: Ligand exchange mechanism. Heat is required to dissociate the stable Pd-Product complex, allowing the Scavenger to capture the metal.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.[3][5][6] Link

  • ICH Expert Working Group. (2019). ICH Q3D(R1): Guideline for Elemental Impurities. International Council for Harmonisation. Link

  • SiliCycle Application Note. (2012). Scavenging of Palladium from N-Heterocycles.[6]Link

  • Phillips, S. T., et al. (2015). Evaluation of Homogeneous and Heterogeneous Methods for Palladium Removal. Organic Process Research & Development.[3][5][6] Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectrum of 2-(1H-Pyrazol-4-yl)morpholine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the structural elucidation of novel chemical entities is a cornerstone of progress. Heterocyclic compounds, particularly those incorporating scaffolds like pyrazole and morpholine, are of immense interest due to their prevalence in biologically active molecules. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(1H-Pyrazol-4-yl)morpholine, a compound representative of this important class. As Senior Application Scientists, our goal is not merely to present data, but to explain the causality behind spectral features, enabling researchers to interpret complex spectra with confidence.

This guide will deconstruct the predicted ¹H NMR spectrum of the title compound, compare it with related structures, and benchmark NMR against other analytical techniques, offering a holistic view grounded in scientific integrity.

Predicted ¹H NMR Spectrum: A Structural Hypothesis

While a definitive experimental spectrum for 2-(1H-Pyrazol-4-yl)morpholine is not publicly available, we can construct a highly accurate prediction based on established principles of NMR spectroscopy and extensive data from related pyrazole and morpholine derivatives.[1][2][3] This predictive approach is a critical skill in synthetic chemistry, allowing for the confirmation of target molecules before extensive characterization.

Molecular Structure and Proton Assignments

First, let's visualize the molecule and assign labels to the chemically distinct protons that we expect to resolve in the ¹H NMR spectrum.

Caption: Structure of 2-(1H-Pyrazol-4-yl)morpholine with proton numbering.

Predicted Chemical Shifts (δ) and Coupling Constants (J)

The predicted ¹H NMR data are summarized in the table below. These predictions are based on typical chemical shift ranges for pyrazole and morpholine moieties, taking into account the electronic effects of the substituents.[1][2]

Proton LabelPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Notes
H(1) (N-H, Pyrazole)12.0 - 13.0broad singlet-Highly solvent-dependent; may exchange with D₂O.[1]
H(3), H(5) (C-H, Pyrazole)~7.6singlet-Due to substitution at the 4-position, these protons are chemically and magnetically equivalent, appearing as a single peak.[3]
H(6) (C-H, Morpholine C2)4.0 - 4.2ddJ ≈ 10, 4Methine proton adjacent to the pyrazole ring and the morpholine nitrogen.
H(7a), H(7e) (CH₂, Morpholine C3)3.0 - 3.4m-Diastereotopic protons adjacent to nitrogen. Axial (a) and equatorial (e) protons will have different chemical shifts and complex coupling.[4]
H(8a), H(8e) (CH₂, Morpholine C5)3.8 - 4.0m-Diastereotopic protons adjacent to oxygen, shifted downfield.[5]
H(9) (N-H, Morpholine)1.5 - 2.5broad singlet-Position and broadness depend on solvent and concentration.[6][7]
H(10a), H(10e) (CH₂, Morpholine C6)3.6 - 3.8m-Diastereotopic protons adjacent to oxygen.

Comparative Analysis with Related Structures

To ground our predictions, we will compare them with experimental data from similar compounds. This comparison highlights how subtle structural changes can manifest in the ¹H NMR spectrum.

CompoundStructureKey ¹H NMR Data (Solvent)Comparison Insights
Pyrazole Pyrazole RingH3/H5: δ 7.66 (d); H4: δ 6.37 (t) (CDCl₃).[3]The unsubstituted pyrazole shows distinct signals for H3/H5 and H4. In our target molecule, the C4-substitution shifts the H3/H5 protons and causes them to appear as a singlet.
4-Phenylmorpholine Morpholine Ring-OCH₂-: δ 3.86 (t); -NCH₂-: δ 3.04 (t) (CDCl₃).[4][5]In this symmetric example, the methylene protons appear as simple triplets. The C2-substitution in our target molecule breaks this symmetry, leading to more complex multiplets for the morpholine protons.
Substituted Pyrazoline Pyrazoline RingCH: δ 5.62 (dd); CH₂: δ 3.78, 3.19 (dd) (CDCl₃).[8]This example shows the typical AMX spin system of a substituted pyrazoline, with distinct signals for the diastereotopic methylene protons, similar to what we predict for the morpholine ring.

This comparative approach validates our predictions. The electronic nature of the pyrazole ring and the asymmetric substitution on the morpholine ring are the key determinants of the final spectrum.

NMR Spectroscopy in Context: A Multi-Technique Approach

While ¹H NMR is unparalleled for determining the proton framework of a molecule, a comprehensive structural elucidation relies on a suite of analytical techniques.

cluster_0 Structural Elucidation Workflow Start Synthesized Compound MS Mass Spectrometry (Confirm Molecular Weight) Start->MS IR IR Spectroscopy (Identify Functional Groups) Start->IR NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Start->NMR Structure Proposed Structure MS->Structure IR->Structure NMR->Structure

Caption: A typical analytical workflow for structural elucidation.

TechniqueInformation ProvidedStrengths for this MoleculeLimitations
¹H NMR Proton environment, connectivity (J-coupling), stereochemistry.Provides detailed information on the specific arrangement of protons in both the pyrazole and morpholine rings.Can have overlapping signals in complex molecules; requires deuterated solvents.
¹³C NMR Number and type of carbon atoms (C, CH, CH₂, CH₃).Complements ¹H NMR by confirming the carbon skeleton.Lower sensitivity than ¹H NMR; requires longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Confirms the molecular formula (C₈H₁₃N₃O). High-resolution MS can provide exact mass.Does not provide information on the connectivity of atoms (isomerism).
Infrared (IR) Spectroscopy Presence of functional groups (N-H, C-N, C-O).Can confirm the presence of N-H (~3100-3300 cm⁻¹) and C-O (~1100 cm⁻¹) stretches.Provides limited information on the overall molecular structure.
X-ray Crystallography Precise 3D atomic coordinates in the solid state.Provides unambiguous structural determination.Requires a suitable single crystal, which can be difficult to grow.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Trustworthy data is the bedrock of scientific discovery. The following protocol outlines the steps for acquiring a publication-quality ¹H NMR spectrum for a sample like 2-(1H-Pyrazol-4-yl)morpholine.[1]

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for heterocyclic compounds as it can help in resolving N-H protons.

    • Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity and resolution. A narrow, symmetric solvent peak is indicative of good shimming.

  • Acquisition:

    • Set the spectral width to encompass all expected proton signals (e.g., -2 to 14 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually to ensure all peaks are in positive, absorptive mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm).

    • Integrate all peaks to determine the relative number of protons for each signal.

    • Analyze the multiplicities and measure the coupling constants.

  • Advanced Experiments (Optional):

    • D₂O Exchange: To confirm the N-H protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H signals should disappear or significantly decrease in intensity.[1]

    • COSY (Correlation Spectroscopy): This 2D experiment reveals which protons are coupled to each other, helping to trace the connectivity within the morpholine ring.[1]

    • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C spectra.[1]

Conclusion

The ¹H NMR analysis of 2-(1H-Pyrazol-4-yl)morpholine serves as an excellent case study in the structural elucidation of complex heterocyclic molecules. By combining a predictive approach based on foundational principles with a comparative analysis of related compounds, researchers can confidently assign spectral features to molecular structure. While ¹H NMR is a powerful standalone technique, its true potential is realized when integrated into a multi-technique workflow, ensuring the highest level of scientific rigor in drug discovery and development.

References

  • ResearchGate. Chemical shifts of 1 H (A) and 13 C (B) assigned to morpholine amine moiety.... [Link]

  • Claramunt, R. M., et al. (2009). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 14(11), 4653-4673. [Link]

  • Alarcón, S. H., et al. (2001). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 25(3), 423-429. [Link]

  • Gharib, F., et al. (1990). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Spectroscopy Letters, 23(5), 627-636. [Link]

  • ResearchGate. 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]

  • Patel, N. B., & Nanda, D. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Indian Journal of Heterocyclic Chemistry, 23, 201-204. [Link]

  • ResearchGate. Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. [Link]

  • Journal of Molecular Structure. Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quant. (Note: The provided link was a pre-publication version, a general search for the title will yield the published article).
  • Wiley Online Library. A theoretical study of multinuclear coupling constants in pyrazoles. Magnetic Resonance in Chemistry, 43(10), 839-846. [Link]

  • Zeitschrift für Naturforschung B. Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. [Link]

  • Dergipark. SYNTHESIS OF SOME NEW N-ACETYLATED PYRAZOLINE DERIVATIVES VIA THE EFFICIENT ONE-POT REACTION BY USING p-TOLUENESULFONIC ACID. [Link]

  • ACD/Labs. Recognizing the NMR pattern for morpholine. [Link]

Sources

HPLC method development for 2-(1H-Pyrazol-4-yl)morpholine purity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Development and Validation of a Stability-Indicating HPLC Purity Method for 2-(1H-Pyrazol-4-yl)morpholine

This guide provides a comprehensive, experience-driven walkthrough for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 2-(1H-Pyrazol-4-yl)morpholine. As a critical intermediate or active pharmaceutical ingredient (API), ensuring its purity is paramount for safety and efficacy in drug development. We will move beyond a simple protocol, exploring the scientific rationale behind each decision, comparing alternative approaches, and culminating in a fully validated method that meets stringent regulatory expectations as outlined by the International Council for Harmonisation (ICH).

Foundational Strategy: Understanding the Analyte

The first principle of successful method development is to understand the physicochemical properties of the target analyte, 2-(1H-Pyrazol-4-yl)morpholine. Its structure, featuring a basic morpholine ring and a weakly basic pyrazole ring, dictates our initial chromatographic strategy.

  • Polarity: The presence of multiple nitrogen and oxygen heteroatoms makes the molecule polar. This characteristic makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), the most common separation mode in the pharmaceutical industry.[1] In RP-HPLC, we use a non-polar stationary phase and a polar mobile phase.[1]

  • Ionization (pKa): The morpholine moiety is basic (pKa of its conjugate acid is ~8.5), and the pyrazole ring is weakly basic. This means the analyte's charge state is highly dependent on the mobile phase pH. Operating at a low pH (e.g., pH 2-4) will ensure both nitrogen centers are protonated, leading to consistent retention behavior and sharp peak shapes.

  • UV Absorbance: The pyrazole ring provides a chromophore, allowing for UV detection. A preliminary UV scan of the analyte dissolved in the mobile phase is essential to determine the optimal detection wavelength (λ-max) for maximum sensitivity. For many pyrazole derivatives, this is typically in the 210-260 nm range.[2]

cluster_Analyte Analyte Properties cluster_Strategy Initial HPLC Strategy Analyte 2-(1H-Pyrazol-4-yl)morpholine Polarity Polar Heterocycles (N, O atoms) Analyte->Polarity Ionization Basic Moieties (Morpholine, Pyrazole) Analyte->Ionization UV_Abs Pyrazole Chromophore Analyte->UV_Abs Mode Reversed-Phase HPLC Polarity->Mode Justifies MobilePhase Low pH Mobile Phase (e.g., pH 2-4) Ionization->MobilePhase Dictates Detector UV Detection UV_Abs->Detector Enables

Caption: Logical relationship between analyte properties and initial strategy.

Comparative Method Development: A Multi-Factorial Approach

A robust method is not found by chance; it is engineered through systematic evaluation. We will compare key chromatographic parameters to achieve optimal separation of the main peak from all potential impurities and degradants.

Phase 1: Column and Mobile Phase Screening

The goal of this phase is to find the most promising combination of stationary and mobile phases that provides the best initial selectivity. We will evaluate three columns with distinct stationary phase chemistries to exploit different retention mechanisms.

Experimental Protocol: Column Screening

  • Prepare the Analyte Stock Solution: Accurately weigh and dissolve the 2-(1H-Pyrazol-4-yl)morpholine reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of ~0.5 mg/mL.

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).

    • Mobile Phase C: 0.1% Formic Acid in Methanol (MeOH).

  • Set Up HPLC System:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Detector: UV at λ-max

  • Execute Gradient Elution: Run a generic scouting gradient (e.g., 5-95% organic modifier over 15 minutes) on each column, first with ACN and then with MeOH.

  • Evaluate Results: Assess the chromatograms for peak shape (tailing factor), retention time, and any initial separation of impurity peaks.

Table 1: Comparison of Stationary and Mobile Phases

Column ChemistryRationale for SelectionPerformance with Acetonitrile (ACN)Performance with Methanol (MeOH)Scientist's Verdict
Standard C18 (e.g., 150x4.6 mm, 5 µm)Industry workhorse, provides strong hydrophobic retention.[3]Good initial retention. Some minor early-eluting impurities observed. Peak tailing is acceptable (<1.5).Broader peaks compared to ACN. Different impurity profile observed, suggesting altered selectivity.Good starting point, but selectivity for polar impurities may be limited.
AQ-Type C18 (e.g., 150x4.6 mm, 5 µm)End-capped for enhanced stability and retention in highly aqueous mobile phases; ideal for polar compounds.[4]Excellent retention of the main peak. Improved resolution of early-eluting impurities. Symmetrical peak shape.Good performance, but ACN provides sharper peaks and lower backpressure.Most Promising. The enhanced polar retention provides superior separation for potential polar impurities.
Phenyl-Hexyl (e.g., 150x4.6 mm, 5 µm)Provides alternative selectivity through π-π interactions with the pyrazole ring.Unique selectivity profile. One impurity co-elutes with the main peak.Resolution is poorer than with ACN.Not ideal as a primary column, but a valuable orthogonal choice for confirmation or for resolving specific co-elutions.

Based on this screening, the AQ-Type C18 column with an Acetonitrile/Water mobile phase offers the best starting point, providing superior retention and resolution for our polar analyte and its likely impurities.

Phase 2: Method Optimization

With the column and mobile phase selected, we now fine-tune the gradient, temperature, and pH to maximize resolution.

  • Gradient Optimization: The initial scouting gradient is refined to improve separation around the main peak. The gradient slope is shallowed in the region where impurities elute to increase resolution between them and the main analyte.

  • Temperature Optimization: Column temperature affects viscosity and selectivity. We evaluate temperatures from 25°C to 40°C. Higher temperatures can reduce backpressure and improve peak efficiency, but may also alter selectivity or degrade the analyte. A temperature of 35°C is often a good compromise.

  • pH Optimization: While low pH is our starting point, slight adjustments can fine-tune retention. We can compare 0.1% Formic Acid (~pH 2.7) with 0.1% Trifluoroacetic Acid (TFA) (~pH 2.1). TFA often improves peak shape for basic compounds but can cause ion suppression if the method is transferred to LC-MS. For a UV-based purity method, a phosphate buffer at pH 3.0 provides excellent pH stability and good peak shape.

Ensuring Specificity: Forced Degradation Studies

A purity method is only reliable if it is "stability-indicating," meaning it can separate the intact drug from its degradation products.[5][6] Forced degradation studies are essential to generate these products and prove the method's specificity, as mandated by ICH guideline Q1A(R2).[7][8] The goal is to achieve 5-20% degradation of the active ingredient.[8]

Experimental Protocol: Forced Degradation

  • Prepare five separate solutions of 2-(1H-Pyrazol-4-yl)morpholine at ~0.5 mg/mL.

  • Apply Stress Conditions as detailed in Table 2.

  • Neutralize Samples: After the stress period, neutralize the acidic and basic samples to prevent further degradation and protect the HPLC column.

  • Analyze Samples: Inject the stressed samples, along with an unstressed control, into the optimized HPLC system.

  • Evaluate Specificity: Use a photodiode array (PDA) detector to evaluate peak purity for the main analyte peak in each stressed sample. The method is specific if no degradation products co-elute with the main peak.

Table 2: Forced Degradation Experimental Conditions

Stress ConditionProtocolExpected Outcome
Acid Hydrolysis Add 1N HCl, heat at 60°C for 24 hours.Potential hydrolysis of the morpholine ring or other susceptible bonds.
Base Hydrolysis Add 0.1N NaOH, keep at room temperature for 24 hours.Degradation is often more aggressive than under acidic conditions.[7]
Oxidation Add 3% H₂O₂, keep at room temperature for 24 hours.Formation of N-oxides or other oxidation products.
Thermal Heat solid sample at 80°C for 48 hours.Identifies thermally labile impurities.
Photolytic Expose solution to UV/Vis light (ICH Q1B specified conditions, e.g., 1.2 million lux hours).[9]Identifies light-sensitive degradation pathways.

Method Validation: The Hallmark of a Trustworthy Protocol

Method validation provides documented evidence that the procedure is suitable for its intended purpose.[10] The validation must be performed according to ICH Q2(R1) guidelines.[11][12][13]

cluster_Dev Method Development cluster_Val Method Validation (ICH Q2 R1) Screen Column & Mobile Phase Screening Optimize Parameter Optimization Screen->Optimize Force Forced Degradation (Specificity) Optimize->Force Linearity Linearity & Range Force->Linearity Provides samples for Accuracy Accuracy Force->Accuracy Precision Precision Force->Precision Final Final Validated Method Linearity->Final Accuracy->Final Precision->Final LOD_LOQ LOD & LOQ LOD_LOQ->Final Robustness Robustness Robustness->Final

Caption: Workflow from method development to final validated method.

Table 3: Validation Parameters, Protocols, and Acceptance Criteria

Validation ParameterExperimental ProtocolICH Q2(R1) Acceptance Criteria
Specificity Analyze blank, placebo (if applicable), and forced degradation samples. Assess peak purity using a PDA detector.The analyte peak should be free from interference from any other components. Peak purity angle should be less than the purity threshold.
Linearity & Range Prepare at least five concentrations of the analyte, from the Limit of Quantitation (LOQ) to 150% of the target concentration. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Accuracy Perform recovery studies by spiking a known amount of analyte into a sample matrix at three levels (e.g., 80%, 100%, 120%) in triplicate.Percent recovery should be within 98.0% - 102.0% for the API.
Precision (Repeatability) Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.Relative Standard Deviation (RSD) should be ≤ 1.0%.
Precision (Intermediate) Repeat the precision study on a different day, with a different analyst, and/or on a different instrument.RSD should be ≤ 2.0%.
Limit of Quantitation (LOQ) Determined as the concentration that gives a signal-to-noise ratio of ~10:1. The precision at this concentration should be acceptable.RSD at the LOQ should be ≤ 10%.
Robustness Systematically vary key method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%) and assess the impact on system suitability.System suitability criteria must be met under all varied conditions.

Final Validated Method and System Suitability

This section presents the final, optimized, and validated method for the purity analysis of 2-(1H-Pyrazol-4-yl)morpholine.

Final HPLC Method

ParameterCondition
Column AQ-Type C18 (e.g., YMC-Pack ODS-AQ), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B; 5-25 min: 5% to 60% B; 25-26 min: 60% to 5% B; 26-30 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detector Wavelength 235 nm
Injection Volume 5 µL
Diluent Water:Acetonitrile (80:20)

System Suitability Testing (SST)

Before any sample analysis, a system suitability solution (containing the main analyte and a known impurity) must be injected. The system is only deemed suitable for use if the following criteria are met. This is a non-negotiable, self-validating step for every analytical run.

Table 4: System Suitability Criteria

SST ParameterAcceptance LimitRationale
Tailing Factor (T) T ≤ 1.5 for the main peakEnsures column performance and peak symmetry.
Theoretical Plates (N) N ≥ 5000 for the main peakMeasures column efficiency.
Resolution (Rs) Rs ≥ 2.0 between the main peak and the closest eluting impurityConfirms the method's ability to separate critical pairs.
%RSD of Peak Area ≤ 1.0% for 5 replicate injectionsDemonstrates injection precision and system stability.

By following this comprehensive, scientifically-grounded approach, a researcher can confidently develop and validate a robust, reliable, and regulatory-compliant HPLC method for the purity determination of 2-(1H-Pyrazol-4-yl)morpholine, ensuring the quality and safety of the final pharmaceutical product.

References

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). Alwsci. Retrieved February 25, 2026, from [Link]

  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20). European Pharmaceutical Review. Retrieved February 25, 2026, from [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC. (n.d.). Labtech. Retrieved February 25, 2026, from [Link]

  • Forced Degradation Testing. (n.d.). SGS Thailand. Retrieved February 25, 2026, from [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. Retrieved February 25, 2026, from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved February 25, 2026, from [Link]

  • How do you choose a mobile phase in HPLC? (2022, August 19). Quora. Retrieved February 25, 2026, from [Link]

  • What is a Forced Degradation Study as per ICH Guideline? (2026, February 15). ResolveMass. Retrieved February 25, 2026, from [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014, August 10). IJCPA. Retrieved February 25, 2026, from [Link]

  • Exploring the Different Mobile Phases in HPLC. (2024, October 22). Moravek. Retrieved February 25, 2026, from [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (2024, December 23). Wiley Online Library. Retrieved February 25, 2026, from [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2021, March 26). LCGC International. Retrieved February 25, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved February 25, 2026, from [Link]

  • High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. (2021, November 30). International Journal of Pharmaceutical Sciences and Drug Research. Retrieved February 25, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Retrieved February 25, 2026, from [Link]

  • Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved February 25, 2026, from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). European Medicines Agency. Retrieved February 25, 2026, from [Link]

  • 3 Ideal Columns for Analyzing Polar Compounds. (2017, December 8). YMC America. Retrieved February 25, 2026, from [Link]

  • HPLC Methods for analysis of Morpholine. (n.d.). HELIX Chromatography. Retrieved February 25, 2026, from [Link]

  • A Guide to HPLC Column Selection. (n.d.). Amerigo Scientific. Retrieved February 25, 2026, from [Link]

  • 5 Main Types of HPLC Columns Explained. (2025, July 30). Torontech. Retrieved February 25, 2026, from [Link]

Sources

Comparative Mass Spectrometry Fragmentation Guide: C7H11N3O Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative analysis of the mass spectrometry fragmentation patterns of C7H11N3O derivatives, specifically focusing on the differentiation between the biological metabolite N-Acetylhistamine and its synthetic structural isomers (e.g., Pyrazole-Oxetane derivatives ). This distinction is critical in drug development and metabolomics to avoid false-positive identification of biomarkers or drug impurities.

Focus: Distinguishing N-Acetylhistamine from Synthetic Analogs

Executive Summary

The molecular formula C7H11N3O (Exact Mass: 153.0902 Da) represents a diverse chemical space containing both endogenous metabolites and synthetic drug intermediates.[1] The primary challenge in analytical workflows is distinguishing N-Acetylhistamine , a common histamine metabolite, from isobaric synthetic impurities or drug candidates such as 3-(1-Methyl-1H-pyrazol-4-yl)oxetan-3-amine .

This guide establishes a self-validating fragmentation logic to differentiate these isomers based on Collision-Induced Dissociation (CID) behavior.

  • N-Acetylhistamine is characterized by a diagnostic Neutral Loss of Ketene (42 Da) .

  • Synthetic Isomers (e.g., Oxetanes) are characterized by Ring Opening and Formaldehyde Loss (30 Da) .

Structural Comparison & Ionization Logic

Before fragmentation, understanding the protonation sites is essential for predicting bond cleavage.

FeatureN-Acetylhistamine Synthetic Isomer (e.g., Pyrazole-Oxetane)
Structure Class Acetylated Biogenic AmineHeterocyclic Amine / Ether
Functional Groups Imidazole, Amide (Acetamide)Pyrazole, Oxetane, Primary Amine
Protonation Site Imidazole Ring Nitrogen (pKa ~7.0)Primary Amine or Pyrazole Nitrogen
Precursor Ion [M+H]+ m/z 154.09 m/z 154.09
Fragmentation Driver Charge-remote rearrangement (Amide)Charge-proximal ring strain relief

Fragmentation Pathways & Mechanisms

A. N-Acetylhistamine: The "Ketene Loss" Signature

The fragmentation of N-acetylated amines is dominated by the stability of the amide bond and the imidazole ring.

  • Primary Pathway (m/z 154 → 112): The protonated molecular ion undergoes a McLafferty-type rearrangement or a four-centered elimination, leading to the loss of a neutral Ketene (C2H2O, 42 Da) molecule. This yields the protonated histamine ion at m/z 112 .

  • Secondary Pathway (m/z 112 → 95): The nascent histamine ion loses Ammonia (NH3, 17 Da) from the side chain, generating the vinyl-imidazole cation at m/z 95 .

  • Diagnostic Value: The -42 Da loss is highly specific to N-acetyl groups and serves as a "fingerprint" for this metabolite.

B. Synthetic Isomer (Pyrazole-Oxetane): The "Ring Opening" Signature

Synthetic isomers containing strained rings (like oxetanes) or different heterocycles (pyrazoles) fragment via high-energy ring opening.

  • Primary Pathway (m/z 154 → 124): The oxetane ring relieves strain by ejecting Formaldehyde (CH2O, 30 Da) , a common pathway for cyclic ethers. This produces a fragment at m/z 124 .

  • Alternative Pathway (m/z 154 → 83/82): Cleavage of the linker between the rings often yields the stable 1-Methylpyrazole cation at m/z 81-83 .

  • Diagnostic Value: The absence of the -42 Da loss and the presence of -30 Da (CH2O) or -56 Da (C3H4O) losses confirm the synthetic origin.

Visualization of Signaling Pathways (Graphviz)

The following diagram illustrates the divergent fragmentation pathways of the two isomers, providing a visual logic map for identification.

FragmentationPathways cluster_0 Biological: N-Acetylhistamine cluster_1 Synthetic: Pyrazole-Oxetane Isomer NAH_Parent [M+H]+ m/z 154 (N-Acetylhistamine) Histamine Fragment m/z 112 (Histamine Ion) NAH_Parent->Histamine Loss of Ketene (-42 Da) Decision Diagnostic Step: Check Neutral Loss NAH_Parent->Decision VinylImid Fragment m/z 95 (Vinyl-Imidazole) Histamine->VinylImid Loss of NH3 (-17 Da) Syn_Parent [M+H]+ m/z 154 (Oxetane Derivative) Frag_124 Fragment m/z 124 (Loss of CH2O) Syn_Parent->Frag_124 Oxetane Ring Opening (-30 Da) Frag_83 Fragment m/z 83 (Methylpyrazole) Syn_Parent->Frag_83 Linker Cleavage Syn_Parent->Decision

Caption: Divergent fragmentation pathways of C7H11N3O isomers. Left (Blue): N-Acetylhistamine proceeds via characteristic Ketene loss. Right (Red): Synthetic oxetane derivatives fragment via ring opening.

Experimental Data Summary

The following table summarizes the key diagnostic ions observed in ESI-MS/MS (Positive Mode) at 20-30 eV collision energy.

ParameterN-Acetylhistamine (Biological)Synthetic Isomer (Oxetane/Pyrazole)
Precursor Ion (m/z) 154.09154.09
Base Peak (m/z) 95 (Vinyl-imidazole)83 (Methylpyrazole) or 124
Diagnostic Neutral Loss 42 Da (Ketene)30 Da (Formaldehyde)
Key Fragment 1 112 (Histamine)124 (Ring Opening)
Key Fragment 2 95 (Imidazole core)83 (Heterocycle core)
Retention Time (RP-LC) Early eluting (Polar)Late eluting (Less Polar)
Protocol for Differentiation
  • Source Conditions: ESI Positive mode, Capillary Voltage 3.0 kV.

  • Precursor Selection: Isolate m/z 154.1 ± 0.5 Da.

  • Collision Energy: Ramp from 10 to 40 eV to observe the breakdown curve.

    • Observation: If m/z 112 appears at low energy (10-15 eV), confirm N-Acetylhistamine .

    • Observation: If m/z 124 or 136 appears, suspect Synthetic Isomer .

  • Confirmation: Monitor the m/z 95 ion. Its high abundance at >25 eV confirms the imidazole core of the histamine derivative.

References

  • PubChem. "N-Acetylhistamine | C7H11N3O | CID 69602." National Institutes of Health (NIH). [Link]

  • MassBank. "Mass Spectrum of N-Acetylhistamine." MassBank Consortium. [Link]

  • MDPI. "Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides." Molecules, 2018.[2] [Link]

  • VenoMS. "Fragmentation rules for acylpolyamines." VenoMS Database. [Link]

Sources

A Comparative Guide to the Bioactivity of Pyrazole and Imidazole Morpholine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole, Imidazole, and Morpholine in Medicinal Chemistry

In the landscape of medicinal chemistry, pyrazole and imidazole rings are considered "privileged scaffolds".[1][2] This designation stems from their frequent appearance in a vast array of biologically active compounds.[2] Both are five-membered aromatic heterocycles containing two nitrogen atoms; their key structural difference lies in the relative positions of these nitrogens. In imidazole, the nitrogen atoms are at the 1 and 3 positions, while in pyrazole, they are adjacent at the 1 and 2 positions.[1] This seemingly subtle distinction significantly impacts their physicochemical properties, such as basicity and stability, which in turn influences their interactions with biological targets.[1][3]

The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group, is another crucial pharmacophore. Its inclusion in drug candidates is often strategic, aimed at improving physicochemical properties like solubility, metabolic stability, and pharmacokinetic profiles. The morpholine moiety is found in numerous approved drugs, highlighting its value in drug design.[4]

This guide provides an in-depth comparison of the bioactivity of pyrazole-morpholine and imidazole-morpholine analogs, synthesizing data from experimental studies to inform future drug discovery efforts.

The Bioactivity Landscape of Pyrazole-Morpholine Analogs

Pyrazole derivatives are renowned for their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7] The incorporation of a morpholine moiety can further enhance these activities and improve drug-like properties.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of pyrazole-morpholine analogs. These compounds have been shown to inhibit various cancer cell lines through diverse mechanisms of action. For instance, some pyrazole derivatives act as inhibitors of crucial enzymes in cancer progression, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor (VEGFR).[8] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the pyrazole and any associated phenyl rings can significantly influence cytotoxic efficacy.[8] For example, the presence of electron-withdrawing groups on a phenyl ring attached to the pyrazole core has been shown to enhance anticancer activity in some series.[8]

Antimicrobial Activity

The pyrazole scaffold is a component of several clinically used antimicrobial agents.[9] Pyrazole-morpholine analogs have demonstrated significant antibacterial and antifungal activities.[5][9] Their mechanisms of action can involve the inhibition of essential microbial enzymes, such as DNA gyrase, or the disruption of cell wall synthesis.[10] The antimicrobial spectrum and potency are heavily influenced by the substitution pattern on the pyrazole ring.

Anti-inflammatory Activity

Pyrazole derivatives are well-established as anti-inflammatory agents, with some acting as selective COX-2 inhibitors.[11] The anti-inflammatory effects of pyrazole-morpholine analogs are often attributed to their ability to modulate the production of pro-inflammatory cytokines and enzymes involved in the inflammatory cascade.[11]

The Bioactivity Landscape of Imidazole-Morpholine Analogs

Similar to pyrazoles, imidazole-containing compounds exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[12][13][14] The imidazole ring is a key component of many natural products and FDA-approved drugs.[12]

Anticancer Activity

Imidazole-morpholine analogs have emerged as promising anticancer agents, with many acting as kinase inhibitors.[15][16] They have shown inhibitory activity against receptor tyrosine kinases like EGFR, VEGFR, and FLT3, as well as other kinases such as Aurora kinases.[16][17] The morpholine group in these analogs often plays a crucial role in establishing key interactions within the ATP-binding pocket of the target kinase. SAR studies have demonstrated that modifications to the imidazole core and the linker connecting it to the morpholine ring can fine-tune potency and selectivity.[15]

Antimicrobial Activity

Imidazole derivatives are the cornerstone of many antifungal medications.[18] Imidazole-morpholine analogs have also been investigated for their antibacterial properties.[19][20] Their mode of action often involves disrupting the integrity of the microbial cell membrane or inhibiting essential metabolic pathways.[19]

Anti-inflammatory Activity

The anti-inflammatory properties of imidazole derivatives are well-documented.[21][22] They can exert their effects by inhibiting enzymes like COX-2 and modulating inflammatory signaling pathways such as NF-κB.[12][21] The antioxidant properties of some imidazole derivatives also contribute to their anti-inflammatory effects by reducing oxidative stress, which is closely linked to inflammation.[21]

Head-to-Head Comparison: Pyrazole-Morpholine vs. Imidazole-Morpholine Analogs

While both pyrazole- and imidazole-morpholine analogs exhibit a broad and often overlapping spectrum of bioactivities, some general trends can be observed from the existing literature. The choice between these two scaffolds often depends on the specific therapeutic target and the desired pharmacological profile.

BioactivityPyrazole-Morpholine AnalogsImidazole-Morpholine AnalogsKey Distinctions and Considerations
Anticancer Often target a wide range of mechanisms, including inhibition of CDKs, VEGFR, and DNA topoisomerases.[8][10]Frequently designed as kinase inhibitors (e.g., EGFR, Aurora kinases, FLT3).[15][16][17]Imidazole's electronic properties may be more favorable for certain kinase hinge-binding interactions.
Antimicrobial Broad-spectrum activity against bacteria and fungi. Some act as DNA gyrase inhibitors.[9][10]Potent antifungal activity is a hallmark of the imidazole scaffold. Also exhibit antibacterial properties.[18][19]Imidazole-based compounds are more established as clinical antifungal agents.
Anti-inflammatory Well-known for COX-2 inhibition and modulation of inflammatory cytokines.[11]Inhibit COX enzymes and modulate NF-κB signaling. Also possess antioxidant properties.[12][21]Both scaffolds are effective, with specific activities depending on the substitution pattern.

Structural and Physicochemical Differences:

The fundamental difference in the arrangement of nitrogen atoms in pyrazole (1,2-diazole) and imidazole (1,3-diazole) leads to distinct electronic and steric properties.[1] Imidazole is generally more basic than pyrazole.[3] This difference in basicity can influence drug-receptor interactions, solubility, and pharmacokinetic properties. Computational studies have also suggested that the imidazole ring is generally more stable than the pyrazole ring.[1]

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability.[23] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells.[24]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate overnight to allow for cell attachment.[25]

  • Compound Treatment: Prepare serial dilutions of the test compounds (pyrazole-morpholine and imidazole-morpholine analogs) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[26]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[24][25]

  • Formazan Formation: Incubate the plates for an additional 1-4 hours at 37°C to allow for the formation of formazan crystals.[24]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[25]

  • Absorbance Measurement: Shake the plate gently for a few minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[24]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Caption: Workflow for the MTT cell viability assay.

Conclusion and Future Outlook

Both pyrazole-morpholine and imidazole-morpholine analogs represent fertile ground for the discovery of new therapeutic agents. While imidazole-based compounds have a strong track record in antifungal and kinase inhibitor development, pyrazole derivatives have shown immense potential across a broader range of therapeutic areas, including anti-inflammatory and antibacterial applications.

The choice of scaffold should be guided by the specific biological target and the desired drug-like properties. Future research should focus on the synthesis of novel, diverse libraries of both pyrazole- and imidazole-morpholine analogs and their systematic evaluation in a wide array of biological assays. Head-to-head comparisons of these analogs against the same targets will be crucial for elucidating the subtle yet significant impact of the pyrazole versus imidazole core on bioactivity. Furthermore, a deeper understanding of the structure-activity relationships will enable the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Synthesis and antimicrobial activity of some novel pyrazoles - Scholars Research Library. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity - Oriental Journal of Chemistry. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC. Available at: [Link]

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed. Available at: [Link]

  • MTT Assay Protocol | Springer Nature Experiments. Available at: [Link]

  • Synthesis and Antibacterial Activity of a Novel Series of Potent DNA Gyrase Inhibitors. Pyrazole Derivatives | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Full article: Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - Taylor & Francis. Available at: [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC. Available at: [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Available at: [Link]

  • Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC. Available at: [Link]

  • Review of pharmacological effects of imidazole derivatives. Available at: [Link]

  • MTT Cell Assay Protocol. Available at: [Link]

  • Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - MDPI. Available at: [Link]

  • Synthesis, Characterization and Biological Activity of Imidazole Derivatives. Available at: [Link]

  • Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline–thiazolidine-based hybrids - PMC. Available at: [Link]

  • Which is more basic pyrazole or imidazole give reason why - Filo. Available at: [Link]

  • Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quant. Available at: [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. Available at: [Link]

  • Imidazole and Pyrazole: Privileged Scaffolds for Anti-Infective Activity | Bentham Science. Available at: [Link]

  • Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability - PURKH. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - Semantic Scholar. Available at: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Available at: [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar. Available at: [Link]

  • Imidazole and Its Saturated Derivatives Vs Pyrazole And It Saturated Derivatives : A Computational Study on Relative Stability | Semantic Scholar. Available at: [Link]

  • Recent applications of pyrazole and its substituted analogs. Available at: [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Recent advances in the therapeutic applications of pyrazolines - PMC. Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. Available at: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC. Available at: [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC. Available at: [Link]

  • Novel imidazolone derivatives as potential dual inhibitors of checkpoint kinases 1 and 2: Design, synthesis, cytotoxicity evaluation, and mechanistic insights - PubMed. Available at: [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases - MDPI. Available at: [Link]

Sources

Navigating the Uncharted Territory of 2-(1H-Pyrazol-4-yl)morpholine Complexes: A Comparative Guide to Postulated and Analogous Crystal Structures

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the intricate three-dimensional architecture of a molecule is paramount, dictating its biological activity and material properties. The 2-(1H-Pyrazol-4-yl)morpholine scaffold is a promising pharmacophore, yet a comprehensive search of the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD) reveals a notable absence of publicly available crystal structure data for this compound and its complexes. This guide, therefore, ventures into a comparative analysis, leveraging crystallographic data from analogous structures to predict and understand the potential solid-state behavior of 2-(1H-Pyrazol-4-yl)morpholine complexes.

The Significance of the 2-(1H-Pyrazol-4-yl)morpholine Scaffold

The 2-(1H-Pyrazol-4-yl)morpholine moiety combines the desirable features of both the pyrazole and morpholine rings. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile building block in medicinal chemistry, known for its ability to participate in hydrogen bonding and coordination with metal ions. The morpholine ring, a saturated six-membered heterocycle containing both an ether and a secondary amine functional group, is often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability. The combination of these two rings in 2-(1H-Pyrazol-4-yl)morpholine presents a unique scaffold with the potential for diverse intermolecular interactions, making the study of its crystal structure particularly compelling.

A Comparative Approach: Insights from an Analogous Structure

In the absence of direct experimental data, we turn to the crystal structure of a closely related compound, 4-(pyrazin-2-yl)morpholine, to draw meaningful comparisons and predictions. The crystal structure of 4-(pyrazin-2-yl)morpholine has been determined and provides a valuable template for understanding how a morpholine-substituted heterocycle behaves in the solid state.[1][2][3]

Crystal Structure of 4-(Pyrazin-2-yl)morpholine: A Reference Point

The crystal structure of 4-(pyrazin-2-yl)morpholine reveals a monoclinic crystal system with the space group P21/c.[1][2] The morpholine ring adopts a classic chair conformation. The molecules in the crystal lattice are organized into sheets parallel to the b-axis, stabilized by non-classical C-H···O and C-H···N hydrogen bonds.[1][2]

Crystallographic Parameter 4-(Pyrazin-2-yl)morpholine [1][2]
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)17.069(3)
b (Å)5.9278(12)
c (Å)7.8053(16)
β (°)90.0
V (ų)789.7(3)
Z4

Postulated Crystal Structure of 2-(1H-Pyrazol-4-yl)morpholine: An Expert Projection

Based on the analysis of 4-(pyrazin-2-yl)morpholine and the inherent properties of the pyrazole ring, we can postulate the key crystallographic features of 2-(1H-Pyrazol-4-yl)morpholine.

Key Predicted Features:

  • Hydrogen Bonding: The most significant difference between pyrazine and pyrazole is the presence of an N-H donor in the pyrazole ring. This will undoubtedly lead to a more robust hydrogen-bonding network in the crystal structure of 2-(1H-Pyrazol-4-yl)morpholine. We can anticipate strong N-H···N or N-H···O hydrogen bonds, which will likely be the primary drivers of the crystal packing.

  • Polymorphism: The presence of both a hydrogen bond donor (N-H) and multiple acceptors (N of pyrazole, O and N of morpholine) increases the likelihood of polymorphism, where the compound can crystallize in multiple forms with different arrangements and properties.

  • Conformation: Similar to the analogue, the morpholine ring in 2-(1H-Pyrazol-4-yl)morpholine is expected to adopt a chair conformation. The relative orientation of the pyrazole and morpholine rings will be a key conformational feature.

A Roadmap for Discovery: Experimental Protocols

To move from postulation to confirmation, experimental work is essential. The following section provides a detailed, step-by-step methodology for the synthesis, crystallization, and structural analysis of 2-(1H-Pyrazol-4-yl)morpholine and a representative metal complex.

Part 1: Synthesis of 2-(1H-Pyrazol-4-yl)morpholine

This synthesis is a hypothetical procedure based on established synthetic routes for similar compounds.

Figure 1: Proposed synthetic workflow for 2-(1H-Pyrazol-4-yl)morpholine.

Methodology:

  • Synthesis of 4-iodo-1H-pyrazole: This starting material can be synthesized from 1H-pyrazole following literature procedures.

  • Boc Protection: The pyrazole nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in the subsequent coupling step. To a solution of 4-iodo-1H-pyrazole in dichloromethane (DCM), add triethylamine (Et3N) and di-tert-butyl dicarbonate (Boc2O). Stir at room temperature until the reaction is complete (monitored by TLC).

  • Suzuki Coupling: The Boc-protected iodopyrazole is coupled with a suitable morpholine-containing boronic acid derivative. In a flask, combine tert-butyl 4-iodo-1H-pyrazole-1-carboxylate, 2-morpholino-2-oxoethylboronic acid, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), and sodium carbonate (Na2CO3) in a mixture of toluene, ethanol, and water. Heat the mixture under an inert atmosphere until the starting material is consumed.

  • Reduction and Deprotection: The ketone is reduced to a methylene group, and the Boc group is removed. The crude product from the previous step is dissolved in tetrahydrofuran (THF) and treated with borane-THF complex (BH3-THF). Following reduction, the solvent is removed, and the residue is treated with trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group. The final product is purified by column chromatography.

Part 2: Crystallization of 2-(1H-Pyrazol-4-yl)morpholine

The key to obtaining high-quality single crystals is to explore a variety of crystallization conditions.

Figure 2: Experimental workflow for the crystallization of 2-(1H-Pyrazol-4-yl)morpholine.

Methodology:

  • Solvent Screening: Dissolve small amounts of the purified compound in a range of solvents of varying polarity (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane) to find a solvent in which the compound has moderate solubility.

  • Crystallization Techniques:

    • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Dissolve the compound in a small amount of a relatively volatile solvent. Place this vial inside a larger, sealed container that contains a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

    • Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.

Part 3: Synthesis and Crystallization of a Cu(II) Complex

Metal complexes often yield high-quality crystals. Copper(II) is a good candidate for coordination with the pyrazole nitrogen.

Methodology:

  • Synthesis: Dissolve 2-(1H-Pyrazol-4-yl)morpholine in methanol. In a separate flask, dissolve an equimolar amount of copper(II) chloride dihydrate in methanol. Slowly add the ligand solution to the metal salt solution with stirring. A color change or precipitation should indicate complex formation.

  • Crystallization: The same crystallization techniques described above can be applied to the resulting solution of the copper complex. Often, layering the reaction mixture with a less polar solvent like diethyl ether can induce crystallization.

Conclusion

While the crystal structure of 2-(1H-Pyrazol-4-yl)morpholine and its complexes remains to be elucidated, a comparative analysis with the known structure of 4-(pyrazin-2-yl)morpholine provides a strong foundation for predicting its solid-state behavior. The presence of the N-H group in the pyrazole ring is anticipated to introduce a robust hydrogen-bonding network, which will be a key determinant of the crystal packing. The provided experimental protocols offer a clear path forward for researchers to obtain the first crystal structures of this promising scaffold, thereby enabling a deeper understanding of its structure-property relationships and accelerating its potential applications in drug discovery and materials science.

References

  • Bandaru, S. S. M., Kapdi, A. R., & Schulzke, C. (2018). Crystal structure of 4-(pyrazin-2-yl)morpholine. Acta Crystallographica Section E: Crystallographic Communications, 74(2), 137–140. [Link]

  • Exploring uncommon cyclization: Synthesis and crystal structure of a morpholine-substituted 1,2-pyrazole from Coumarin. (2025). ResearchGate. [Link]

  • Crystal structure of 4-(pyrazin-2-yl)morpholine. (2018). ResearchGate. [Link]

  • Crystal Structure of 4-(pyrazin-2-yl)morpholine. (2018). PubMed. [Link]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. (2013). MDPI. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of 2-(1H-Pyrazol-4-yl)morpholine using COSY and HSQC NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this guide, we will navigate the structural elucidation of 2-(1H-Pyrazol-4-yl)morpholine, a novel heterocyclic compound with potential applications in medicinal chemistry. Our analytical toolkit will feature two powerful 2D Nuclear Magnetic Resonance (NMR) techniques: Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC). This guide will not only provide a step-by-step protocol but also delve into the strategic reasoning behind our experimental choices, ensuring a robust and self-validating approach to structural confirmation.

The Analytical Challenge: Confirming Connectivity in a Fused Heterocyclic System

The synthesis of novel molecules like 2-(1H-Pyrazol-4-yl)morpholine presents the immediate challenge of verifying its covalent framework. While 1D ¹H and ¹³C NMR provide initial clues, they often fall short in complex molecules where signal overlap and ambiguous chemical shifts can lead to incorrect assignments.[1] The core of our analytical problem is to unequivocally establish the connectivity between the pyrazole and morpholine rings through the C-C bond.

To address this, we turn to 2D NMR spectroscopy, which spreads NMR information across two dimensions, resolving overlapping signals and revealing through-bond correlations between nuclei.[2] Specifically, COSY will allow us to trace the proton-proton (¹H-¹H) coupling networks within each ring, while HSQC will definitively link each proton to its directly attached carbon atom (¹H-¹³C).[3]

Principles of the chosen NMR Techniques

Correlation Spectroscopy (COSY)

COSY is a homonuclear 2D NMR experiment that maps the coupling relationships between protons, typically over two to three bonds.[4] The resulting spectrum displays the 1D ¹H NMR spectrum along the diagonal, while off-diagonal cross-peaks indicate which protons are scalar-coupled.[5] By identifying these correlations, we can piece together the spin systems within the molecule, effectively tracing the proton framework of both the pyrazole and morpholine rings.[6]

Heteronuclear Single Quantum Coherence (HSQC)

HSQC is a heteronuclear 2D NMR experiment that reveals one-bond correlations between a proton and a heteronucleus, in our case, ¹³C.[3] The HSQC spectrum has a ¹H NMR spectrum on one axis and a ¹³C NMR spectrum on the other.[5] Each peak in the 2D spectrum corresponds to a C-H bond, providing a direct and unambiguous link between a proton and its attached carbon. This is particularly powerful for resolving ambiguities in the ¹³C spectrum and for confirming the protonation state of each carbon.[7]

Experimental Design and Protocols

A logical and well-designed experimental workflow is critical for obtaining high-quality, interpretable data. The following protocols are designed to be a self-validating system, where the results of each experiment inform and confirm the others.

G cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition cluster_analysis Data Analysis and Structure Validation sample_prep Dissolve ~15-20 mg of 2-(1H-Pyrazol-4-yl)morpholine in 0.6 mL of DMSO-d6 proton_nmr Acquire 1D ¹H NMR sample_prep->proton_nmr carbon_nmr Acquire 1D ¹³C NMR proton_nmr->carbon_nmr Optimize parameters cosy Acquire COSY Spectrum carbon_nmr->cosy hsqc Acquire HSQC Spectrum cosy->hsqc Use optimized parameters interpretation Interpret Spectra: - Assign spin systems (COSY) - Correlate ¹H and ¹³C (HSQC) hsqc->interpretation validation Confirm Structure of 2-(1H-Pyrazol-4-yl)morpholine interpretation->validation

Caption: Experimental workflow for the structural validation of 2-(1H-Pyrazol-4-yl)morpholine.

Step 1: Sample Preparation
  • Dissolution: Accurately weigh approximately 15-20 mg of your synthesized 2-(1H-Pyrazol-4-yl)morpholine and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). The choice of DMSO-d6 is strategic; its ability to form hydrogen bonds will help in observing the N-H proton of the pyrazole ring, which might otherwise undergo rapid exchange and be difficult to detect.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing. A clear, particulate-free solution is essential for high-quality NMR data.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

Step 2: 1D NMR Spectra Acquisition

Before proceeding to 2D experiments, it is crucial to acquire high-quality 1D ¹H and ¹³C spectra. These will serve as a reference and help in setting the parameters for the 2D experiments.

¹H NMR Protocol:

  • Spectrometer: 500 MHz or higher for better signal dispersion.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16-32 scans.

  • Relaxation Delay (d1): 2 seconds.

  • Spectral Width: -2 to 14 ppm.

  • Processing: Fourier transform the FID, phase correct the spectrum, and calibrate the chemical shift to the residual DMSO signal at 2.50 ppm.

¹³C NMR Protocol:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024-2048 scans, or until a good signal-to-noise ratio is achieved.

  • Relaxation Delay (d1): 2 seconds.

  • Spectral Width: 0 to 160 ppm.

  • Processing: Fourier transform, phase correct, and reference the spectrum to the DMSO-d6 signal at 39.52 ppm.

Step 3: COSY Spectrum Acquisition
  • Load Parameters: Use the optimized spectral width and transmitter offset from the 1D ¹H experiment.

  • Pulse Program: A gradient-selected COSY sequence (e.g., 'cosygpqf' on Bruker instruments) is recommended to minimize artifacts.[8]

  • Acquisition Parameters:

    • Number of Scans (ns): 2-4 per increment.

    • Increments in F1 (td1): 256-512.

    • Dummy Scans (ds): 16.

  • Processing: Apply a sine-bell window function in both dimensions followed by a 2D Fourier transform. Symmetrize the spectrum if necessary.

Step 4: HSQC Spectrum Acquisition
  • Load Parameters: Use the optimized parameters from both the 1D ¹H and ¹³C experiments.

  • Pulse Program: A sensitivity-enhanced, gradient-selected HSQC sequence with multiplicity editing is ideal (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments). This will not only show C-H correlations but also differentiate between CH, CH₂, and CH₃ groups by their phase.

  • Acquisition Parameters:

    • Number of Scans (ns): 8-16 per increment.

    • Increments in F1 (td1): 128-256.

    • ¹J(C,H) Coupling Constant: Set to an average value of 145 Hz, which is typical for C-H bonds in similar heterocyclic systems.

  • Processing: Apply a squared sine-bell window function in both dimensions and perform a 2D Fourier transform.

Predicted Spectral Data and Interpretation

Based on known chemical shifts for pyrazole and morpholine derivatives, we can predict the approximate ¹H and ¹³C chemical shifts for our target molecule.[6][9][10]

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrazole Ring
1 (N-H)~12-13-
3~7.5-8.0~130-135
5~7.5-8.0~130-135
Morpholine Ring
2~4.0-4.5~70-75
3~3.0-3.5~45-50
5~2.5-3.0~45-50
6~3.5-4.0~65-70

Note: These are estimated values and can vary depending on the specific electronic environment.

Interpreting the COSY Spectrum

The COSY spectrum will reveal the proton-proton coupling networks. We expect to see the following key correlations:

  • Pyrazole Ring: A cross-peak between the protons at positions 3 and 5, confirming their through-bond relationship.

  • Morpholine Ring:

    • A correlation between the proton at position 2 and the two protons at position 3.

    • Correlations between the protons at positions 5 and 6.

    • A correlation between the geminal protons at position 3 and position 5.

G cluster_pyrazole Pyrazole Ring cluster_morpholine Morpholine Ring H3 H3 H5 H5 H3->H5 COSY H2 H2 H3a H3a H2->H3a COSY H3b H3b H2->H3b COSY H3a->H3b COSY (geminal) H5a H5a H5b H5b H5a->H5b COSY (geminal) H6a H6a H5a->H6a COSY H6b H6b H5a->H6b COSY H5b->H6a COSY H5b->H6b COSY H6a->H6b COSY (geminal)

Caption: Expected COSY correlations for 2-(1H-Pyrazol-4-yl)morpholine.

Interpreting the HSQC Spectrum

The HSQC spectrum will provide the definitive link between each proton and its directly attached carbon. This will allow us to assign the ¹³C signals based on the already assigned ¹H signals from the COSY data. For example, the proton at position 2 of the morpholine ring, which we identified in the COSY spectrum, will show a correlation to its corresponding carbon in the HSQC spectrum. This allows for the unambiguous assignment of the C2 carbon.

Validating the Structure: Bringing It All Together

The power of this combined approach lies in its self-validating nature. The COSY experiment establishes the proton connectivity within each ring system. The HSQC experiment then uses these proton assignments to definitively identify the attached carbons. By systematically analyzing the correlations in both spectra, we can confidently build up the structure of the molecule, confirming the presence of both the pyrazole and morpholine rings and their attachment point. The absence of unexpected correlations and the consistency of the data across both experiments provide a high degree of confidence in the final structural assignment.

References

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

  • News-Medical.Net. (2019). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. [Link]

  • Anuchem. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • University of California, Santa Barbara. 2D 1H-1H COSY - NMR Facility. [Link]

  • Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024). Two Dimensional Homonuclear NMR Spectroscopy. [Link]

  • López, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]

  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. [Link]

  • Pinto, D. C. G. A., Silva, A. M. S., & Nuzillard, J.-M. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. In Atta-ur-Rahman (Ed.), Structure Elucidation in Organic Chemistry (pp. 131-181). Springer. [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

  • PubChem. (S)-4-Boc-2-(4-pyrazolyl)morpholine. [Link]

  • American Elements. 2-(1-methyl-1H-pyrazol-4-yl)morpholine. [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • Columbia University. HSQC and HMBC - NMR Core Facility. [Link]

Sources

A Comparative Guide to Pyrazole-Morpholine Based Inhibitors of the PI3K/mTOR Pathway

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile structure that allows for the development of highly potent and selective kinase inhibitors.[1][2][3] When combined with a morpholine moiety, this chemical architecture has proven particularly effective in targeting the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway.[4] This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many human cancers.[5][6][7][8] Consequently, dual inhibitors targeting both PI3K and mTOR are of significant interest in oncology research.[4]

This guide provides a comparative analysis of prominent pyrazole-morpholine based drugs, focusing on their half-maximal inhibitory concentration (IC50) values against various PI3K isoforms and mTOR. We will delve into the methodologies used to generate this data, explore the intricacies of the PI3K/AKT/mTOR signaling pathway, and discuss the structure-activity relationships that govern inhibitor potency.

Comparative IC50 Data of Pyrazole-Morpholine Based Inhibitors

The potency of a drug is a critical determinant of its therapeutic potential. The IC50 value, which represents the concentration of an inhibitor required to reduce the activity of a biological target by 50%, is a standard metric for this assessment. Below is a summary of the biochemical IC50 values for several key pyrazole-morpholine based inhibitors against the Class I PI3K isoforms (α, β, γ, δ) and mTOR. These values have been compiled from various cell-free enzymatic assays.

Drug Name (Alias)PI3Kα (p110α) IC50 (nM)PI3Kβ (p110β) IC50 (nM)PI3Kγ (p110γ) IC50 (nM)PI3Kδ (p110δ) IC50 (nM)mTOR IC50 (nM)References
Pictilisib (GDC-0941)333753580[9][10][11][12]
Apitolisib (GDC-0980)52714717 (Ki)[13][14][15][16][17]
Gedatolisib (PF-05212384)0.465.461.6[18][19][20][21]
Voxtalisib (XL765)39113943157[22][23][24][25][26]

Note: The data presented are from biochemical (cell-free) assays and may differ from cell-based assay results. Ki (inhibition constant) is reported for Apitolisib's mTOR activity in some sources.

From this data, Gedatolisib (PF-05212384) emerges as a particularly potent dual inhibitor, with sub-nanomolar IC50 values against PI3Kα and mTOR.[18][19][20] Pictilisib (GDC-0941) shows high potency for PI3Kα and PI3Kδ, but is significantly less active against mTOR.[9][10][11] Apitolisib (GDC-0980) and Voxtalisib (XL765) demonstrate dual inhibitory activity, with varying isoform selectivity profiles.[13][14][22][24]

Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that translates extracellular signals into cellular responses.[8] Activation of this pathway, often through receptor tyrosine kinases (RTKs), initiates a series of phosphorylation events that drive cell growth, metabolism, and survival.[27] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5][6][27] The pyrazole-morpholine based drugs discussed here function as ATP-competitive inhibitors, binding to the kinase domain of PI3K and/or mTOR and blocking their ability to phosphorylate downstream substrates.[12][21][22]

PI3K_mTOR_Pathway cluster_caption PI3K/mTOR Pathway Inhibition RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Drives Inhibitor Pyrazole-Morpholine Inhibitors (e.g., Gedatolisib) Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1 caption_node Dual inhibitors block key nodes (PI3K, mTOR) to halt pro-survival signaling.

Figure 1. Simplified PI3K/mTOR signaling pathway and points of inhibition.

Experimental Methodologies for IC50 Determination

The reliability of IC50 data is contingent upon the experimental methods used for its determination. For kinase inhibitors, biochemical assays are employed to measure the direct inhibition of the purified enzyme's activity. A common and robust method is the Homogeneous Time-Resolved Fluorescence (HTRF®) assay .

Principle of the HTRF® Kinase Assay

This assay measures the phosphorylation of a substrate by the kinase of interest (e.g., PI3K or mTOR). The assay uses two antibodies: one labeled with a Europium (Eu) cryptate donor and another labeled with an allophycocyanin (APC) or d2 acceptor. When the substrate is phosphorylated, both antibodies can bind, bringing the donor and acceptor into close proximity. Excitation of the donor leads to Fluorescence Resonance Energy Transfer (FRET) to the acceptor, which then emits a signal at a specific wavelength. An inhibitor will prevent substrate phosphorylation, disrupting the FRET signal in a dose-dependent manner.

Step-by-Step Protocol: PI3K HTRF® Assay
  • Reagent Preparation:

    • Prepare a serial dilution of the pyrazole-morpholine inhibitor (e.g., Gedatolisib) in DMSO.

    • Prepare the reaction buffer containing ATP and the lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2).

    • Prepare the purified recombinant PI3K enzyme solution.

    • Prepare the detection solution containing the Eu-labeled anti-GST antibody (assuming a GST-tagged substrate) and the APC-labeled product-specific antibody.

  • Kinase Reaction:

    • In a 384-well low-volume assay plate, add a small volume (e.g., 50 nL) of the serially diluted inhibitor.[28]

    • Add the PI3K enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[28]

    • Initiate the kinase reaction by adding the ATP/PIP2 substrate mixture.

    • Incubate for a specific duration (e.g., 60 minutes) at room temperature to allow for substrate phosphorylation.

  • Detection:

    • Stop the reaction by adding the HTRF detection solution.

    • Incubate for 60 minutes in the dark to allow for antibody binding to the reaction products.[28]

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at both the acceptor and donor wavelengths (e.g., 665 nm and 620 nm).[28]

  • Data Analysis:

    • Calculate the ratio of the acceptor to donor signals and normalize the data to controls (no inhibitor for 0% inhibition, no enzyme for 100% inhibition).

    • Plot the normalized response versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.[29]

The causality behind this experimental design is to directly quantify the enzymatic activity of the target kinase in a controlled, in vitro environment. This removes the complexities of a cellular system, providing a pure measure of the compound's potency against its intended target. The use of a ratiometric FRET signal provides a self-validating system that minimizes artifacts from compound fluorescence or assay volume variations.

Structure-Activity Relationship (SAR) Insights

The pyrazole ring and the morpholine group are critical pharmacophores for PI3K/mTOR inhibition.[4][30] SAR studies have revealed that modifications to other parts of the scaffold can significantly impact potency and selectivity. For instance, the specific substituents on the thieno[3,2-d]pyrimidine core, as seen in Pictilisib and Apitolisib, are crucial for achieving high affinity for the ATP-binding pocket of the PI3K isoforms.[12] The design of Gedatolisib, which incorporates a distinct core structure, demonstrates how subtle changes can lead to a dramatic increase in potency, particularly against mTOR.[4] The pyrazole moiety itself is often involved in forming key hydrogen bonds within the kinase hinge region, anchoring the inhibitor in the active site.[2]

Conclusion

The pyrazole-morpholine scaffold is a highly validated and privileged structure for the design of potent PI3K and mTOR inhibitors. The comparative IC50 data highlights a range of potencies and selectivities among clinical candidates, with Gedatolisib showing exceptional dual-inhibitory activity in biochemical assays. Understanding the robust experimental methodologies, such as HTRF assays, used to generate this data is crucial for its correct interpretation. As our comprehension of the PI3K/AKT/mTOR pathway's role in cancer deepens, these targeted inhibitors will continue to be invaluable tools for both basic research and clinical drug development.

References

  • Pictilisib (GDC-0941) | PI3Kα/δ Inhibitor | MedChemExpress. [URL: https://www.medchemexpress.com/gdc-0941.html]
  • Apitolisib (GDC-0980) | Apoptosis Inducer | MedChemExpress. [URL: https://www.medchemexpress.com/apitolisib.html]
  • Voxtalisib (XL765) | PI3K Inhibitor - MedchemExpress.com. [URL: https://www.medchemexpress.com/XL765.html]
  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer. Expert opinion on investigational drugs, 27(6), 537–551. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6021223/]
  • Alzahrani, A. S. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in oncology, 12, 817128. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8945014/]
  • Voxtalisib (XL765) (SAR245409) | CAS 934493-76-2 | AbMole BioScience. [URL: https://www.abmole.com/products/xl765.html]
  • Gedatolisib (PF-05212384, PKI-587) | ABIN3220862 - Antibodies-online.com. [URL: https://www.antibodies-online.
  • GDC-0941 (Pictilisib) | Class I PI3K kinase inhibitor - Cellagen Technology. [URL: https://www.cellagentech.com/product/gdc-0941-pictilisib/]
  • MCE. Targeting the PI3K/AKT/mTOR Pathway in Cancer: Mechanisms and Therapeutic Inhibitors. [URL: https://www.medchemexpress.
  • GDC-0980 (Apitolisib, RG7422, CAS Number: 1032754-93-0) | Cayman Chemical. [URL: https://www.caymanchem.com/product/11596/gdc-0980]
  • Wikipedia. PI3K/AKT/mTOR pathway. [URL: https://en.wikipedia.
  • Apitolisib (GDC-0980) | PI3K inhibitor | CAS 1032754-93-0 - Selleck Chemicals. [URL: https://www.selleckchem.com/products/gdc-0980.html]
  • Dolly, S., Wagner, A. J., Bendell, J. C., et al. (2016). Phase I Study of Apitolisib (GDC-0980), Dual Phosphatidylinositol-3-Kinase and Mammalian Target of Rapamycin Kinase Inhibitor, in Patients with Advanced Solid Tumors. Clinical cancer research, 22(12), 2874–2884. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4900444/]
  • Pictilisib (GDC-0941) | PI3Kα/δ Inhibitor | CAS 957054-30-7 | Selleck Chemicals. [URL: https://www.selleckchem.com/products/GDC-0941.html]
  • Voxtalisib (SAR245409, XL765, CAS Number: 934493-76-2) | Cayman Chemical. [URL: https://www.caymanchem.com/product/11054/voxtalisib]
  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature reviews. Drug discovery, 4(12), 988–1004. [URL: https://aacrjournals.org/clincancerres/article/17/24/7541/91038/Targeting-PI3K-mTOR-Signaling-in-Cancer]
  • Gedatolisib (PKI-587) | PI3K/mTOR Inhibitor - MedchemExpress.com. [URL: https://www.medchemexpress.
  • GDC-0980 (Apitolisib, RG7422) | mTOR/PI3K Inhibitor | Buy from Supplier AdooQ®. [URL: https://www.adooq.com/gdc-0980.html]
  • Gedatolisib (PF-05212384, PKI-587) | PI3K/mTOR inhibitor | Probechem Biochemicals. [URL: https://www.probechem.com/product/60057]
  • Voxtalisib (XL765) (5mg) from selleckchem - SmallMolecules.com. [URL: https://www.smallmolecules.com/products/Selleck-S1010-Voxtalisib-(XL765)-(5mg).html]
  • Voxtalisib (XL765) Analogue | PI3K inhibitor | CAS 1349796-36-6 - Selleck Chemicals. [URL: https://www.selleckchem.com/products/voxtalisib-analogue.html]
  • Chen, Y. J., Chen, Y., & Wang, H. (2019). 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging. Molecules (Basel, Switzerland), 24(21), 3975. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6864893/]
  • GDC-0941 (CAS 957054-30-7) - Cayman Chemical. [URL: https://www.caymanchem.com/product/11600/gdc-0941]
  • Zhang, H., Wang, Z., Zhang, Y., et al. (2018). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules (Basel, Switzerland), 23(11), 2779. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278306/]
  • Gedatolisib (PKI-587) | PI3K inhibitor | CAS 1197160-78-3 - Selleck Chemicals. [URL: https://www.selleckchem.com/products/pki-587.html]
  • Frew, T. J., O'Connor, G., Scheer, E., et al. (2020). Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. ResearchGate. [URL: https://www.researchgate.net/figure/Biochemical-IC-50-values-for-the-PI3K-inhibitors-against-class-I-PI3K-enzymes-and-mTOR_tbl1_340803403]
  • El-Gamal, M. I., & Oh, C. H. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules (Basel, Switzerland), 26(11), 3362. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8199589/]
  • Nitulescu, G. M., Nitulescu, G., & Mihai, D. P. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International journal of molecular sciences, 24(14), 11467. [URL: https://www.mdpi.com/1422-0067/24/14/11467]
  • Brana, I., Siu, L. L., & Puzanov, I. (2015). First-In-Human Study of PF-05212384 (PKI-587), a Small-Molecule, Intravenous, Dual Inhibitor of PI3K and mTOR In Patients With Advanced Cancer. Clinical cancer research, 21(4), 741–750. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4334676/]
  • Maira, S. M., & Garcia-Echeverria, C. (2012). Chapter 13: Identification and Optimization of Dual PI3K/mTOR Inhibitors. In PI3K in Cancer (pp. 317-340). Springer. [URL: https://books.google.com/books?id=bZgAAAAAQBAJ&pg=PA317]
  • Hancock, M. K., Bi, K., Robers, M. B., et al. (2009). Cellular Assays for Interrogating the PI3K/AKT/mTOR Pathway. Thermo Fisher Scientific. [URL: https://www.thermofisher.
  • Wang, Y. K., & Chen, C. N. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. PeerJ, 4, e1782. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4786483/]
  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Shaer, S. E. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules (Basel, Switzerland), 27(19), 6296. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9573612/]
  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). - ResearchGate. [URL: https://www.researchgate.net/figure/Pyrazole-containing-kinase-inhibitors-targeting-PI3K-AKT-and-MARK-ERK-compounds-40-43_fig4_374240954]
  • GSK1059615 - Product Data Sheet - MedChemExpress. [URL: https://www.medchemexpress.
  • PI3K/mTOR Inhibitor-14 | PI3K | 2919684-77-6 - InvivoChem. [URL: https://www.invivochem.com/products/pi3k-mtor-inhibitor-14]

Sources

Bioisosteric Replacement of Phenyl with 1H-Pyrazol-4-yl in Morpholine Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Shift from Phenyl to Pyrazole

In the optimization of morpholine-containing small molecules—particularly kinase inhibitors—the replacement of a phenyl ring with a 1H-pyrazol-4-yl moiety is a high-impact bioisosteric switch. While the morpholine ring often serves as a solvent-exposed solubilizing group, the aromatic core it attaches to drives potency and physicochemical properties.

Replacing a lipophilic, metabolically liable phenyl group with the polar, hydrogen-bond-capable pyrazole offers three distinct advantages:

  • Solubility Enhancement: Drastic reduction in cLogP (typically >1.5 log units).

  • Target Affinity: Introduction of a critical Hydrogen Bond Donor (HBD) via the pyrazole -NH, enabling interactions with kinase hinge regions (e.g., backbone carbonyls of Glu or Leu residues).

  • Metabolic Stability: Mitigation of CYP450-mediated oxidative metabolism common at the para-position of electron-rich phenyl rings.

This guide provides a technical comparison of these two scaffolds, supported by physicochemical data, synthetic protocols, and mechanistic visualizations.

Physicochemical & Pharmacological Comparison

The following data compares a representative morpholine-substituted phenyl scaffold against its 1H-pyrazol-4-yl bioisostere.

Table 1: Comparative Profile (Phenyl vs. 1H-Pyrazol-4-yl)
FeaturePhenyl-Morpholine Scaffold1H-Pyrazol-4-yl-Morpholine ScaffoldImpact of Replacement
Structure Hydrophobic ArenePolar HeterocyclePolartiy Shift
cLogP ~2.1 – 2.5~0.2 – 0.5Solubility ↑ (Massive lipophilicity drop)
H-Bond Donors 01 (Pyrazole -NH)Potency ↑ (New hinge binding capability)
H-Bond Acceptors 1 (Morpholine O)2 (Morpholine O + Pyrazole N)Solubility ↑
tPSA (Ų) ~12 (Morpholine only)~40 (Morpholine + Pyrazole)Permeability ↔ (Remains within CNS/Oral limits)
Solubility (pH 7.4) Low (< 10 µM)High (> 100 µM)Formulation ↑
Metabolic Liability High (Arene oxidation)Moderate (N-glucuronidation potential)Stability ↑ (Avoids epoxide formation)
pKa Neutral~14 (NH), ~2.5 (N:)[1]Ionization (Remains neutral at phys. pH)
Mechanistic Insight: The "Hinge Binder" Effect

In kinase inhibitors (e.g., targeting VEGFR, Aurora, or ALK), the phenyl ring often acts merely as a hydrophobic spacer. By switching to 1H-pyrazol-4-yl, the molecule gains the ability to form a bidentate hydrogen bond with the kinase hinge region:

  • Pyrazole -NH: Donates H to the backbone Carbonyl.

  • Pyrazole -N=: Accepts H from the backbone Amide NH.

  • Result: This often leads to a 10–100x improvement in IC50 compared to the phenyl analog.

Visualization: Signaling Pathway & Mechanism

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway, a common target for morpholine-based inhibitors, highlighting where these inhibitors intervene.

PI3K_Pathway RTK RTK (Receptor Tyrosine Kinase) PI3K PI3K (Target of Morpholine Drugs) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt (Protein Kinase B) PDK1->Akt Phosphorylation (T308) mTOR mTORC1 Akt->mTOR Activation Apoptosis Apoptosis (Inhibited) Akt->Apoptosis Inhibition S6K S6K mTOR->S6K Proliferation Cell Proliferation (Promoted) S6K->Proliferation Inhibitor 1H-Pyrazol-4-yl Morpholine Inhibitor Inhibitor->PI3K Blocks ATP Binding

Figure 1: The PI3K/Akt/mTOR signaling cascade. Morpholine-pyrazole derivatives typically target the ATP-binding pocket of PI3K or mTOR, blocking downstream proliferation signaling.

Experimental Protocols

To validate the bioisosteric replacement, the following protocols for synthesis and solubility testing are recommended.

Protocol A: Synthesis of 4-(1H-pyrazol-4-yl)morpholine Scaffold

Rationale: Direct nucleophilic aromatic substitution is difficult with electron-rich pyrazoles. The Suzuki-Miyaura coupling is the gold standard for introducing the pyrazole moiety.

Reagents:

  • Aryl Halide Scaffold (e.g., 4-chloro-morpholine derivative)

  • 1-Boc-pyrazole-4-boronic acid pinacol ester

  • Pd(dppf)Cl₂·CH₂Cl₂ (Catalyst)

  • K₂CO₃ (Base)

  • 1,4-Dioxane / Water (4:1)

Step-by-Step Workflow:

  • Preparation: In a sealed tube, dissolve the Aryl Halide (1.0 eq) and Pyrazole Boronate (1.2 eq) in degassed 1,4-Dioxane/Water.

  • Catalysis: Add K₂CO₃ (3.0 eq) followed by Pd(dppf)Cl₂ (0.05 eq). Purge with Nitrogen for 5 mins.

  • Reaction: Heat to 90°C for 4–12 hours . Monitor by LC-MS for the disappearance of the aryl halide.

  • Deprotection (Critical Step): The Boc group may fall off during coupling or require a separate step. If intact, treat the crude residue with 4M HCl in Dioxane or TFA/DCM (1:1) at RT for 1 hour to reveal the free 1H-pyrazole.

  • Workup: Neutralize with NaHCO₃, extract with EtOAc, and purify via Flash Chromatography (MeOH/DCM gradient).

Protocol B: Kinetic Solubility Assay

Rationale: To quantify the solubility advantage of the pyrazole bioisostere.

  • Stock Prep: Prepare 10 mM DMSO stocks of the Phenyl and Pyrazole analogs.

  • Dosing: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) in a 96-well filter plate (Final conc: 100 µM, 1% DMSO).

  • Equilibration: Shake at 600 rpm for 24 hours at 25°C.

  • Filtration: Vacuum filter into a receiver plate to remove undissolved precipitate.

  • Analysis: Analyze filtrate via HPLC-UV or LC-MS/MS.

  • Calculation:

    
    
    

Synthetic Workflow Visualization

This diagram outlines the decision-making and synthetic flow for generating these bioisosteres.

Synthesis_Workflow Start Target Design (Morpholine Scaffold) Choice Bioisostere Selection Start->Choice Phenyl Phenyl Route (Suzuki w/ Phenyl-Boronate) Choice->Phenyl Lipophilic Req. Pyrazole Pyrazole Route (Suzuki w/ Boc-Pyrazole-Boronate) Choice->Pyrazole H-Bond/Solubility Req. Purify Purification (Flash Chrom.) Phenyl->Purify Deprotect Boc-Deprotection (TFA or HCl) Pyrazole->Deprotect Post-Coupling Deprotect->Purify Test Biological Testing (Kinase Assay / Solubility) Purify->Test

Figure 2: Synthetic workflow comparing the generation of Phenyl vs. Pyrazole analogs. Note the additional deprotection step required for the Pyrazole route to expose the active NH moiety.

References

  • Cui, J. J., et al. (2011).[2] Discovery of a novel class of potent, selective, and orally bioavailable ALK inhibitors with the 2-amino-5-aryl-3-carboxamide scaffold. Journal of Medicinal Chemistry.[3][4][5] Link

  • PharmaBlock. (2021). Pyrazoles in Drug Discovery: Bioisosteric Replacement and Synthetic Strategies. PharmaBlock White Papers. Link

  • Hallyburton, I., et al. (2020).[3][5] Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials.[3][4] Journal of Medicinal Chemistry.[3][4][5] Link[3]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry.[3][4][5] Link

  • BenchChem. (2025).[6] Protocols for the synthesis of pyrazoline derivatives from chalcones.[6] BenchChem Application Notes.[6] Link

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 2-(1H-Pyrazol-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Core Principle: Hazard Assessment by Chemical Analogy

In the absence of specific toxicological and safety data for a novel or uncommon compound, a foundational principle of laboratory safety is to assess risk based on its structural components. 2-(1H-Pyrazol-4-yl)morpholine is a heterocyclic compound composed of a pyrazole ring attached to a morpholine ring. The known hazards of these parent structures dictate the stringent handling and disposal protocols required.

  • The Morpholine Moiety: Morpholine is a well-characterized and hazardous substance. It is a flammable liquid that is toxic and corrosive.[1][2][3][4][5] Contact can cause severe skin burns and eye damage, and it is harmful if swallowed, inhaled, or absorbed through the skin.[1][2][4][5] Furthermore, it is known to cause potential damage to the liver and kidneys.[6] Its secondary amine structure makes it reactive with various chemicals, including oxidizing agents.[7][8]

  • The Pyrazole Moiety: Pyrazole and its derivatives are noted for their wide-ranging biological activities, serving as core structures in many pharmaceutical agents.[9][10][11] While generally less acutely hazardous than morpholine, pyrazole is classified as harmful if swallowed and is an irritant to the skin, eyes, and respiratory system.[12] The high biological activity of this class of compounds means they should be handled with care to avoid unintended physiological effects.[9]

Based on this analysis, 2-(1H-Pyrazol-4-yl)morpholine must be managed as a hazardous chemical waste , presumed to exhibit characteristics of Toxicity and Corrosivity , and potentially Flammability .

Table 1: Inferred Hazard Profile Summary
FeatureAnalysis of Morpholine MoietyAnalysis of Pyrazole MoietyInferred Hazard Profile for 2-(1H-Pyrazol-4-yl)morpholine
Physical State Colorless, oily liquid.[7]Colorless, crystalline solid.[11]Likely a solid or high-boiling liquid at room temperature.
Key Hazards Flammable, Corrosive (severe burns), Toxic (all routes), Organ Damage (kidney, liver).[2][6][8]Irritant, Potent Biological Activity.[10][12]Presumed to be: Toxic, Corrosive, and potentially Flammable.
Waste Class EPA Hazardous Waste (Ignitable, Corrosive, Toxic).[13]EPA Hazardous Waste (Toxic).Must be disposed of as EPA Hazardous Waste.

Mandatory Personal Protective Equipment (PPE)

Given the severe corrosive and toxic hazards associated with the morpholine structure, standard laboratory PPE is insufficient. The causality behind these selections is to create a complete barrier against dermal absorption, splashes, and inhalation.

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles if there is a significant risk of splashing.

  • Hand Protection: Standard nitrile gloves are inadequate for prolonged contact with corrosive materials. Use chemical-resistant gloves such as butyl rubber or Viton® . Always double-check the glove manufacturer's compatibility chart for morpholine and related amines.

  • Body Protection: A chemical-resistant apron worn over a flame-resistant lab coat is required to protect against spills and splashes.[14]

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

Step-by-Step Waste Accumulation & Segregation Protocol

Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container.[14] This protocol ensures that 2-(1H-Pyrazol-4-yl)morpholine is isolated from incompatible materials.

  • Container Selection:

    • Designate a dedicated, chemically compatible waste container, preferably High-Density Polyethylene (HDPE) or a glass bottle in good condition.[15]

    • The container must have a secure, leak-proof screw-top cap. Never use containers with snap caps, stoppers, or parafilm for liquid waste.[15][16]

    • Ensure the container is stored in secondary containment (e.g., a plastic tub) to contain any potential leaks.[17]

  • Waste Labeling:

    • As soon as the first drop of waste is added, affix a completed Hazardous Waste tag provided by your institution's EHS department.[16][17]

    • The label MUST include:

      • The words "Hazardous Waste ".[16]

      • The full, unabbreviated chemical name: "2-(1H-Pyrazol-4-yl)morpholine ".

      • An accurate estimation of the concentration and the solvent (e.g., "approx. 5g in 100mL Methanol").

      • The associated hazards: "Toxic, Corrosive, Flammable ".

      • The date accumulation started.

  • Chemical Segregation:

    • This waste stream is a non-halogenated organic base . It must be kept separate from the following waste streams to prevent violent reactions, gas evolution, or polymerization:[14][15]

      • Acids: Keep separate from all acidic waste streams.

      • Oxidizing Agents: (e.g., nitric acid, perchlorates, peroxides). Morpholine can react violently with oxidizers.[8]

      • Halogenated Organic Solvents: (e.g., Dichloromethane, Chloroform).[15][18]

      • Aqueous Waste: Unless the waste is already an aqueous solution.

      • Metal-Containing Waste: (e.g., heavy metal solutions).[15]

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[16][19]

    • The SAA should be in a well-ventilated area, away from heat sources, and separate from incompatible chemicals.[5][16]

Emergency Spill Management Procedures

A quick and correct response to a chemical spill is critical to minimizing harm. All laboratory personnel must be trained on these procedures and know the location of the lab's spill kit.[20][21]

Protocol A: Small Spill (<500 mL and contained on a benchtop)

This can be managed by trained laboratory personnel.[20][22]

  • Alert & Isolate: Immediately alert personnel in the vicinity. Control all potential ignition sources (e.g., turn off hot plates, equipment).[8][20]

  • Don PPE: Put on the full PPE detailed in Section 2 (goggles, face shield, chemical-resistant gloves, apron).

  • Contain: Create a dike around the spill using an inert absorbent material from your spill kit (e.g., vermiculite, sand, or commercial spill pads) to prevent it from spreading.[20][21]

  • Absorb: Apply the absorbent material to the spill, working from the outside edges toward the center.[21]

  • Collect: Once the material is fully absorbed, use non-sparking tools (e.g., plastic scoops) to carefully collect the contaminated absorbent.[20] Place it into a heavy-duty plastic bag or a designated solid waste container.

  • Package & Label: Seal the bag/container and label it as "Hazardous Waste" with the name of the spilled chemical and the absorbent used.

  • Decontaminate: Wipe the spill area with a cloth soaked in soap and water. Place the contaminated cloth and any used PPE (especially gloves) into the same hazardous waste bag.[22]

  • Dispose & Report: Dispose of the waste bag through the hazardous waste stream. Report the spill to your laboratory supervisor and EHS department as required by institutional policy.[20]

Protocol B: Large Spill (>500 mL or any spill outside of containment)

This is a major incident that requires professional emergency response.[22]

  • EVACUATE: Immediately evacuate the laboratory. Alert all others in the area to do the same.

  • ISOLATE: If it is safe to do so, close the laboratory doors behind you to contain vapors. Post a sign warning "DO NOT ENTER - CHEMICAL SPILL".[22]

  • REPORT: From a safe location, call your institution's emergency number or 911. Be prepared to provide the chemical name, location, and estimated quantity of the spill.

  • ASSIST: Meet the emergency responders and provide them with any necessary information. DO NOT re-enter the area and DO NOT attempt to clean up a large spill yourself.

Final Disposal Pathway & Workflow

The disposal of hazardous waste is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system.[23] This means the generating laboratory is legally responsible for the waste until its final, safe destruction.

Once your waste container is 90% full, submit a chemical waste pickup request to your institution's EHS department.[16] EHS will then arrange for a licensed hazardous waste vendor to transport the material for proper disposal, typically via high-temperature incineration.

Diagram 1: Disposal Workflow for 2-(1H-Pyrazol-4-yl)morpholine

This diagram outlines the decision-making process from waste generation to final disposal.

G Disposal Workflow for 2-(1H-Pyrazol-4-yl)morpholine cluster_main Main Disposal Pathway cluster_spill Spill Response start Waste Generation hazard_assessment Hazard Assessment (Presume Toxic, Corrosive, Flammable via Analogy) start->hazard_assessment ppe Select & Don Proper PPE (Goggles, Chem-Resistant Gloves, Apron) hazard_assessment->ppe Confirmed Hazardous segregate Segregate Waste Stream (Isolate from Acids, Oxidizers, Halogenated Solvents) ppe->segregate containerize Containerize & Label (Compatible Container, 'Hazardous Waste' Tag) segregate->containerize store Store in SAA (Secondary Containment, Ventilated Area) containerize->store request_pickup Request EHS Pickup (When container is 90% full) store->request_pickup end Licensed Vendor Disposal (Incineration) request_pickup->end spill_event Spill Occurs spill_size Spill Size? spill_event->spill_size small_spill Small Spill (<500mL) Follow Protocol A: Contain, Absorb, Collect spill_size->small_spill Small large_spill Large Spill (>500mL) Follow Protocol B: Evacuate & Call EHS spill_size->large_spill Large spill_waste Package Spill Debris as Hazardous Waste small_spill->spill_waste large_spill->end EHS Manages Disposal spill_waste->store Add to SAA

Caption: Decision workflow for handling and disposing of 2-(1H-Pyrazol-4-yl)morpholine.

References

  • Laboratory Chemical Spill Cleanup and Response Guide. (n.d.). The City College of New York. Retrieved from [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Tennessee, Knoxville. Retrieved from [Link]

  • Chemical Waste Procedures. (2025, September 25). University of Illinois Division of Research Safety. Retrieved from [Link]

  • Chemical Spill Procedures. (n.d.). California State University Monterey Bay. Retrieved from [Link]

  • Spill Kits and Spill Clean Up Procedures. (n.d.). Georgia Institute of Technology Environmental Health & Safety. Retrieved from [Link]

  • 8 Steps to Handling a Laboratory Chemical Spill. (2023, May 5). Lab Manager. Retrieved from [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Managing Chemical Waste Safely: Best Practices for Workplace Disposal. (2024, April 22). Medium. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. Retrieved from [Link]

  • Guidelines for Segregating and Combining Chemical Wastes into Containers. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. (n.d.). Triumvirate Environmental. Retrieved from [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024, November 20). Journal of Chemical Health Risks. Retrieved from [Link]

  • MORPHOLINE. (n.d.). MsdsDigital.com. Retrieved from [Link]

  • A Short Review on Synthesis of Pyrazole Derivatives & Their Properties. (n.d.). Academia.edu. Retrieved from [Link]

  • Safety Data Sheet: Morpholine. (2025, April 16). PENTA s.r.o. Retrieved from [Link]

  • Safety Data Sheet: Morpholine. (n.d.). Carl ROTH. Retrieved from [Link]

  • Safety Data Sheet Morpholine. (2022, October 1). Redox. Retrieved from [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). EPJ Web of Conferences. Retrieved from [Link]

  • Morpholine. (1987). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 47. NCBI Bookshelf. Retrieved from [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024, September 25). Research and Reviews: Journal of Medicinal and Organic Chemistry. Retrieved from [Link]

  • Hazardous Substance Fact Sheet: Morpholine. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Safety Data Sheet: Morpholine. (n.d.). Chemos GmbH & Co. KG. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of 2-(1H-Pyrazol-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

As drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, experience-driven protocols for handling 2-(1H-Pyrazol-4-yl)morpholine, ensuring both personal safety and the integrity of your research. The guidance herein is synthesized from an analysis of the compound's structural components—pyrazole and morpholine—and established best practices for laboratory chemical safety.

Core Safety Directives & Hazard Assessment

Before any manipulation, a thorough risk assessment is non-negotiable. The primary hazards associated with this compound's structural parents include:

  • Morpholine-Related Hazards : Corrosive to skin and eyes, toxic if it comes into contact with skin, and harmful if swallowed or inhaled.[2] Morpholine is also a flammable liquid.[3][4]

  • Pyrazole-Related Hazards : Harmful if swallowed, toxic in contact with skin, and can cause serious eye damage and skin irritation.[1] Some pyrazole derivatives may cause organ damage through prolonged or repeated exposure.

Given these potential risks, 2-(1H-Pyrazol-4-yl)morpholine should be treated as a compound that is, at a minimum, an irritant to the skin, eyes, and respiratory system, and potentially toxic.

Integrated Safety Protocol: From Benchtop to Disposal

A robust safety plan encompasses all stages of the compound's lifecycle in the laboratory. The following protocols are designed to create a self-validating system of safety, where each step reinforces the next.

Engineering Controls: Your First Line of Defense

Personal protective equipment is the last line of defense; effective engineering controls are the first.

  • Chemical Fume Hood: All manipulations of 2-(1H-Pyrazol-4-yl)morpholine, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood.[5] This is critical to prevent the inhalation of any fine powders or aerosols.

  • Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood's function is to provide localized, high-level protection.[6]

  • Safety Stations: Maintain clear and unobstructed access to an eyewash station and a safety shower.[7] Verify their functionality weekly.

Personal Protective Equipment (PPE) Plan

The selection of PPE must be tailored to the specific task. The following table outlines the minimum required PPE for handling 2-(1H-Pyrazol-4-yl)morpholine.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Safety glasses with side shieldsNitrile gloves (double-gloving recommended)Flame-resistant lab coat, fully buttonedNot required if handled in a fume hood
Preparing Solutions Chemical safety gogglesNitrile gloves (check solvent compatibility)Flame-resistant lab coat, fully buttonedNot required if handled in a fume hood
Running Reactions (Heated/Pressurized) Face shield over chemical safety gogglesInsulated/solvent-appropriate glovesFlame-resistant lab coat, fully buttonedAs determined by risk assessment
Large-Scale Operations (>5g) Face shield over chemical safety gogglesHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over lab coatRespirator may be required; consult safety officer

A Deeper Look at PPE Selection:

  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory to protect against splashes.[1][7] For larger-scale operations or reactions with a higher risk of splashing (e.g., quenching), a full-face shield must be worn over the goggles.[6]

  • Skin and Body Protection: A flame-resistant lab coat is the minimum requirement. Always ensure it is fully buttoned with sleeves rolled down. For transfers of solutions, consider a chemical-resistant apron. Do not wear shorts or open-toed shoes in the laboratory.[4]

  • Hand Protection: Nitrile gloves are a standard choice for incidental contact. However, if using solvents to dissolve the compound, you must verify the glove's breakthrough time for that specific solvent. For prolonged contact or immersion, consider more robust gloves like butyl rubber. Always inspect gloves for any signs of degradation or perforation before use and wash hands thoroughly after removal.[1]

Operational Workflow for Safe Handling

This step-by-step workflow minimizes exposure and reduces the risk of spills or accidents.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Appropriate PPE (See Table) prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_area 3. Prepare Work Area (Absorbent liner, tools) prep_hood->prep_area handle_weigh 4. Weigh Compound in Fume Hood prep_area->handle_weigh handle_transfer 5. Transfer to Reaction Vessel handle_weigh->handle_transfer handle_clean 6. Clean Spatula & Weigh Boat (in hood) handle_transfer->handle_clean clean_decon 7. Decontaminate Work Surface handle_clean->clean_decon clean_waste 8. Dispose of Waste (See Disposal Plan) clean_decon->clean_waste clean_ppe 9. Doff & Dispose of Gloves clean_waste->clean_ppe clean_wash 10. Wash Hands Thoroughly clean_ppe->clean_wash

Caption: Step-by-step workflow for handling 2-(1H-Pyrazol-4-yl)morpholine.

Emergency and Spill Management

Preparedness is key to mitigating the impact of an incident.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][8] Seek immediate medical attention.

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][9] Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Small Spill (Solid): Wearing appropriate PPE, gently sweep up the material to avoid raising dust. Place it in a sealed container for disposal.[6]

  • Small Spill (Liquid Solution): Absorb the spill with an inert material (e.g., vermiculite, sand).[3][8] Place the contaminated absorbent in a sealed container for disposal.

Waste Disposal Plan

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Segregation: All waste contaminated with 2-(1H-Pyrazol-4-yl)morpholine must be segregated as hazardous chemical waste. This includes disposable gloves, weigh boats, absorbent paper, and any contaminated glassware.

  • Solid Waste: Collect all solid waste, including contaminated PPE, in a dedicated, clearly labeled, and sealed hazardous waste container.[6]

  • Liquid Waste: Collect unused solutions or reaction mixtures in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.[10]

By integrating these controls, procedures, and emergency plans into your daily laboratory operations, you build a deep and resilient culture of safety. This allows for the confident handling of novel compounds like 2-(1H-Pyrazol-4-yl)morpholine, protecting both the researcher and the research itself.

References

  • Vertex AI Search, based on Morpholine - SAFETY D
  • Vertex AI Search, based on Pyrazole SDS, 288-13-1 Safety Data Sheets - ECHEMI. Accessed February 2026.
  • Vertex AI Search, based on Safety Data Sheet: Morpholine - Chemos GmbH&Co.KG. Accessed February 2026.
  • Vertex AI Search, based on Safety Data Sheet: Morpholine - Carl ROTH. Accessed February 2026.
  • Vertex AI Search, based on SAFETY DATA SHEET - Fisher Scientific (Pyrazole). Accessed February 2026.
  • Vertex AI Search, based on Pyrazole - Safety Data Sheet - ChemicalBook. Accessed February 2026.
  • Vertex AI Search, based on MORPHOLINE | CAMEO Chemicals | NOAA. Accessed February 2026.
  • Vertex AI Search, based on Safety Data Sheet Morpholine Revision 5, Date 01 Oct 2022 - Redox. Accessed February 2026.
  • Vertex AI Search, based on Hazardous substance assessment – Morpholine - Canada.ca. Accessed February 2026.
  • Vertex AI Search, based on SAFETY DATA SHEET - Merck Millipore (Pyrazole). Accessed February 2026.
  • Vertex AI Search, based on SAFETY DATA SHEET - Fisher Scientific (5-Nitro-1H-pyrazole). Accessed February 2026.
  • Vertex AI Search, based on SAFETY DATA SHEET - MilliporeSigma (Pyrazole). Accessed February 2026.
  • Vertex AI Search, based on SAFETY DATA SHEET - CymitQuimica. Accessed February 2026.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.